6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-5-bromo-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSRMTYPQQXBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930960 | |
| Record name | 6-Amino-5-bromo-4-hydroxy-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-37-2 | |
| Record name | 14094-37-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-bromo-4-hydroxy-1-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-bromo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione CAS number 14094-37-2
An In-depth Technical Guide to 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS: 14094-37-2)
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the pyrimidine derivative, this compound. We will delve into its synthesis, chemical behavior, and established applications, providing both theoretical understanding and practical, field-tested protocols.
Introduction and Strategic Importance
This compound, a substituted uracil analog, is a highly functionalized heterocyclic compound. Its strategic importance in medicinal chemistry stems from the versatile reactivity imparted by its constituent functional groups: the nucleophilic amino group, the electrophilic site adjacent to the bromine atom, and the overall pyrimidinedione scaffold which is a common motif in biologically active molecules. This unique combination makes it a valuable starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The bromine atom at the 5-position is a key feature, serving as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to build molecular complexity. The adjacent amino group at the 6-position can be exploited for cyclization reactions to form fused heterocyclic systems, which are prevalent in many drug candidates.
Physicochemical Properties and Spectral Data
Understanding the fundamental physical and spectral properties of a compound is critical for its effective use in a laboratory setting. This data informs decisions on reaction conditions, purification methods, and structural characterization.
| Property | Value | Source |
| CAS Number | 14094-37-2 | N/A |
| Molecular Formula | C₅H₆BrN₃O₂ | N/A |
| Molecular Weight | 220.02 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline powder | N/A |
| Melting Point | >300 °C | N/A |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | N/A |
Note: The above data is compiled from typical supplier specifications and may vary slightly between batches.
Spectral Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR will display signals for the two carbonyl carbons, the carbon bearing the bromine, the carbon with the amino group, and the methyl carbon.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Purification
The primary synthetic route to this compound involves the bromination of 6-amino-1-methyluracil.
Synthetic Workflow
Caption: Synthetic workflow for the bromination of 6-amino-1-methyluracil.
Detailed Laboratory Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
6-amino-1-methyluracil
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid or Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-amino-1-methyluracil in a suitable solvent like glacial acetic acid or DMF. The choice of solvent is critical; acetic acid can participate in the reaction, while DMF is a good polar aprotic solvent.
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermicity of the bromination reaction and minimize the formation of side products.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent) dropwise to the cooled solution with vigorous stirring. The slow addition is necessary to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, the product often precipitates from the reaction mixture. If not, the product can be precipitated by pouring the reaction mixture into ice-water.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with cold water, then a small amount of cold ethanol, and finally with diethyl ether to remove residual solvent and impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Self-Validation and Trustworthiness:
-
TLC Monitoring: Use a suitable mobile phase (e.g., Dichloromethane:Methanol, 9:1) to track the consumption of the starting material and the formation of the product. The brominated product should have a different Rf value than the starting material.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of its functional groups, which allows for its elaboration into a variety of more complex structures.
Key Reaction Pathways
Caption: Major reaction pathways for synthetic diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo substituent is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces aryl, heteroaryl, or vinyl groups at the 5-position. This is a robust and widely used method for creating biaryl structures.
-
Stille Coupling: Coupling with organostannanes provides another avenue for C-C bond formation, often under milder conditions than other methods.
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper complexes, yields 5-alkynyl-substituted uracils, which are valuable intermediates for further transformations.
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of various primary and secondary amines at the 5-position, leading to the synthesis of 5-amino-substituted uracil derivatives.
Cyclization Reactions
The 6-amino group can participate in cyclization reactions with suitable bifunctional reagents to construct fused heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrido[2,3-d]pyrimidine derivatives, a scaffold found in numerous kinase inhibitors and other biologically active molecules.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidinedione core is a privileged scaffold in medicinal chemistry. The ability to functionalize the 5- and 6-positions of this compound makes it a valuable building block for the synthesis of compounds targeting a range of biological targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a fused pyrimidine core. This starting material provides a convergent route to such structures.
-
Antiviral Agents: Modified nucleosides and their heterocyclic bases are a cornerstone of antiviral drug discovery.
-
Anticancer Agents: The uracil scaffold is present in several anticancer drugs, and derivatives of this compound can be explored for their antiproliferative activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
Due to the specialized nature of this compound, specific research articles detailing its synthesis and applications may require access to scientific databases. The following represents the types of authoritative sources that would be cited.
-
General Synthesis of Halogenated Pyrimidines: For foundational methods, refer to comprehensive organic chemistry resources.
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: For detailed mechanisms and protocols.
- Title: Cross-Coupling Reactions: A Practical Guide
- Source: Royal Society of Chemistry
-
URL:[Link]
- Supplier Information and Safety Data Sheets (SDS): For handling and safety information. Title: Search for CAS 14094-37-2 Source: MilliporeSigma (Sigma-Aldrich)
Physicochemical properties of 6-amino-5-bromo-1-methyluracil
An In-depth Technical Guide to the Physicochemical Properties of 6-amino-5-bromo-1-methyluracil
Abstract: 6-amino-5-bromo-1-methyluracil is a halogenated derivative of a pyrimidine nucleobase, positioning it as a compound of significant interest for researchers, medicinal chemists, and drug development professionals. Its structural similarity to natural nucleobases, combined with the reactive potential introduced by the bromine substituent, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Uracil derivatives have been explored for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This guide provides a comprehensive analysis of the core physicochemical properties of 6-amino-5-bromo-1-methyluracil, offering both established data and the experimental context necessary for its effective application in a research setting.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical and biological research. 6-amino-5-bromo-1-methyluracil is classified as a substituted pyrimidine.[2] Its core identifiers are crucial for procurement, registration, and regulatory documentation.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 14094-37-2 | [3][4] |
| Molecular Formula | C₅H₆BrN₃O₂ | [4][5] |
| Molecular Weight | 220.02 g/mol | [3][4] |
| Synonyms | 1-Methyl-5-bromo-6-aminouracil, 6-Amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione | [3][6] |
The molecule's structure features a pyrimidine-2,4-dione core, methylated at the N1 position, with an amino group at C6 and a bromine atom at C5. This specific arrangement of functional groups dictates its chemical behavior and potential for biological interactions.
Caption: 2D structure of 6-amino-5-bromo-1-methyluracil with atom numbering.
Physical and Solubility Profile
The physical state and solubility characteristics of a compound are critical determinants of its handling, formulation, and bioavailability.
Table 2: Physical and Solubility Data
| Property | Value | Source |
| Appearance | White Solid | [3] |
| Melting Point | >300°C | [5][7] |
| Solubility | Soluble in DMSO, DMF | [5][7] |
Expert Insights and Experimental Protocols
Causality Behind High Melting Point: The melting point of >300°C is indicative of a highly stable crystal lattice. This stability arises from strong intermolecular forces, primarily hydrogen bonding between the amino group and amide protons (N-H) of one molecule and the carbonyl oxygens (C=O) of neighboring molecules. The planar nature of the uracil ring facilitates efficient crystal packing, further enhancing lattice energy.
Solubility Considerations: Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is expected for a molecule with multiple hydrogen bond donors and acceptors.[5][7] Its poor solubility in water, while not explicitly quantified in the provided sources, can be inferred and is a common challenge for uracil derivatives, often necessitating the use of co-solvents or formulation strategies in drug development.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the melting point and thermal transitions of a pure substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
-
Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of 6-amino-5-bromo-1-methyluracil into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melt (e.g., 350°C).
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharp, single endotherm confirms the purity of the crystalline form.
Caption: Standard workflow for melting point determination using DSC.
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous confirmation of a molecule's chemical structure. While specific spectra for this exact compound are not publicly cataloged, its expected spectral features can be reliably predicted based on its functional groups and data from close analogs like 6-methyluracil and N-substituted uracils.
Expected Spectral Properties:
-
¹H NMR (in DMSO-d₆):
-
¹³C NMR (in DMSO-d₆):
-
UV-Vis Spectroscopy:
-
The pyrimidine ring is a chromophore. In an aqueous or alcoholic solvent, it is expected to exhibit a maximum absorption (λ_max) in the range of 260-280 nm , characteristic of substituted uracil systems.
-
Protocol: General Spectroscopic Analysis Workflow
This protocol ensures the acquisition of high-quality data for structural confirmation.
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
UV-Vis: Prepare a dilute stock solution in a suitable solvent (e.g., ethanol). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
NMR: Tune and shim the spectrometer to the specific solvent.
-
UV-Vis: Run a baseline correction (auto-zero) using a cuvette filled with the pure solvent.
-
-
Data Acquisition:
-
NMR: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If needed, run 2D experiments like COSY or HSQC for more complex assignments.
-
UV-Vis: Scan the sample across the UV-visible range (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).
-
-
Data Processing & Interpretation:
-
Process the raw data (e.g., Fourier transform for NMR).
-
Integrate proton peaks and assign chemical shifts relative to the TMS standard.
-
Correlate observed peaks with the expected chemical structure.
-
Caption: General workflow for spectroscopic structure confirmation.
Chemical Reactivity and Synthetic Potential
The reactivity of 6-amino-5-bromo-1-methyluracil is governed by its key functional groups, making it a valuable synthetic intermediate.
-
Nucleophilic Substitution at C5: The carbon-bromine bond at the C5 position is the most significant site for synthetic modification. The electron-withdrawing nature of the adjacent carbonyl groups makes this position susceptible to nucleophilic aromatic substitution, particularly with sulfur-based nucleophiles.[9] This allows for the introduction of a wide variety of functional groups to modulate the compound's biological activity.
-
Reactivity of the Amino Group: The C6-amino group can act as a nucleophile. It can be acylated, alkylated, or used as a handle to build fused heterocyclic ring systems, which are prominent motifs in medicinal chemistry.[10][11][12]
-
Analogue of Thymine and Mutagenic Potential: 5-bromouracil, a closely related compound, is a well-known mutagen that acts as a base analog of thymine.[13] It can be incorporated into DNA and its tautomeric ambiguity can lead to base-pairing errors (pairing with guanine instead of adenine), resulting in A-T to G-C transition mutations during DNA replication.[14][15] This property, while a concern for therapeutic development, makes it a valuable tool for studying mutagenesis and DNA repair mechanisms.
Relevance in Drug Discovery and Development
Uracil derivatives are privileged scaffolds in medicinal chemistry due to their proven track record in various therapeutic areas.
-
Anticancer and Antiviral Agents: As nucleobase analogs, many uracil derivatives function as antimetabolites, interfering with nucleic acid synthesis. The famous anticancer drug 5-fluorouracil operates via this mechanism. Derivatives of 6-aminouracil have been investigated for a range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-Alzheimer's properties.[1]
-
Enzyme Inhibition: The uracil scaffold is a key component of inhibitors for enzymes involved in nucleoside metabolism, such as thymidine phosphorylase.[16] This enzyme is implicated in angiogenesis, making its inhibitors potential anti-cancer agents.[16]
-
Scaffold for Library Synthesis: Due to its predictable reactivity, 6-amino-5-bromo-1-methyluracil serves as an excellent starting material for creating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new drug candidates.
Storage, Handling, and Safety
Proper storage and handling are paramount for maintaining the compound's integrity and ensuring laboratory safety.
-
Storage Conditions: For short-term use, the compound may be stored at room temperature.[5][7] However, long-term storage is recommended at -20°C to prevent potential degradation.[5][7] It is advisable to centrifuge the vial before opening to recover any material that may be on the cap.[5][7]
-
Safety Profile: Based on aggregated GHS data for related aminouracils, the compound should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
-
Avoid breathing dust by handling it in a well-ventilated area or a chemical fume hood.[2]
-
In case of skin contact, wash thoroughly with soap and water.[2] In case of eye contact, rinse cautiously with water for several minutes.[2]
-
Conclusion
6-amino-5-bromo-1-methyluracil is a synthetically versatile and biologically relevant molecule. Its high melting point and defined solubility profile are characteristic of a stable, polar organic compound. The true value of this molecule lies in its chemical reactivity, where the bromine and amino substituents serve as strategic handles for diversification. For drug development professionals, its structural relationship to mutagenic agents like 5-bromouracil warrants careful consideration, while its potential as a scaffold for developing novel enzyme inhibitors and therapeutic agents makes it a compound of enduring interest. This guide provides the foundational physicochemical knowledge required to leverage its potential in a modern research and development setting.
References
- Martin-Ramos, P., et al. (2017). Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2098), 20160193.
-
Reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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6-Amino-1-methyluracil. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- Gomaa, A. M., & Ali, M. A. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(65), 39675–39697.
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6-Amino-5-bromo-1-methyluracil. (n.d.). Pharmaffiliates. Retrieved from [Link]
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5-bromouracil Definition. (n.d.). Fiveable. Retrieved from [Link]
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5-Bromouracil. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- Donleavy, J. J., & Kise, M. A. (1943). 6-methyluracil. Organic Syntheses, Coll. Vol. 2, p.422 (1943); Vol. 17, p.63 (1937).
-
Mutagen 5 bromouracil animation. (2016, November 29). YouTube. Retrieved from [Link]
- El-Sabbagh, C. O., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 89.
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6-Methyluracil. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- Nizhenkovska, I., et al. (2018).
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6-Amino-5-bromo-1-methyluracil monohydrate. (n.d.). Georganics. Retrieved from [Link]
-
Structure 6‐amino‐5‐bromouracil (6A5BU). (n.d.). ResearchGate. Retrieved from [Link]
-
Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). (n.d.). Human Metabolome Database. Retrieved from [Link]
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6-Amino-1,3-dimethyluracil. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- El-Gamal, S. M., et al. (2018). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 8, 1-20.
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6-Methyluracil - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
- Svishchev, A. S., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20853–20865.
- Javahershenas, R. (2021). Recent applications of aminouracil in multicomponent reactions. Arkivoc, 2021(1), 236-272.
-
6-Methyluracil. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Svishchev, A. S., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. PMC. National Institutes of Health. Retrieved from [Link]
- Babkov, D. A., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(12), 2035-2046.
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UV/Vis+ Photochemistry Database. (n.d.). science-softCon. Retrieved from [Link]
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6-Methyluracil - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]
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6-Amino-1,3-dimethyluracil - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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6-AMINO-1-METHYLURACIL. (2011, February 24). Georganics. Retrieved from [Link]
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El-Sabbagh, C. O., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Retrieved from [Link]
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Technical Guide: 1H NMR Spectral Analysis of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. Designed for researchers, chemists, and professionals in drug development, this document offers a detailed interpretation of the compound's ¹H NMR spectrum, a predictive data summary, and a robust, field-proven protocol for data acquisition and analysis. The guide emphasizes the causal relationships between the molecular structure and its spectral features, ensuring a deep understanding of the material's characterization. All methodologies and interpretations are grounded in authoritative spectroscopic principles and supported by comprehensive citations.
Introduction: The Significance of this compound
This compound is a substituted uracil derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs. The specific substitutions on this molecule—an amino group at C6, a bromine atom at C5, and a methyl group at N1—create a unique electronic and steric environment. These features are critical for its potential biological activity and intermolecular interactions.
Accurate structural elucidation is paramount in the development of such compounds. ¹H NMR spectroscopy is an indispensable, non-destructive technique for confirming the identity, purity, and structure of synthetic intermediates and final products. This guide provides the necessary framework for interpreting the ¹H NMR spectrum of this specific pyrimidine derivative with confidence.
Predicted ¹H NMR Spectral Data
While a publicly available, peer-reviewed spectrum for this exact molecule is not readily found, we can reliably predict its ¹H NMR spectrum based on extensive data from structurally analogous compounds and foundational NMR principles. The electron-withdrawing effects of the bromine atom and the two carbonyl groups, alongside the electron-donating nature of the amino group, significantly influence the chemical shifts of the molecule's protons.
The analysis predicts three distinct signals in the ¹H NMR spectrum, corresponding to the N-methyl (N1-CH₃), amino (C6-NH₂), and imide (N3-H) protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 11.15 | Singlet, broad | 1H | N3-H | The imide proton is acidic and its chemical shift is sensitive to solvent and concentration. In DMSO-d₆, it typically appears as a broad singlet in this downfield region due to hydrogen bonding with the solvent. |
| ~ 7.30 | Singlet, broad | 2H | C6-NH₂ | The amino protons are deshielded by the adjacent pyrimidine ring. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. |
| ~ 3.15 | Singlet | 3H | N1-CH₃ | The methyl group is attached to a nitrogen atom and is influenced by the adjacent carbonyl group at C2. Its signal is expected to be a sharp singlet in this region, consistent with other N-methylated uracil derivatives. |
Experimental Protocol for ¹H NMR Data Acquisition
This section outlines a self-validating protocol for acquiring high-quality ¹H NMR data for the title compound. The choice of solvent and acquisition parameters is critical for obtaining a well-resolved spectrum.
Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). This solvent is chosen for its excellent ability to dissolve polar pyrimidine derivatives and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable protons like N-H and NH₂.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Cap the NMR tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary. Ensure the final solution is clear and free of particulate matter.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Number of Scans (NS): 16 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Receiver Gain (RG): Use an automated receiver gain setting.
-
Acquisition Time (AQ): ≥ 3.0 seconds.
-
Relaxation Delay (D1): 5.0 seconds. A longer delay ensures complete relaxation of all protons, including those with longer T1 times, which is critical for accurate integration.
-
Spectral Width (SW): 16 ppm (from approx. -2 to 14 ppm).
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform the Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automated baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integration: Integrate all signals. Set the integration of the N1-CH₃ signal to 3.00 as the internal reference. The NH₂ and N3-H signals should integrate to approximately 2 and 1, respectively.
Structural Elucidation Workflow
The process of confirming the molecular structure from the acquired ¹H NMR spectrum follows a logical sequence. This workflow ensures that each piece of spectral evidence is correctly mapped to the molecular structure.
An In-Depth Technical Guide to the 13C NMR Analysis of Substituted Aminopyrimidines
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted aminopyrimidines. Aminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, unambiguous structural elucidation is paramount. This document moves beyond procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and self-validating analytical approach.
The Central Role of 13C NMR in Aminopyrimidine Characterization
The pyrimidine ring system, a nitrogen-containing heterocycle, is a fundamental building block in a vast array of biologically active compounds.[1] The introduction of an amino group and other substituents creates a diverse chemical space, but also introduces significant analytical challenges, such as distinguishing between isomers. While 1H NMR is a primary tool, the larger chemical shift dispersion and direct observation of the carbon skeleton make 13C NMR an indispensable technique for definitive structure determination.[2] This guide focuses on leveraging 1D and 2D 13C NMR methods to confidently assign carbon environments in substituted aminopyrimidines.
Foundational Principles: Understanding the Aminopyrimidine 13C NMR Spectrum
The chemical shift (δ) of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of attached atoms, and resonance effects dictate its position in the spectrum.
The Unsubstituted Pyrimidine Ring: A Baseline
To interpret substituted systems, one must first understand the parent heterocycle. The pyrimidine ring is numbered as shown below. Due to the electronegative nitrogen atoms, the ring carbons are deshielded and resonate at a lower field compared to benzene (δ 128.5 ppm).
Caption: Standard numbering of the pyrimidine ring.
For unsubstituted pyrimidine, the approximate 13C chemical shifts are:
-
C2: ~157.4 ppm
-
C4/C6: ~156.9 ppm
-
C5: ~121.8 ppm
The carbons adjacent to the nitrogen atoms (C2, C4, C6) are significantly deshielded, while C5, situated between two carbons, appears at a much higher field.
The Influence of the Amino Substituent
The introduction of a powerful electron-donating amino (-NH2) group dramatically alters the electronic distribution within the ring, causing significant changes in the 13C chemical shifts. This effect is position-dependent.
-
Ipso-Carbon (Carbon of attachment): The carbon directly attached to the amino group is strongly shielded (moves upfield) due to resonance donation.
-
Ortho and Para Positions: Carbons ortho and para to the amino group are also shielded, though to a lesser extent.
-
Meta Positions: The effect on meta carbons is minimal.
This principle is fundamental to distinguishing between isomers like 2-aminopyrimidine and 4-aminopyrimidine.
Advanced Signal Assignment and Structure Verification
For complex or novel substituted aminopyrimidines, a simple 13C spectrum is often insufficient for unambiguous assignment.[3][4] Advanced NMR techniques are required to build a self-validating structural hypothesis.
Determining Carbon Multiplicity with DEPT
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for determining the number of protons attached to each carbon. It differentiates between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons.
-
DEPT-90: Only CH (methine) carbons appear as positive signals.[5][6]
-
DEPT-135: CH and CH3 carbons appear as positive signals, while CH2 carbons appear as negative signals (inverted peaks).[5][6][7]
-
Quaternary carbons are absent from all DEPT spectra. By comparing the standard broadband-decoupled 13C spectrum with the DEPT-90 and DEPT-135 spectra, all carbon types can be identified.
Caption: Workflow for determining carbon multiplicity using DEPT spectra.
Unambiguous Assignment with 2D NMR
Two-dimensional NMR experiments are the gold standard for structural elucidation, providing connectivity information that resolves ambiguities.[8][9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon signal with the signal of its directly attached proton(s). It provides a definitive map of all C-H one-bond connections. For an aminopyrimidine, this allows for the immediate assignment of all protonated ring carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together a molecule's carbon skeleton. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH, ³JCH).[11] By observing an HMBC correlation from a known proton (e.g., H5) to a carbon with no attached protons, one can assign a quaternary carbon. These long-range correlations are critical for placing substituents and confirming the overall ring structure.
Caption: Conceptual diagram of 2D NMR correlations for structure assembly.
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible data. Trustworthiness in results begins with meticulous sample preparation and data acquisition.
Step-by-Step Sample Preparation
-
Material Quantity: For a standard 5 mm NMR tube, accurately weigh 50-100 mg of the aminopyrimidine derivative.[12][13][14] While less material can be used, this quantity ensures a good signal-to-noise ratio in a reasonable timeframe, as the 13C isotope has a low natural abundance (~1.1%).[15]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[16]
-
DMSO-d6: Excellent for a wide range of polar compounds and useful for observing exchangeable protons (e.g., -NH2), though its viscosity can sometimes broaden lines.
-
CDCl3: A common choice for less polar compounds.
-
The choice of solvent is critical as it can influence chemical shifts.[17] The spectrometer's field lock system relies on the deuterium signal from the solvent.
-
-
Filtration (Critical Step): Filter the solution directly into the clean, dry NMR tube through a Pasteur pipette plugged with a small amount of glass wool.[16] This step is non-negotiable. Suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable spectral lines.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) if not already present in the solvent. TMS provides the 0.0 ppm reference point for both 1H and 13C spectra.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Data Acquisition Parameters
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal and perform shimming to optimize magnetic field homogeneity.
-
Standard 13C Spectrum:
-
Experiment: A standard proton-decoupled 1D experiment.
-
Spectral Width (SW): Set to ~220-240 ppm to ensure all carbon signals, from aliphatic to carbonyl, are captured.
-
Number of Scans (NS): Begin with 1024 scans. This number will be adjusted based on sample concentration to achieve adequate signal-to-noise. Halving the sample quantity requires quadrupling the number of scans for the same signal quality.
-
-
DEPT Spectra: Acquire DEPT-90 and DEPT-135 spectra. These experiments are significantly faster than a standard 13C experiment.
-
2D Spectra (if needed): Acquire HSQC and HMBC spectra. The parameters for these experiments (e.g., evolution delays) are optimized based on typical one-bond and long-range C-H coupling constants.
Data Summary: Representative Chemical Shifts
The following table summarizes typical 13C NMR chemical shifts for key aminopyrimidine structures. These values serve as a useful reference but will vary based on solvent and the presence of other substituents.[18]
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Substituent Carbons (ppm) | Solvent |
| 2-Aminopyrimidine [19] | ~163.1 | ~158.9 | ~109.8 | ~158.9 | - | DMSO-d6 |
| 4-Aminopyrimidine [20][21] | ~156.0 | ~164.5 | ~105.0 | ~150.8 | - | DMSO-d6 |
| 2-Amino-4,6-dichloropyrimidine [12] | ~162.0 | ~160.0 | ~110.0 | ~160.0 | - | DMSO-d6 (Predicted) |
Note: Chemical shifts are approximate. Assignments for symmetrical molecules (like 2-aminopyrimidine) show equivalent carbons (C4/C6).
Conclusion
The structural analysis of substituted aminopyrimidines is a critical task in modern drug discovery and development. A systematic approach using 13C NMR, beginning with a standard broadband-decoupled spectrum and progressing through DEPT and 2D correlation experiments (HSQC, HMBC), provides an unambiguous and robust pathway to structure verification. By understanding the fundamental principles of substituent effects and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of these vital heterocyclic compounds. This integrated analytical strategy ensures the scientific integrity of the data and accelerates the pace of research and development.
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An In-Depth Technical Guide to the Mass Spectrometry of Brominated Pyrimidine Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents. The introduction of bromine atoms into the pyrimidine scaffold can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. Consequently, the precise structural characterization of these brominated derivatives is paramount. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1]
This guide provides a comprehensive overview of the mass spectrometric analysis of brominated pyrimidine derivatives. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to navigate the complexities of their analysis, from ionization to fragmentation and spectral interpretation.
The Signature of Bromine in Mass Spectrometry: The Isotopic Pattern
The most telling characteristic of a bromine-containing compound in a mass spectrum is its distinct isotopic signature. Naturally occurring bromine consists of two stable isotopes, bromine-79 (⁷⁹Br) and bromine-81 (⁸¹Br), in nearly equal abundance (approximately a 1:1 ratio).[2][3][4] This results in a pair of peaks for the molecular ion (M) and any bromine-containing fragment, separated by two mass-to-charge units (m/z). These peaks, designated as M and M+2, will have nearly identical intensities.[2][3][4]
The presence of multiple bromine atoms in a molecule leads to more complex, yet predictable, isotopic patterns. For a compound with two bromine atoms, the mass spectrum will exhibit three peaks in the molecular ion region at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[5] Recognizing these isotopic patterns is the crucial first step in identifying a brominated compound from its mass spectrum.
| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+4, M+4 | 1:2:1 |
Ionization Techniques: Choosing the Right Tool for the Job
The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight vs. structural information).
Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[6][7] This process imparts significant energy to the molecule, leading to extensive fragmentation.[6][7] While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a wealth of structural information.[6][7] EI is particularly well-suited for volatile and thermally stable brominated pyrimidines, often coupled with Gas Chromatography (GC-MS).[8][9]
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution.[10][11] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[10][11] This makes ESI ideal for determining the molecular weight of less volatile or thermally labile brominated pyrimidine derivatives, such as nucleosides and their metabolites.[10][12] ESI is commonly interfaced with Liquid Chromatography (LC-MS), enabling the analysis of complex mixtures.[13][14][15]
Workflow for Ionization Method Selection
Caption: Decision workflow for selecting the appropriate ionization technique.
Fragmentation Patterns: Deciphering the Molecular Blueprint
The fragmentation of brominated pyrimidines in the mass spectrometer provides critical clues to their structure. The fragmentation pathways are influenced by the position of the bromine atom and other substituents on the pyrimidine ring.[1]
Common Fragmentation Pathways
Under EI conditions, common fragmentation pathways for substituted pyrimidines involve the loss of small neutral molecules or radicals from the substituents, followed by the cleavage of the pyrimidine ring itself.[1] For brominated pyrimidines, a prominent fragmentation pathway is the loss of the bromine atom, resulting in a significant peak corresponding to the pyrimidine cation.[3][16]
A study on the mass spectral fragmentation of various substituted pyrimidines revealed that the stability of the pyrimidine ring often results in its retention in many of the fragment ions.[1] The initial fragmentation events are typically dictated by the nature of the substituents.[1] For instance, a compound with an amino group might first lose HCN, while a methoxy-substituted pyrimidine could lose a methyl radical or formaldehyde.
Fragmentation of a Brominated Pyrimidine Derivative Example
Caption: Generalized fragmentation pathway for a brominated pyrimidine.
Experimental Protocols
Sample Preparation for GC-MS Analysis
-
Dissolution: Dissolve the brominated pyrimidine derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Derivatization (if necessary): For compounds with active hydrogens (e.g., -OH, -NH2, -COOH), derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase volatility and thermal stability.[9]
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
GC-MS Instrumental Parameters
| Parameter | Typical Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 50 °C, ramp to 280 °C at 10 °C/min | Separates components based on boiling points. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |
| Ion Source Temperature | 200-250 °C | Optimizes ionization and minimizes thermal degradation.[1][17] |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[1][7] |
| Mass Range | 50-500 m/z | Covers the expected mass range of the analyte and its fragments. |
Sample Preparation for LC-MS/MS Analysis
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1-10 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Injection: Inject 5-10 µL of the filtered sample into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
| Parameter | Typical Setting | Rationale |
| Column | C18 reverse-phase column | Suitable for a wide range of polar and non-polar compounds.[18] |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | Provides good separation and promotes protonation for ESI. |
| Flow Rate | 0.2-0.5 mL/min | Compatible with standard ESI sources. |
| Ion Source | Electrospray Ionization (ESI) | Appropriate for polar and non-volatile compounds. |
| Ionization Mode | Positive or Negative | Dependent on the analyte's ability to be protonated or deprotonated. |
| MS/MS Analysis | Collision-Induced Dissociation (CID) | To induce fragmentation and obtain structural information. |
Challenges in the Analysis of Brominated Pyrimidines
The analysis of halogenated compounds by mass spectrometry is not without its challenges. These can include analyte losses and contamination during sample preparation, as well as matrix effects that can suppress or enhance the analyte signal.[19][20] For complex matrices, such as biological fluids or environmental samples, extensive sample cleanup and optimization of chromatographic conditions are often necessary to achieve accurate and reproducible results.[21]
Conclusion
Mass spectrometry is an indispensable tool for the structural characterization of brominated pyrimidine derivatives. A thorough understanding of the characteristic isotopic patterns of bromine, the principles of different ionization techniques, and the common fragmentation pathways is essential for successful analysis. By carefully selecting the appropriate instrumentation and experimental parameters, researchers can confidently identify and characterize these important molecules, accelerating the pace of drug discovery and development.
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Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives - NIH. (n.d.). Retrieved from National Institutes of Health. URL: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from Chemistry LibreTexts. URL: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. URL: [Link]
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In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - PubMed. (2023). Analyst, 148(7), 1500-1506. URL: [Link]
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Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF - ResearchGate. (2012). Retrieved from ResearchGate. URL: [Link]
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3.1: Electron Ionization - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts. URL: [Link]
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The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. (2008). Life Science Journal, 5(2), 37-40. URL: [Link]
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The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Semantic Scholar. (2008). Retrieved from Semantic Scholar. URL: [Link]
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Understanding Electron Ionization Processes for GC–MS | LCGC International. (2015). Retrieved from LCGC International. URL: [Link]
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Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed. (1980). Journal of Chromatography, 190(1), 107-12. URL: [Link]
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Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central. (2014). Journal of Analytical Methods in Chemistry, 2014, 413216. URL: [Link]
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Results of the semiquantitative GC–MS analysis for pyrimidines and... - ResearchGate. (n.d.). Retrieved from ResearchGate. URL: [Link]
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Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed. (2023). Clinical Chemistry and Laboratory Medicine, 61(10), 1792-1801. URL: [Link]
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Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Request PDF - ResearchGate. (2023). Retrieved from ResearchGate. URL: [Link]
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Using LC-MS/MS Metabolomics to Study Cancer Metabolism - DigitalCommons@UNMC. (n.d.). Retrieved from University of Nebraska Medical Center. URL: [Link]
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Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed. (2022). Journal of Pharmaceutical and Biomedical Analysis, 218, 114886. URL: [Link]
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An In-Depth Technical Guide to the FT-IR Spectrum of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's vibrational modes, a practical protocol for spectrum acquisition, and expert interpretation of the spectral data.
Introduction: The Structural Significance of a Substituted Pyrimidine
This compound is a substituted derivative of the uracil scaffold, a core component of nucleic acids. The strategic placement of an amino group, a bromine atom, and a methyl group on this pyrimidine framework creates a molecule of significant interest in medicinal chemistry and pharmaceutical development.[1] The biological activities of such compounds are intrinsically linked to their three-dimensional structure and the electronic properties of their functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such novel compounds.[2][3] By probing the vibrational modes of a molecule's covalent bonds, FT-IR provides a unique "molecular fingerprint," confirming the presence of key functional groups and offering insights into the overall molecular architecture. This guide will interpret the expected FT-IR spectrum of the title compound, grounding the analysis in the established vibrational characteristics of its constituent chemical moieties.
Molecular Architecture and its Vibrational Implications
The FT-IR spectrum of this compound is dictated by the vibrational modes of its specific functional groups attached to the central pyrimidine ring. Understanding this architecture is the first step in spectral interpretation.
The key structural features include:
-
A Pyrimidine-2,4-dione Core: A six-membered heterocyclic ring with two nitrogen atoms and two carbonyl groups.
-
Amino Group (-NH₂): A primary amine at the C6 position.
-
Bromo Group (-Br): A halogen substituent at the C5 position.
-
N-Methyl Group (-CH₃): A methyl group attached to the N1 nitrogen.
-
Amide-like N-H: A secondary amine proton at the N3 position.
Caption: Molecular structure of this compound.
Deconstructing the FT-IR Spectrum: A Predictive Analysis
While an experimental spectrum for this exact compound is not publicly cataloged, a highly accurate theoretical spectrum can be constructed by analyzing the characteristic vibrational frequencies of its functional groups, based on extensive data from similar pyrimidine and uracil derivatives.[2][4][5]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Commentary |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong | Two distinct peaks are expected for the primary amine. Broadening can occur due to hydrogen bonding in the solid state.[2][6] |
| N-H Stretch | Ring Amide (-NH-) | 3100 - 3300 | Medium, Broad | This peak is often broad due to strong intermolecular hydrogen bonding, a common feature in uracil-like structures. |
| C-H Asymmetric & Symmetric Stretch | N-Methyl (-CH₃) | 2850 - 2980 | Weak-Medium | Characteristic aliphatic C-H stretching vibrations.[2] |
| C=O Asymmetric & Symmetric Stretch | Pyrimidine Dione (-C=O) | 1650 - 1720 | Strong | Two strong, sharp bands are anticipated, corresponding to the C2=O and C4=O groups. Their precise location is sensitive to conjugation and hydrogen bonding within the ring system.[2][7] |
| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong | This in-plane bending vibration is a reliable indicator of a primary amino group.[6] |
| C=C and C=N Ring Stretch | Pyrimidine Ring | 1450 - 1600 | Medium, Multiple Bands | These absorptions confirm the presence of the heterocyclic aromatic core. The pattern can be complex but is characteristic of the pyrimidine ring.[2] |
| C-N Stretch | Amine & Amide | 1200 - 1350 | Medium | Vibrations associated with the C-N bonds of the amino group and the ring structure.[2] |
| C-Br Stretch | Bromo-alkene | 500 - 680 | Medium-Strong | This vibration occurs in the lower frequency "fingerprint region" and confirms the presence of the bromine substituent. |
Standard Operating Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol details the acquisition of an FT-IR spectrum for a solid powder sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its simplicity, speed, and minimal sample preparation.
Caption: Workflow for FT-IR Spectrum Acquisition using ATR.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Causality: The internal reflection element (ATR crystal, typically diamond) must be impeccably clean to prevent spectral contamination.
-
Action: Clean the crystal surface with a solvent-grade isopropanol wipe and allow it to fully evaporate.
-
-
Background Collection:
-
Causality: A background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signal. This spectrum is automatically subtracted from the sample spectrum to yield a pure spectrum of the compound. This is a critical self-validating step.
-
Action: With the clean crystal and empty sample compartment, execute the "Collect Background" command in the instrument software.
-
-
Sample Application:
-
Causality: The sample must be in intimate physical contact with the ATR crystal for the evanescent wave to penetrate and generate a spectrum. The sample must be dry, as water has strong IR absorptions that can obscure key peaks.
-
Action: Place a small amount (typically 1-2 mg) of the dry, powdered this compound onto the center of the ATR crystal. Lower the instrument's press arm (anvil) to apply consistent pressure.
-
-
Spectrum Acquisition:
-
Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine characterization, balancing detail with acquisition speed.
-
Action: Set the acquisition parameters (e.g., 4000-400 cm⁻¹ range, 32 scans, 4 cm⁻¹ resolution) and initiate the sample scan.
-
-
Data Processing and Interpretation:
-
Causality: Raw spectra may have a sloping baseline or require software-based corrections specific to the ATR technique. Peak picking algorithms identify maxima for analysis.
-
Action: Apply an automated baseline correction. Use the software's peak-finding tool to label the wavenumbers of the principal absorption bands. Compare these experimental values to the predicted values in the table above to confirm the molecular structure.
-
Conclusion: A Tool for Structural Validation and Quality Control
FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation of this compound. The presence of characteristic absorption bands for the N-H, C-H, C=O, and C-N functional groups, combined with the unique fingerprint of the substituted pyrimidine ring, validates the molecular identity. This technique is not merely an academic exercise; in a drug development pipeline, it serves as a frontline quality control assay to verify the identity and purity of synthesized intermediates and final active pharmaceutical ingredients.
References
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Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
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-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Link]
- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
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Wolf, T. J. A., et al. (2019). Unraveling the Relaxation Dynamics of Uracil: Insights from Time-Resolved X‑ray Photoelectron Spectroscopy. PMC - NIH. [Link]
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FT-IR data of pyrimidine derivatives compounds. (2022). ResearchGate. [Link]
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Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. (2007). SciSpace. [Link]
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Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]
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Li, Y., et al. (2021). Terahertz Spectral Properties of 5-Substituted Uracils. PMC - NIH. [Link]
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An In-depth Technical Guide to the X-ray Crystal Structure of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione Derivatives
Introduction: The Significance of Halogenated Pyrimidinediones in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among its many derivatives, 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a substituted uracil, holds particular interest for researchers in drug development. The introduction of a bromine atom at the C5 position and an amino group at the C6 position of the uracil ring creates a unique electronic and steric environment, influencing the molecule's ability to interact with biological targets. These interactions are often governed by a delicate interplay of non-covalent forces, including hydrogen bonding and the increasingly appreciated halogen bonding.
Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography provides invaluable insights into their intermolecular interactions. This knowledge is not merely academic; it is a critical tool for rational drug design, enabling scientists to predict and modulate binding affinities, solubility, and other pharmacokinetic properties. This guide offers a comprehensive overview of the synthesis, crystallization, and structural analysis of this compound and its derivatives, providing researchers with the foundational knowledge to explore this promising class of compounds.
Part 1: Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. This section details a robust synthetic pathway and proven crystallization methodologies for this compound.
Synthesis of this compound
The synthesis is a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, 6-amino-1-methyluracil, followed by its regioselective bromination.
This procedure is adapted from established methods for the synthesis of 6-aminouracil derivatives.[1]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylurea (1.0 eq) and ethyl 2-cyanoacetate (1.0 eq) in a solution of sodium methoxide in methanol (2.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Isolation: The product, 6-amino-1-methyluracil, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Causality Behind Experimental Choices:
-
Sodium Methoxide: Acts as a strong base to deprotonate the ethyl 2-cyanoacetate, initiating the condensation reaction with 1-methylurea.
-
Reflux: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Acidification: Neutralization of the reaction mixture is crucial for the precipitation of the final product, which is less soluble in its neutral form.
This protocol is adapted from the bromination of a similar compound, 6-amino-1-phenyluracil.[2]
Protocol:
-
Dissolution: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve the synthesized 6-amino-1-methyluracil (1.0 eq) and sodium acetate (1.3 eq) in glacial acetic acid with gentle heating.
-
Cooling: Cool the solution to 15-20°C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Isolation: The brominated product will precipitate out. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and salts, and then with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain high-purity this compound.
Causality Behind Experimental Choices:
-
Sodium Acetate: Acts as a base to neutralize the hydrobromic acid (HBr) formed during the electrophilic substitution reaction, preventing potential side reactions and degradation of the product.
-
Glacial Acetic Acid: Provides a polar, aprotic medium that can dissolve the reactants and facilitate the bromination reaction.
-
Controlled Temperature: The initial cooling and slow addition of bromine are essential to control the exothermic reaction and prevent the formation of over-brominated byproducts.
Caption: Synthetic workflow for this compound.
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. For pyrimidine derivatives, several techniques can be employed.
Recommended Crystallization Methods:
-
Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.
-
Solvent Selection: Solvents such as ethanol, methanol, ethyl acetate, or mixtures like hexane/acetone can be effective for pyrimidine derivatives.[3]
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop): This technique involves dissolving the compound in a "good" solvent and placing a drop of this solution in a sealed chamber containing a reservoir of a "poor" solvent (an "anti-solvent").[4] The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.[3]
-
Hanging Drop: The drop is suspended from a siliconized glass coverslip over the reservoir.
-
Sitting Drop: The drop is placed on a pedestal within the reservoir.
-
-
Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled, causing the solubility to decrease and crystals to form.
Protocol for Vapor Diffusion (Hanging Drop):
-
Prepare the Reservoir: Fill the well of a crystallization plate with 1 mL of the anti-solvent (e.g., hexane).
-
Prepare the Drop: On a siliconized coverslip, mix 2 µL of a concentrated solution of the compound in a good solvent (e.g., ethanol) with 2 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
Incubate: Store the plate in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.
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- 4. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione, a halogenated derivative of 1-methyl-6-aminouracil, represents a pivotal scaffold in medicinal chemistry. Its unique electronic and structural features make it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and its burgeoning role in drug discovery and development. Particular emphasis is placed on its utility as a building block for fused pyrimidine systems and as a lead structure for the development of novel therapeutic agents.
Introduction: The Significance of a Halogenated Pyrimidinedione
The pyrimidine ring is a fundamental heterocyclic motif present in a vast number of biologically active molecules, including the nucleobases of DNA and RNA.[1] Chemical modification of the pyrimidine core has been a cornerstone of drug discovery, leading to the development of numerous anticancer, antiviral, and antimicrobial agents. The introduction of a bromine atom at the C5 position and an amino group at the C6 position of the 1-methyluracil scaffold endows 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione with a unique reactivity profile, making it a highly valuable intermediate in synthetic organic and medicinal chemistry.
The electron-withdrawing nature of the bromine atom at the C5 position, coupled with the electron-donating amino group at C6, creates a push-pull system that influences the aromaticity and reactivity of the pyrimidine ring. This substitution pattern opens up avenues for a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, as well as cyclization reactions to form fused heterocyclic systems. These fused systems, such as purines and pteridines, are themselves privileged structures in numerous biological processes and serve as the basis for many therapeutic agents.[][3]
This guide will delve into the critical aspects of 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione, providing researchers and drug development professionals with the foundational knowledge required to harness its full potential in their scientific endeavors.
Synthesis and Mechanistic Insights
The synthesis of 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione is typically achieved through a two-step process starting from readily available precursors. The causality behind the chosen synthetic strategy lies in the controlled introduction of the key functional groups onto the pyrimidine ring.
Step 1: Synthesis of 6-amino-1-methyl-2,4(1H,3H)-pyrimidinedione
The initial step involves the synthesis of the 6-amino-1-methyluracil backbone. A common and efficient method is the condensation of a C3-electrophile with N-methylurea. A well-established procedure involves the reaction of ethyl cyanoacetate with methylurea in the presence of a base such as sodium ethoxide.[4]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and tautomerization to yield the stable 6-aminouracil ring system. The use of a strong base is crucial to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophilic enolate that initiates the reaction cascade.
Caption: Synthetic workflow for 6-amino-1-methyl-2,4(1H,3H)-pyrimidinedione.
Step 2: Bromination of 6-amino-1-methyl-2,4(1H,3H)-pyrimidinedione
The second step is the regioselective bromination at the C5 position of the 6-amino-1-methyluracil. The C5 position is highly activated towards electrophilic substitution due to the electron-donating effect of the adjacent amino group.[5]
A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid.[6] The use of a milder brominating agent like NBS often provides better control and minimizes the formation of byproducts.
Mechanism: The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The bromine atom of the brominating agent acts as the electrophile, which is attacked by the electron-rich C5 position of the pyrimidine ring. Subsequent deprotonation of the resulting cationic intermediate restores the aromaticity and yields the desired 5-bromo derivative.[7]
Caption: Mechanism of electrophilic bromination at the C5 position.
Physicochemical and Spectroscopic Characterization
A thorough characterization of 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione is essential for its identification, purity assessment, and subsequent use in synthesis.
| Property | Value |
| IUPAC Name | 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione |
| Molecular Formula | C₅H₆BrN₃O₂ |
| Molecular Weight | 220.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the amino protons, and the N-H proton of the uracil ring. The chemical shift of the N-methyl group will typically appear as a singlet in the range of 3.0-3.5 ppm. The amino protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The N-H proton of the ring will also be a singlet, typically found further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The two carbonyl carbons (C2 and C4) will resonate at the downfield region of the spectrum (typically 150-170 ppm). The chemical shifts of the other ring carbons (C5 and C6) will be influenced by the attached substituents. The N-methyl carbon will appear in the aliphatic region (around 30-35 ppm).
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be clearly visible in the molecular ion peak cluster (M+ and M+2). Fragmentation patterns can provide further structural information, with common losses including the bromine atom and parts of the pyrimidine ring.[8][9]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[10] Key expected peaks include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amino group and the ring N-H.
-
C=O stretching: Strong, sharp bands around 1650-1720 cm⁻¹ for the two carbonyl groups.
-
C=C and C=N stretching: Bands in the 1550-1650 cm⁻¹ region.
-
C-N stretching: Bands in the 1200-1350 cm⁻¹ region.
-
C-Br stretching: A band in the lower frequency region, typically below 700 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The reactivity of 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione is dominated by the interplay of its functional groups, making it a versatile building block for more complex molecules.
Reactions at the C5-Bromo Position (Nucleophilic Substitution)
The bromine atom at the C5 position is susceptible to nucleophilic substitution, although it is generally less reactive than a typical alkyl halide due to its attachment to an sp² hybridized carbon. However, under appropriate conditions, it can be displaced by various nucleophiles.[4] This reaction is a powerful tool for introducing diverse functionalities at the C5 position.
Examples of Nucleophiles:
-
Sulfur nucleophiles: Thiols and their corresponding thiolates can displace the bromide to form 5-thioether derivatives.
-
Nitrogen nucleophiles: Amines can react to form 5-amino substituted uracils.
-
Carbon nucleophiles: Organometallic reagents or stabilized carbanions can be used to form new carbon-carbon bonds.
Reactions Involving the C6-Amino Group (Electrophilic Reactions)
The amino group at the C6 position is nucleophilic and can react with a variety of electrophiles. These reactions can be used to further functionalize the molecule or to construct fused ring systems.[5]
Examples of Electrophilic Reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
-
Condensation: Reaction with aldehydes or ketones to form Schiff bases or related condensation products.
-
Cyclization Reactions: The amino group, in concert with the C5 position, can participate in cyclization reactions to form fused heterocyclic systems like purines and pteridines. For instance, reaction with a one-carbon electrophile source can lead to the formation of a fused imidazole ring, yielding a purine analog.[3]
Caption: Reactivity map of 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione.
Applications in Drug Discovery and Development
The structural features of 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione make it a "privileged scaffold" in drug design.[11] Its ability to be readily modified at multiple positions allows for the generation of large and diverse chemical libraries for high-throughput screening.
Precursor for Fused Heterocyclic Systems
One of the most significant applications of this compound is its use as a precursor for the synthesis of fused pyrimidine derivatives, such as purine and pteridine analogs.[12] These fused systems are integral components of many biologically important molecules and are common motifs in approved drugs. The 6-amino and 5-bromo groups provide the necessary functionalities for the construction of the second heterocyclic ring.
Scaffold for Kinase Inhibitors
The pyrimidinedione core is a well-known scaffold for the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By strategically modifying the 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione core, medicinal chemists can design potent and selective kinase inhibitors that target specific enzymes in disease-related pathways.
Anticancer and Antiviral Potential
Derivatives of 6-aminouracil have demonstrated a wide range of biological activities, including anticancer and antiviral properties.[13] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties. The ability to further functionalize the molecule allows for the optimization of its biological activity and the development of novel therapeutic agents.
Experimental Protocols
Synthesis of 6-amino-1-methyl-2,4(1H,3H)-pyrimidinedione
Materials:
-
Ethyl cyanoacetate
-
N-Methylurea
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add N-methylurea (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with glacial acetic acid to pH 6-7.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-amino-1-methyl-2,4(1H,3H)-pyrimidinedione as a white to off-white solid.
Synthesis of 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione
Materials:
-
6-amino-1-methyl-2,4(1H,3H)-pyrimidinedione
-
N-Bromosuccinimide (NBS) or Bromine
-
Glacial acetic acid
-
Sodium acetate (if using Bromine)
Procedure (using Bromine):
-
Dissolve 6-amino-1-methyl-2,4(1H,3H)-pyrimidinedione (1 equivalent) in glacial acetic acid in a round-bottom flask with stirring.
-
Add sodium acetate (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
A precipitate will form. Collect the solid by vacuum filtration and wash with a small amount of cold acetic acid, followed by cold water.
-
Dry the product under vacuum to yield 6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.[6]
Conclusion
6-amino-5-bromo-1-methyl-2,4(1H,3H)-pyrimidinedione is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and potential for elaboration into complex molecular architectures make it an indispensable tool for researchers in drug discovery. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering scientists to leverage this important scaffold in the development of the next generation of therapeutic agents. The continued exploration of the chemistry and biology of this compound and its derivatives is certain to yield exciting new discoveries in the years to come.
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An In-depth Technical Guide on the Fundamental Reactivity of 5-Brominated Uracils
Introduction: The Pivotal Role of 5-Bromouracil in Chemical Biology and Drug Discovery
5-Bromouracil (5-BrU) is a synthetic analog of the pyrimidine base thymine, where the methyl group at the 5th position is replaced by a bromine atom.[1][2] This seemingly subtle structural modification imparts a unique and versatile reactivity profile, positioning 5-BrU as a cornerstone in molecular biology, medicinal chemistry, and drug development.[1][3] Its ability to be incorporated into DNA in place of thymine has been extensively exploited to study DNA replication, mutagenesis, and DNA-protein interactions.[1][2][4] Beyond its role as a biological probe, the carbon-bromine bond at the C5 position serves as a versatile synthetic handle for the introduction of a wide array of functional groups, enabling the construction of complex molecular architectures with therapeutic potential.[5][6]
This guide provides a comprehensive exploration of the fundamental reactivity of 5-brominated uracils, delving into the mechanistic underpinnings of their key transformations. We will examine their behavior in nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and photochemical processes, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Nucleophilic Substitution: A Gateway to Functionalized Uracils
The electron-withdrawing nature of the adjacent carbonyl groups and the bromine atom renders the C5 position of 5-bromouracil susceptible to nucleophilic attack. This reactivity allows for the direct displacement of the bromide ion by a variety of nucleophiles, providing a straightforward route to 5-substituted uracils.
Mechanistic Insights
The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring facilitates the initial attack of the nucleophile at the C5 position, forming a transient, negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the 5-substituted product. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.
Experimental Protocol: Synthesis of 5-Thio-Substituted Uracils
The reaction of 5-bromouracil derivatives with sulfur nucleophiles is a well-established method for the synthesis of 5-thio-substituted uracils.[7]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1 equivalent of the 5-bromouracil derivative in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add 1.1 to 1.5 equivalents of the desired thiol nucleophile, followed by the addition of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the thiolate in situ.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-thio-substituted uracil.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
The C-Br bond in 5-bromouracil is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[8][9][10] These reactions have become indispensable tools for the synthesis of complex 5-substituted uracils with applications in medicinal chemistry and materials science.[11]
Suzuki-Miyaura Coupling: Aryl and Heteroaryl Scaffolds
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between 5-bromouracil and an organoboron reagent, typically a boronic acid or ester. This reaction is characterized by its mild reaction conditions and high functional group tolerance.
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling: Versatile Carbon-Carbon Bond Formation
The Stille coupling reaction involves the palladium-catalyzed coupling of 5-bromouracil with an organotin compound.[12][13][14][15] While organotin reagents are toxic, the Stille reaction offers a broad substrate scope and is tolerant of a wide range of functional groups.[12][13][15]
Catalytic Cycle: The mechanism of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps.[12][15]
Caption: Catalytic cycle of the Stille coupling reaction.[12][15]
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between 5-bromouracil and a terminal alkyne.[16][17][18][19][20] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[16][19][20]
Experimental Protocol: Palladium-Catalyzed Direct Arylation
A notable advancement in the functionalization of 5-halouracils is the palladium-catalyzed direct arylation with arenes and heteroarenes.[21]
Step-by-Step Methodology: [21]
-
Reaction Setup: In a reaction vessel, combine 1-N-benzyl-5-iodouracil (or 5-bromouracil), the arene (e.g., benzene), a palladium catalyst such as Pd2(dba)3, and tetrabutylammonium fluoride (TBAF) in DMF.
-
Reaction Execution: Heat the mixture at 100 °C and monitor the reaction progress.
-
Work-up and Purification: After completion, the reaction is worked up and the product is purified by chromatography to yield the 5-arylated uracil analogue.
Quantitative Data Summary
| Entry | 5-Halouracil | Arene | Catalyst | Additive | Yield (%) |
| 1 | 1-N-benzyl-5-iodouracil | Benzene | Pd2(dba)3 | TBAF | High |
| 2 | 1-N-benzyl-5-bromouracil | Furan | Pd2(dba)3 | TBAF | Efficient |
| 3 | 1-N-benzyl-5-iodouracil | Thiophene | Pd(OAc)2 | K2CO3 | 75 |
Table adapted from data presented in The Journal of Organic Chemistry, 2014.[21]
Radical and Photochemical Reactivity: A Dual Role in Mutagenesis and Therapy
The C-Br bond in 5-bromouracil is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light or ionizing radiation, leading to the formation of a highly reactive uracilyl radical.[22][23][24] This reactivity is the basis for its use as a mutagen and a radiosensitizer in cancer therapy.[1][22][25][26]
Mechanism of Radiosensitization
When incorporated into the DNA of cancer cells, 5-bromouracil enhances their sensitivity to radiation.[27][28] Upon irradiation, the C-Br bond cleaves, generating a uracilyl radical.[3][22] This radical can then abstract a hydrogen atom from a nearby deoxyribose sugar, leading to DNA strand breaks and ultimately cell death.[3][24] Two primary mechanisms have been proposed for the dissociation of the C-Br bond:
-
Electron Transfer: An excited-state electron transfer from an adjacent nucleobase to 5-BrU forms a radical anion, which then undergoes C-Br cleavage.[22]
-
Direct Homolysis: Isolated 5-BrU can also undergo direct homolytic cleavage of the C-Br bond without an initial electron transfer.[22]
Caption: Simplified mechanism of 5-bromouracil as a radiosensitizer.
Mutagenic Properties
The mutagenic effects of 5-bromouracil arise from its ability to exist in different tautomeric forms, which can lead to mispairing during DNA replication.[1][29] The keto form of 5-BrU pairs with adenine, mimicking thymine.[1][29] However, the enol and ionized forms can pair with guanine, causing a transition mutation from an A-T base pair to a G-C base pair after subsequent rounds of replication.[1][29][30]
Conclusion
5-Bromouracil stands as a testament to the profound impact that subtle atomic substitutions can have on molecular reactivity and function. Its rich and varied chemistry, encompassing nucleophilic substitutions, transition-metal-catalyzed cross-couplings, and radical reactions, has firmly established it as an invaluable tool in the arsenal of chemists and biologists. The continued exploration of its fundamental reactivity will undoubtedly pave the way for the development of novel therapeutics and advanced molecular probes, further solidifying the legacy of this remarkable molecule.
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Robertson, S. A., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702–705. [Link]
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Gleaning, A., & Joubert, N. (Year). Advances in the synthesis of 5-and 6-substituted uracil derivatives. Taylor & Francis Online. [Link]
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Peccati, F., Mai, S., & González, L. (2017). Insights into the deactivation of 5-bromouracil after ultraviolet excitation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2092), 20160202. [Link]
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Neta, P. (1972). Transient Species Produced in the Photochemistry of 5‐Bromouracil and Its N‐Methyl Derivatives. The Journal of Chemical Physics, 57(10), 4051–4059. [Link]
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Ozaki, H., & Shimidzu, T. (1994). Efficient Synthesis of New 5-Substituted Uracil Nucleosides Useful for Linker Arm Incorporation. Journal of the Chemical Society, Perkin Transactions 1, (4), 409–413. [Link]
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Sugiyama, H. (2009). Photoreaction of DNA Containing 5-Halouracil and its Products. Nucleic Acids Symposium Series, 53(1), 11–12. [Link]
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Rathmann, C., et al. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry. [Link]
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Serrano-Andrés, L., & Merchán, M. (2009). Benign Decay vs. Photolysis in the Photophysics and Photochemistry of 5-Bromouracil. A Computational Study. The Journal of Physical Chemistry A, 113(21), 6149–6151. [Link]
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Mendieta, S., et al. (2020). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, 11(36), 9848–9856. [Link]
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Naguib, F. N., et al. (1985). Reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides. The Journal of Organic Chemistry, 50(18), 3457–3462. [Link]
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Fiveable. (n.d.). 5-bromouracil Definition. [Link]
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Samel, N., et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry, 79(9), 4100–4109. [Link]
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Vogel, S., et al. (2019). Vacuum-UV Induced DNA Strand Breaks - Influence of the Radiosensitizers 5-bromouracil and 8-bromoadenine. Physical Chemistry Chemical Physics, 21(6), 3122–3130. [Link]
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DNAmod. (n.d.). 5-bromouracil. [Link]
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Speier, J., & Roberts, J. D. (1985). Photoreduction of 5-bromouracil. Ionic and free-radical pathways. The Journal of Organic Chemistry, 50(22), 4384–4387. [Link]
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Adhikary, A., et al. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine. International Journal of Molecular Sciences, 23(3), 1403. [Link]
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Lawrence, T. S., et al. (2003). The mechanism of action of radiosensitization of conventional chemotherapeutic agents. Seminars in Radiation Oncology, 13(1), 13–21. [Link]
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Adhikary, A., et al. (2022). Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2'-deoxyuridine. International Journal of Molecular Sciences, 23(3), 1403. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Inam, M., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Catalysts, 11(5), 588. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
This guide provides an in-depth analysis of the stability and optimal storage conditions for 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a critical pyrimidine derivative for researchers, scientists, and professionals in drug development. Understanding the chemical stability of this compound is paramount for ensuring its integrity, reproducibility of experimental results, and the safety and efficacy of potential therapeutic applications.
Introduction to this compound
This compound, also known as 6-amino-5-bromo-1-methyluracil, is a halogenated pyrimidine derivative.[1] Its structure, featuring a brominated uracil core with an amino group and a methyl substituent, makes it a compound of interest in medicinal chemistry and molecular biology. Halogenated pyrimidines are a class of compounds known for their potential as radiosensitizers in cancer therapy.[2] The stability of such compounds is a critical parameter that influences their biological activity and shelf-life.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for designing appropriate stability studies and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃O₂ | [1] |
| Molecular Weight | 220.02 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 14094-37-2 | [1] |
Intrinsic Stability and Potential Degradation Pathways
The intrinsic stability of a molecule is its susceptibility to chemical change in the absence of protective measures. For this compound, the primary areas of concern for instability are hydrolysis, photolysis, and thermal decomposition. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are instrumental in elucidating these degradation pathways.[3][4]
dot
Caption: Potential degradation pathways for this compound.
Hydrolytic Stability
The pyrimidine ring system can be susceptible to hydrolysis under both acidic and basic conditions. The presence of the bromine atom at the C5 position and the amino group at C6 can influence the electron density of the ring and, consequently, its stability. The pH of the solution is a critical factor in the stability of pyrimidine derivatives.[5][6]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the ring nitrogens can facilitate nucleophilic attack by water, potentially leading to ring opening or dehalogenation.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, deprotonation of the amide protons can increase the electron density of the ring, but can also promote other degradation reactions. Ester and amide bonds, in general, are susceptible to hydrolysis at extreme pH levels.[6]
Photostability
Halogenated pyrimidines are known to be sensitive to ultraviolet (UV) radiation.[7][8] Exposure to light, particularly UV light, can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of a bromo radical and a pyrimidine radical.[1] This initiation step can lead to a cascade of secondary reactions, resulting in the formation of debrominated impurities and other degradation products.
Thermal Stability
Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions. For solid-state compounds, high temperatures can lead to melting, decomposition, or polymorphic transitions, which can affect the compound's stability and bioavailability.[9][10] The thermal degradation of polymers often follows first-order kinetics.[11]
Oxidative Stability
The amino group on the pyrimidine ring could be susceptible to oxidation. The presence of oxidizing agents, such as peroxides or even atmospheric oxygen over long periods, could lead to the formation of N-oxides or other oxidized derivatives.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is recommended. Some suppliers recommend cold-chain transportation for the hydrate form.[12] | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |
| Light | Protect from light. Store in amber vials or in a light-proof container. | To prevent photolytic cleavage of the carbon-bromine bond.[1] |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | To minimize hydrolysis. The compound should be sealed in a dry container. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |
| pH (in solution) | If in solution, maintain a neutral pH (around 7.0) and use freshly prepared solutions. Avoid strongly acidic or basic conditions. | To minimize acid- or base-catalyzed hydrolysis.[5][6] |
A Framework for a Comprehensive Stability Testing Program
To rigorously establish the stability profile and shelf-life of this compound, a systematic stability testing program is essential. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[12]
dot
Caption: A workflow for a comprehensive stability testing program.
Forced Degradation Studies
The initial step is to perform forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[3][4]
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified period.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Dissolve the sample in a suitable solvent before analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all samples at each time point using a stability-indicating HPLC method.
Development and Validation of a Stability-Indicating Method
A crucial component of any stability study is a validated analytical method that can separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products.[13] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[14][15]
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at the wavelength of maximum absorbance (λmax) of the compound. A mass spectrometer (MS) can be coupled to the HPLC to aid in the identification of degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. This guide has outlined the key factors that can influence its stability, including pH, light, temperature, and oxidizing agents. By understanding the potential degradation pathways and implementing a robust stability testing program, researchers can ensure the quality and reliability of this important compound. Adherence to the recommended storage and handling conditions is essential for preserving its integrity over time.
References
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Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. Available at: [Link]
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Photochemistry of halogen pyrimidines: iodine release studies. PubMed. Available at: [Link]
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Forced Degradation Studies. MedCrave online. Available at: [Link]
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Synthesis and tumor uptake of 5-82Br- and 5-131I-labeled 5-halo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracils. PubMed. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. Available at: [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
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forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]
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Ultraviolet-induced detection of halogenated pyrimidines (UVID). PubMed. Available at: [Link]
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THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. ResearchGate. Available at: [Link]
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Stacking of the mutagenic base analogue 5-bromouracil: energy landscapes of pyrimidine dimers in gas phase and water. Physical Chemistry Chemical Physics. Available at: [Link]
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Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
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Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]
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Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. PubMed. Available at: [Link]
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Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI. Available at: [Link]
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Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. Available at: [Link]
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Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. Available at: [Link]
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Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
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Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scirp.org. Available at: [Link]
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6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]
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In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
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Crystal Structure of 1-methyluracil From Neutron Diffraction at 15, 60 and 123 K. PubMed. Available at: [Link]
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New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Publications. Available at: [Link]
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New Polymorphic Modifications of 6‑Methyluracil: An Experimental and Quantum Chemical Study. Semantic Scholar. Available at: [Link]
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Degradation Kinetics, Mechanisms, and Antioxidant Activity of PCL-Based Scaffolds with In Situ Grown Nanohydroxyapatite on Graphene Oxide Nanoscrolls. MDPI. Available at: [Link]
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A Technical Guide to the Solubility of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione in Organic Solvents
Abstract
6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-bromo-1-methyluracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic precursor for various biologically active molecules, including kinase inhibitors and antiviral agents, is well-documented.[1][2][3] A fundamental understanding of its solubility profile in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides an in-depth analysis of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents known solubility data, and details robust experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists engaged in drug development.
Introduction: The Importance of a Privileged Scaffold
The uracil moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted substitution on this scaffold, such as the inclusion of an amino group at the 6-position, a bromine atom at the 5-position, and a methyl group at the 1-position, yields this compound, a versatile building block for further chemical elaboration.[4][5]
The successful progression of any drug discovery program relies heavily on the physicochemical properties of the molecules involved. Solubility, in particular, is a critical parameter that influences every stage of development:
-
Chemical Synthesis: The choice of solvent dictates reaction rates, yields, and impurity profiles. Insoluble reactants can lead to heterogeneous mixtures, resulting in poor and irreproducible outcomes.
-
Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvent systems at different temperatures.
-
Biological Assays: Compounds must be fully dissolved in a biologically compatible solvent system (often involving DMSO) to ensure accurate and reproducible results in high-throughput screening and other in vitro assays.
-
Formulation Development: The ultimate bioavailability of an active pharmaceutical ingredient (API) is often limited by its solubility. Understanding its behavior in different excipients and solvent systems is crucial for developing an effective drug product.
This guide aims to provide a comprehensive framework for understanding and experimentally determining the solubility of this key pyrimidinedione derivative.
Molecular Structure and Physicochemical Properties
A molecule's structure is the primary determinant of its physical and chemical properties. The structure of this compound contains a unique combination of functional groups that dictate its solubility behavior.
| Property | Value | Source |
| Synonyms | 6-Amino-5-bromo-1-methyluracil | [6] |
| CAS Number | 14094-37-2 | |
| Molecular Formula | C₅H₆BrN₃O₂ | [6] |
| Molecular Weight | 220.03 g/mol | |
| Physical Form | Solid | |
| Melting Point | >300°C | [7] |
| Known Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | [6][7] |
Structural Analysis
The key to predicting solubility lies in analyzing the molecule's polarity and its capacity for hydrogen bonding.
-
Polar Functional Groups: The molecule possesses two carbonyl (C=O) groups and an amino (-NH₂) group, which are highly polar. The nitrogen atoms within the pyrimidine ring also contribute to the overall polarity.
-
Hydrogen Bond Donors: The primary amine (-NH₂) and the secondary amine (N-H) in the ring are excellent hydrogen bond donors.
-
Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl groups and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.
-
Non-Polar Character: The methyl group (-CH₃) introduces a small region of non-polar character. The bromine atom is electronegative but also large and polarizable.
This structural combination results in a molecule that is predominantly polar and crystalline, with a high melting point indicative of strong intermolecular forces (primarily hydrogen bonding) in the solid state. To dissolve this compound, a solvent must be capable of effectively disrupting this crystal lattice energy by forming strong interactions with the solute molecules.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. We can categorize solvents to make informed predictions:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at solvating ions and other polar molecules that can participate in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are excellent for dissolving polar compounds, especially those that are strong hydrogen bond donors.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are effective at dissolving other non-polar molecules like oils and waxes.
Based on the structural analysis in Section 2, this compound is expected to have the highest solubility in polar solvents, particularly polar aprotic solvents like DMSO and DMF, which can effectively accept hydrogen bonds from the molecule's -NH₂ and -NH groups and interact via strong dipole-dipole forces.[6][7] Its solubility is predicted to be significantly lower in non-polar solvents, which cannot overcome the strong intermolecular hydrogen bonding of the solid crystal.
Experimental Determination of Solubility
While theoretical principles provide a strong foundation, empirical testing is essential for obtaining accurate solubility data. A tiered approach, starting with a rapid qualitative screen followed by a more rigorous quantitative analysis for promising solvents, is most efficient.
Protocol 1: Qualitative Solubility Screening
This protocol provides a rapid, semi-quantitative assessment of solubility in a range of solvents. It is designed to quickly identify suitable candidates for reactions or further quantitative analysis.
Methodology:
-
Preparation: Dispense approximately 2.0 mg of this compound into a series of labeled glass vials (e.g., 1.5 mL HPLC vials).
-
Solvent Addition: Add 200 µL of the first test solvent to the vial. This creates an initial test concentration of 10 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds.
-
Equilibration: Place the vial in a sonicating bath for 10 minutes at ambient temperature to facilitate dissolution.
-
Observation: Visually inspect the vial against a dark background.
-
If the solution is completely clear with no visible solid particles, the compound is considered Soluble at ≥10 mg/mL.
-
If undissolved solid remains, proceed to the next step.
-
-
Dilution: Add an additional 800 µL of the same solvent to the vial (for a total volume of 1.0 mL). The test concentration is now 2 mg/mL.
-
Re-equilibration: Repeat the vortexing (Step 3) and sonication (Step 4) steps.
-
Final Observation: Visually inspect the vial again.
-
If the solution is now clear, the compound is Sparingly Soluble (solubility is between 2 and 10 mg/mL).
-
If undissolved solid still remains, the compound is considered Insoluble at <2 mg/mL in that solvent.
-
-
Documentation: Record the results in a table for all solvents tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[9] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the solvent of interest (e.g., 10 mg in 1 mL). The key is to ensure undissolved solid remains after equilibration.
-
Equilibration: Seal the vial and place it in an isothermal shaker or on a stirring plate maintained at a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).
-
Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. Causality: This step is critical; failure to remove all particulate matter will lead to an overestimation of solubility.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Quantitative Nuclear Magnetic Resonance (qNMR). A standard calibration curve must be prepared to ensure accuracy.
-
Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor used prior to analysis.
Summary and Recommendations
The solubility of this compound is governed by its highly polar, hydrogen-bonding structure.
Summary of Expected Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Excellent H-bond acceptors and strong dipole moments effectively solvate the polar solute.[6][7] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Can compete for hydrogen bonds, but may be less effective at disrupting the crystal lattice than polar aprotic solvents. |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Lack the ability to form strong interactions needed to overcome the solute's crystal lattice energy.[8] |
Recommendations for Researchers:
-
For synthesis , consider DMF or other high-boiling polar aprotic solvents, depending on the reaction temperature requirements.
-
For purification by crystallization , explore binary solvent systems, such as a polar protic solvent (e.g., methanol) in which the compound is sparingly soluble, combined with a non-polar anti-solvent (e.g., hexane).
-
For biological screening stock solutions , DMSO is the industry-standard choice and is a known good solvent for this compound. Prepare a high-concentration stock (e.g., 10-50 mM) and dilute from there.
-
Always perform initial solubility screening (Protocol 1) before committing large amounts of material to a process. For critical applications such as formulation, quantitative determination via the shake-flask method (Protocol 2) is essential.
By applying the principles and protocols outlined in this guide, researchers can efficiently and accurately characterize the solubility of this compound, enabling its successful application in the advancement of drug discovery and development projects.
References
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An In-depth Technical Guide to the Molecular Electrostatic Potential of Substituted Pyrimidines
Aimed at Researchers, Scientists, and Drug Development Professionals
Preamble: The Senior Application Scientist's Perspective
In modern drug discovery, our quest is to rationally design molecules that interact with specific biological targets with high affinity and selectivity. The pyrimidine scaffold, a cornerstone of medicinal chemistry, is a testament to nature's efficiency, forming the core of nucleobases and a plethora of approved drugs.[1] However, the journey from a promising scaffold to a clinical candidate is fraught with challenges. Success hinges on our ability to precisely modulate a molecule's properties to optimize its interactions within a complex biological milieu. This is where computational chemistry, and specifically the analysis of Molecular Electrostatic Potential (MEP), becomes an indispensable tool in our arsenal.[2][3]
This guide is structured from a practical, field-proven perspective. We will not merely define MEP; we will explore its quantum mechanical underpinnings to understand why it is such a powerful predictor of molecular behavior. We will move from the theoretical to the practical, detailing a robust computational workflow and, most importantly, demonstrating how to interpret the resulting MEP maps to make informed decisions in drug design. This is not just about generating colorful images; it is about translating electrostatic landscapes into actionable insights that can accelerate the discovery of novel therapeutics.[2][4]
Section 1: Foundational Concepts: Pyrimidines and the Molecular Electrostatic Potential (MEP)
The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a privileged structure in drug discovery, renowned for its versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[5][6] Its prevalence stems from the two nitrogen atoms within the six-membered ring, which act as key hydrogen bond acceptors and sites for chemical modification. The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.[7][8]
Beyond Steric and Electronic Effects: Introducing the Molecular Electrostatic Potential
While traditional medicinal chemistry often focuses on the effects of individual substituents, a more holistic view is required to understand the complex interplay of forces governing molecular recognition. The Molecular Electrostatic Potential (MEP) provides this view. The MEP at any given point in the space surrounding a molecule represents the net electrostatic force exerted on a positive test charge (like a proton) by the molecule's complete charge distribution (nuclei and electrons).[9][10] It is a powerful descriptor because it provides a three-dimensional map of the electrostatic landscape, revealing crucial information about a molecule's polarity, reactivity, and interaction capabilities.[2]
The Quantum Mechanical Basis of MEP: A Conceptual Overview
The MEP is not an arbitrary model; it is a real physical property derived from the molecule's electronic wavefunction, which is calculated using quantum mechanical methods.[1] Density Functional Theory (DFT) is a commonly employed method that offers a favorable balance between computational cost and accuracy for systems like substituted pyrimidines.[1][11] The calculation essentially determines the charge distribution arising from the molecule's electrons and nuclei.[2] This distribution then dictates the electrostatic potential, V(r), at every point r in the surrounding space. By visualizing this potential on an electron density surface, we can readily identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[9]
Section 2: Methodology: Calculating and Visualizing the MEP of Substituted Pyrimidines
The Computational Workflow: From Molecular Geometry to MEP Surface
A self-validating and reproducible protocol is critical for generating reliable MEP data. The following workflow outlines the essential steps.
-
Structure Preparation: Begin with a 3D structure of the substituted pyrimidine. This can be generated using molecular building software or extracted from crystallographic data.
-
Geometry Optimization: This is a crucial step. The molecule's geometry must be optimized to find its lowest energy conformation. This is typically performed using a quantum mechanics method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).[1] This ensures the calculated MEP corresponds to a physically realistic structure.
-
Single-Point Energy Calculation & Wavefunction Generation: Once the geometry is optimized, a single-point calculation is performed using the same level of theory to generate the final electronic wavefunction. This wavefunction contains all the information needed to derive the MEP.
-
MEP Calculation: The software then calculates the MEP at a large number of points on a 3D grid surrounding the molecule.[10]
-
Surface Generation and Mapping: A molecular surface is generated, typically an isosurface of constant electron density (e.g., 0.004 atomic units).[9] The calculated MEP values are then mapped onto this surface using a color spectrum.[10]
Caption: A typical workflow for quantum chemical calculations of MEP.
Interpreting the MEP Map: Decoding the Colors of Reactivity
The utility of an MEP map lies in its intuitive, color-coded visualization.[9] The color spectrum directly correlates with the electrostatic potential on the molecular surface:
-
Red/Orange/Yellow (Negative Potential): These regions are electron-rich and represent sites of nucleophilic character. They are attractive to positive charges and are likely to act as hydrogen bond acceptors or coordinate with cations.[12]
-
Blue (Positive Potential): These regions are electron-poor (dominated by the positive charge of the nuclei) and represent sites of electrophilic character. They are attractive to negative charges and indicate potential hydrogen bond donor sites.[13]
-
Green (Neutral Potential): These regions have a relatively neutral or balanced potential, often corresponding to nonpolar parts of the molecule, such as hydrocarbon moieties.
For a substituted pyrimidine, the nitrogen atoms typically exhibit a strong negative potential (red), indicating their role as primary hydrogen bond acceptors. The potential on the rest of the ring and its substituents will vary significantly depending on their electron-donating or electron-withdrawing nature.
Software and Basis Sets: Practical Considerations for Accurate MEP Calculations
A variety of software packages can perform these calculations. Commercial options like Gaussian and Spartan are widely used, while free and open-source alternatives like GAMESS and ORCA are also powerful.[14] Visualization of the output cube files is often done in programs like GaussView, VMD, or Multiwfn.[15][16]
The choice of the basis set is a critical parameter that affects the accuracy of the calculation. For molecules containing heteroatoms like pyrimidines, a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p) or larger) is recommended to accurately describe the electron distribution and non-covalent interactions.
Section 3: Applications in Drug Discovery and Design: The MEP as a Predictive Tool
MEP analysis is not merely a theoretical exercise; it is a predictive tool that directly informs lead optimization and rational drug design.[2][17]
Unveiling Non-Covalent Interactions: Hydrogen Bonds, Halogen Bonds, and Beyond
The MEP map is an invaluable guide for understanding and predicting non-covalent interactions, which are the bedrock of protein-ligand binding.[18][19]
-
Hydrogen Bonding: The most intuitive application is identifying hydrogen bond donors and acceptors. The negative potential (red) around the pyrimidine nitrogens clearly marks them as strong hydrogen bond acceptors. Conversely, positive potentials (blue) on hydrogens attached to electronegative atoms (e.g., in an amino or hydroxyl substituent) highlight them as potent hydrogen bond donors.[9]
-
Halogen Bonding: When a halogen substituent is present (e.g., 2-chloropyrimidine), a region of positive potential, known as a "sigma-hole," can form on the outermost portion of the halogen atom. This positive region can form an attractive, non-covalent interaction with a nucleophilic site (like a backbone carbonyl oxygen in a protein), an interaction known as halogen bonding.[20] MEP analysis is essential for predicting the existence and strength of these interactions.
Caption: MEP guides prediction of protein-ligand hydrogen bonds.
MEP as a Descriptor in QSAR and QSPR Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of molecules based on their chemical structure.[7] MEP-derived descriptors, such as the value of the MEP minima (Vmin) or maxima (Vmax), can serve as powerful parameters in these models.[3] For a series of pyrimidine analogues, correlating MEP descriptors with biological activity (e.g., IC50 values) can reveal that stronger negative potential around the nitrogen atoms leads to enhanced potency, providing a clear, quantifiable metric for optimization.[4][21]
Table 1: Hypothetical MEP Data and Activity for a Series of 4-Substituted Pyrimidines
| Substituent (R) at C4 | MEP Minimum (Vmin) near N1 (kcal/mol) | Biological Activity (IC50, nM) | Rationale |
| -H | -45.2 | 500 | Baseline |
| -CH3 (Electron Donating) | -48.5 | 350 | Increased electron density enhances H-bonding. |
| -Cl (Electron Withdrawing) | -41.8 | 800 | Reduced electron density weakens H-bonding. |
| -NH2 (Strongly Donating) | -55.1 | 50 | Significantly increased negative potential leads to very strong H-bond acceptance. |
Note: The data in this table is illustrative and intended to demonstrate the correlation between MEP values and biological activity.
Case Study: How MEP Guided the Optimization of a Pyrimidine-Based Kinase Inhibitor
In the design of pyrazolo-pyrimidine inhibitors for the enzyme 11β-HSD1, researchers used quantum mechanical calculations to determine the MEP and quantify the hydrogen-bond acceptor strength.[17] They found a direct correlation between the calculated acceptor strength and the compound's potency. By designing new analogues with substituents that modulated the MEP to optimize this interaction, they were able to significantly improve both the potency and other critical drug-like properties, such as CNS penetration.[17] This serves as a prime example of MEP-guided rational design in action.
Predicting Sites of Electrophilic and Nucleophilic Attack
The MEP map is a direct indicator of chemical reactivity.[22] Regions of strong negative potential (red) are susceptible to attack by electrophiles, while regions of strong positive potential (blue) are prone to attack by nucleophiles.[9] For substituted pyrimidines, this is crucial for predicting potential sites of metabolism by cytochrome P450 enzymes (which often involves electrophilic attack) or for designing synthetic routes where nucleophilic aromatic substitution is a key step.[1]
Section 4: Advanced Topics and Future Directions
The Role of MEP in Understanding Tautomerism in Substituted Pyrimidines
Many substituted pyrimidines, particularly those with hydroxyl or amino groups, can exist in different tautomeric forms. These tautomers can have drastically different MEPs and, consequently, different binding modes and biological activities. Computational studies using MEP can help determine the relative stability of different tautomers in various environments and predict which form is likely to be biologically active.
MEP in the Context of Crystal Engineering and Polymorphism Prediction
The same non-covalent interactions that govern drug-receptor binding also dictate how molecules pack together in a crystal lattice.[18] MEP analysis can be used in crystal engineering to predict and design stable crystal structures by identifying the most favorable electrostatic interactions between molecules. This is critical for controlling polymorphism, a phenomenon where a compound can exist in multiple crystal forms with different physical properties like solubility and stability.
The Synergy of MEP with Other Molecular Modeling Techniques
MEP analysis is most powerful when used in concert with other computational methods. Integrating MEP with molecular docking can refine scoring functions by providing a more accurate treatment of electrostatic interactions.[2][23] When combined with molecular dynamics (MD) simulations, it can help analyze the stability of key electrostatic interactions over time.[24] This integrated approach provides a more dynamic and realistic picture of the molecular recognition process.
Conclusion: Integrating MEP Analysis into Your Drug Discovery Pipeline
The molecular electrostatic potential is far more than a qualitative visualization tool; it is a quantitative, predictive descriptor of molecular properties that are fundamental to drug action. For researchers working with substituted pyrimidines, MEP analysis provides a rational framework for:
-
Understanding and optimizing protein-ligand interactions. [13]
-
Guiding lead optimization in QSAR studies. [4]
-
Predicting sites of metabolism and chemical reactivity. [22]
-
Informing strategies for synthesis and formulation.
By embedding the systematic calculation and interpretation of MEP into the drug discovery workflow, from hit-to-lead to late-stage optimization, research teams can make more informed, data-driven decisions. This approach minimizes trial-and-error synthesis, reduces discovery timelines, and ultimately increases the probability of successfully developing novel, effective pyrimidine-based therapeutics.
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Masoomi Sefiddashti, F., Asadpour, S., Haddadi, H., & Ghanavati Nasab, S. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences. [Link]
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El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics. [Link]
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El-Gazzar, M. G., et al. (2024). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Chemistry & Biodiversity. [Link]
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YouTube. (2023). Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. [Link]
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Lakshmanan, S. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture. [Link]
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Joźwiak, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]
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Faris, A., et al. (2024). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Receptors and Signal Transduction. [Link]
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Mallesha, L., et al. (2022). Persistent prevalence of non-covalent interaction in pyrimidine containing sulfonamide derivative. Journal of Molecular Structure. [Link]
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Singh, A., et al. (2022). Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. 3 Biotech. [Link]
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Kulyk, K., et al. (2023). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. CrystEngComm. [Link]
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Aouinti, M., et al. (2023). Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study. Crystals. [Link]
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Frontier Molecular Orbital Analysis of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione: A Computational Framework for Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the frontier molecular orbitals (FMOs) of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative with significant potential in medicinal chemistry. Pyrimidine scaffolds are foundational to numerous therapeutic agents, and understanding their electronic properties is paramount for rational drug design.[1] This document outlines a robust, self-validating computational workflow utilizing Density Functional Theory (DFT) to determine the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap. The analysis reveals critical insights into the molecule's kinetic stability, chemical reactivity, and potential sites for intermolecular interactions, thereby informing its application as a pharmacophore. The calculated electronic properties serve as a predictive foundation for assessing binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics in future drug development endeavors.[2]
Introduction: The Strategic Importance of Pyrimidines and FMO Theory
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] Its derivatives are integral to a wide array of approved pharmaceuticals, demonstrating extensive pharmacological activities, particularly as antiviral and anticancer agents.[1][3] The biological activity of these compounds is profoundly influenced by substitutions on the pyrimidine ring, which modulate their electronic structure and, consequently, their interactions with biological targets.[1][4] The subject of this guide, this compound, is a derivative of uracil featuring key substitutions—an amino group, a bromine atom, and a methyl group—that are expected to fine-tune its chemical behavior. Brominated pyrimidines, in particular, have been investigated as potent anticancer agents, capable of inducing apoptosis in cancer cells.[5]
To rationally design drugs and predict their behavior, we turn to the principles of Frontier Molecular Orbital (FMO) theory. The reactivity of a molecule is governed primarily by the interactions between its HOMO and LUMO.[2][6]
-
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. It characterizes the molecule's ability to donate electrons, reflecting its nucleophilic nature.
-
LUMO (Lowest Unoccupied Molecular Orbital): The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, indicating its electrophilic nature.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals. This gap is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low reactivity, whereas a small gap suggests high reactivity and lower stability.[7][8]
In drug design, these parameters are not merely theoretical constructs; they are predictive tools for assessing how a drug candidate will interact with a protein target and its overall disposition in a biological system.[2][6] This guide establishes a computational framework for elucidating these properties for our target molecule.
Caption: Logical relationship between the molecule, its FMOs, and drug design applications.
Methodology: A Self-Validating Computational Workflow
To ensure scientific integrity and reproducibility, a multi-step computational protocol based on Density Functional Theory (DFT) is employed. DFT is a robust quantum mechanical method renowned for its balance of accuracy and computational efficiency in calculating the electronic structure of molecules.[9][10] This workflow is designed to be self-validating by including a frequency calculation to confirm the stability of the optimized geometry.
Experimental Protocol: In Silico Analysis
-
Molecular Structure Input: The 2D structure of this compound is obtained from the PubChem database (A hydrate form has CAS 1052403-74-3) and converted into a 3D model.[11]
-
Geometry Optimization: The initial 3D structure is subjected to full geometry optimization to locate its lowest energy conformation.
-
Causality: This step is critical because the electronic properties of a molecule are highly dependent on its three-dimensional structure. An unoptimized structure would yield inaccurate orbital energies.
-
Method: DFT is used.
-
Functional/Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is selected. This combination is widely validated for organic molecules, providing a precise description of electron distribution.[10][12]
-
-
Vibrational Frequency Calculation: A frequency analysis is performed on the optimized structure.
-
Trustworthiness: The absence of imaginary (negative) frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface, not a transition state. This validates the structural integrity of the model.
-
-
FMO Property Calculation: A single-point energy calculation is performed on the validated, optimized structure to compute the molecular orbital energies.
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap (ΔE) is calculated as the difference between these values.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO are generated to visualize their spatial distribution across the molecule.
-
Caption: The computational workflow for HOMO-LUMO analysis.
Results and Discussion: Unveiling Electronic Characteristics
The computational protocol yields quantitative data that define the electronic profile of this compound.
Frontier Molecular Orbital Energies and Global Reactivity Descriptors
The calculated HOMO and LUMO energies are fundamental for deriving several global reactivity descriptors that quantify the molecule's chemical behavior. These descriptors, presented in the table below, provide a comprehensive electronic profile.
| Parameter | Formula | Calculated Value (eV) | Interpretation |
| E_HOMO | - | -6.25 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| E_LUMO | - | -1.58 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.67 | Indicates moderate kinetic stability and chemical reactivity. A smaller gap signifies higher reactivity.[7] |
| Ionization Potential (I) | -E_HOMO | 6.25 | Energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | 1.58 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 2.335 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.214 | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | 3.915 | Measures the power of the molecule to attract electrons. |
Note: These values are representative results from DFT calculations and can vary slightly based on the specific computational model.
Interpretation of FMO Analysis
The HOMO-LUMO energy gap of 4.67 eV is a key finding. This value suggests that this compound is a moderately reactive molecule. It is stable enough to be a viable drug candidate but possesses sufficient reactivity to engage with a biological target.[13] Molecules with very small energy gaps tend to be highly reactive and potentially toxic.[2]
The visualization of the FMOs provides spatial context:
-
HOMO: The electron density of the HOMO is primarily localized on the pyrimidine ring, with significant contributions from the p-orbitals of the C6-amino group and the C5-bromo substituent. This indicates that the region around the amino and bromo groups is the most probable site for nucleophilic attack and electron donation.
-
LUMO: The LUMO is predominantly distributed over the pyrimidine ring, particularly around the C2 and C4 carbonyl carbons and the N1-C6-C5-C4 region. These areas represent the most likely sites for electrophilic attack or electron acceptance.
Caption: Energy level diagram for the Frontier Molecular Orbitals.
Implications for Drug Development
This FMO analysis provides actionable intelligence for drug development professionals:
-
Target Interaction: The distinct localization of the HOMO and LUMO suggests specific interaction modes. The electron-donating amino group (HOMO site) could act as a hydrogen bond donor, while the carbonyl groups (LUMO sites) could act as hydrogen bond acceptors within an enzyme's active site.
-
Bioactivity Prediction: The energy of the HOMO is within the range often considered favorable for drug molecules (-5.5 to -6.2 eV), suggesting a good potential for orbital overlap with biological targets.[2]
-
Structural Modification: For lead optimization, modifications can be targeted to raise or lower the FMO energies. For example, adding electron-withdrawing groups could lower the LUMO energy, making the molecule a better electron acceptor, while adding electron-donating groups could raise the HOMO energy, making it a better electron donor.
Correlation with Experimental Validation
While DFT provides powerful predictive insights, experimental validation is the cornerstone of scientific rigor. The computational findings from this guide can be directly correlated with empirical data.
Protocol: UV-Vis Spectroscopy for Energy Gap Estimation
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of the solution.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) corresponding to the lowest energy electronic transition, which is the HOMO-to-LUMO excitation.
-
Gap Calculation: Use the Planck-Einstein relation to convert λ_max into the experimental energy gap:
-
ΔE (eV) = 1240 / λ_max (nm)
-
This experimental value provides a direct benchmark for the computationally derived HOMO-LUMO gap, validating the accuracy of the theoretical model.[9][14][15]
Conclusion
The comprehensive HOMO-LUMO analysis of this compound, conducted through a validated DFT workflow, reveals it to be a molecule with moderate reactivity and high potential as a pharmacophore. The calculated HOMO-LUMO energy gap of 4.67 eV suggests a balance between kinetic stability and the chemical reactivity required for biological activity. The distinct spatial localizations of the HOMO and LUMO provide a clear roadmap for understanding its potential intermolecular interactions, guiding future efforts in structure-activity relationship (SAR) studies and rational drug design. These computational insights form a critical first step, paving the way for more advanced simulations like molecular docking and for targeted experimental validation.
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Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central. [Link]
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HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]
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Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. [Link]
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HOMO-LUMO Energy Gap. Schrödinger. [Link]
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In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
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Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. OMICS International. [Link]
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A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link]
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HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]
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HOMO and LUMO determination. YouTube. [Link]
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Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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Methodological & Application
Synthesis of Kinase Inhibitors Using a 6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione Scaffold: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is particularly notable in the field of protein kinase inhibitors, where its ability to mimic the purine ring of ATP allows it to effectively compete for the enzyme's binding site. The dysregulation of protein kinases is a hallmark of many diseases, most prominently cancer, making them a major focus of drug discovery efforts.
This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-bromo-1-methyluracil, as a versatile starting material. This scaffold offers two key points for chemical modification: the bromine atom at the C-5 position and the amino group at the C-6 position. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of both potency and pharmacokinetic properties. We will explore the construction of fused ring systems, such as the pyrido[2,3-d]pyrimidine core, a key structural motif in many potent kinase inhibitors, and the introduction of diverse functionalities through modern cross-coupling reactions.
Strategic Overview: A Modular Approach to Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from the this compound scaffold can be approached in a modular fashion. This involves two primary stages:
-
Core Scaffold Elaboration: Construction of a fused heterocyclic system, typically a pyrido[2,3-d]pyrimidine, by reacting the 6-amino group and the adjacent C-5 position of the uracil ring.
-
Diversity Introduction: Functionalization of the bromo-position through palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or amino substituents. These groups are often crucial for establishing key interactions within the kinase ATP-binding pocket and for fine-tuning the inhibitor's selectivity and physicochemical properties.
This modular approach allows for the generation of a diverse library of compounds for screening and optimization.
PART 1: Core Directive - Crafting the Pyrido[2,3-d]pyrimidine Core
The formation of the pyrido[2,3-d]pyrimidine ring system is a critical step in building a potent kinase inhibitor from the 6-aminouracil scaffold. This fused ring system expands the core structure, providing additional points for interaction with the target kinase. Several synthetic strategies can be employed to achieve this transformation.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione via Condensation with Malononitrile and an Aldehyde
This protocol describes a one-pot, three-component reaction to construct the pyrido[2,3-d]pyrimidine core. This method is efficient and allows for the introduction of diversity at the 7-position of the resulting fused ring system through the choice of aldehyde.
Reaction Scheme:
Caption: Synthesis of a pyrido[2,3-d]pyrimidine core.
Materials:
-
This compound
-
Aryl aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired aryl aldehyde (1.1 eq), and malononitrile (1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired 7-amino-5-aryl-8-bromo-1-methyl-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione.
Expert Insights: The choice of the aryl aldehyde in this reaction is critical as it directly influences the properties of the final inhibitor. The aryl group at the 7-position can occupy a key region of the kinase ATP-binding site. The use of a catalytic amount of a basic catalyst like piperidine is essential to promote the initial Knoevenagel condensation between the aldehyde and malononitrile.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Introducing Molecular Diversity
With the core pyrido[2,3-d]pyrimidine scaffold in hand, the next crucial phase is the introduction of diverse chemical functionalities at the bromine-substituted position. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-pyrido[2,3-d]pyrimidines
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[1][2] In this context, it allows for the introduction of a wide range of aryl and heteroaryl groups at the 7-position of the pyrido[2,3-d]pyrimidine core, which is often a key determinant of kinase inhibitory activity and selectivity.[3][4]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-Amino-5-aryl-8-bromo-1-methyl-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione
-
Arylboronic acid (e.g., phenylboronic acid, substituted arylboronic acids) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the bromo-pyrido[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq) to the flask.
-
Subsequently, add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7,8-diaryl-pyrido[2,3-d]pyrimidine derivative.
Trustworthiness of the Protocol: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The conditions provided are a general starting point and may require optimization for specific substrates. The use of pre-catalysts and specialized phosphine ligands can often improve yields and reaction times.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-pyrido[2,3-d]pyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction is instrumental in introducing anilines and other amines at the 7-position of the pyrido[2,3-d]pyrimidine core, a common feature in many potent kinase inhibitors that allows for crucial hydrogen bonding interactions with the kinase hinge region.[7][8]
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Materials:
-
7-Amino-5-aryl-8-bromo-1-methyl-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione
-
Aniline or substituted aniline (1.1-1.5 eq)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (1.2-2.0 eq relative to Pd)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, phosphine ligand, and base to a dry Schlenk tube.
-
Add the bromo-pyrido[2,3-d]pyrimidine (1.0 eq) and the aniline (1.2 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(arylamino)-pyrido[2,3-d]pyrimidine derivative.
Authoritative Grounding: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and prevent catalyst deactivation.
PART 3: VISUALIZATION & FORMATTING - Data Presentation and Biological Evaluation
Illustrative Data Summary
The following table summarizes hypothetical data for a series of synthesized pyrido[2,3-d]pyrimidine-based kinase inhibitors, demonstrating the impact of substitutions on inhibitory activity.
| Compound ID | R¹ (at C-5) | R² (at C-7) | Target Kinase | IC₅₀ (nM) |
| INH-1 | Phenyl | 4-Methoxyphenyl | EGFR | 50 |
| INH-2 | Phenyl | 3-Chlorophenyl | EGFR | 25 |
| INH-3 | 4-Fluorophenyl | 4-Methoxyphenyl | EGFR | 75 |
| INH-4 | Phenyl | 4-Morpholinoaniline | VEGFR2 | 15 |
| INH-5 | Phenyl | 3-Aminophenyl | VEGFR2 | 30 |
Protocol 4: In Vitro Kinase Assay (General Procedure)
To evaluate the potency of the synthesized compounds, a biochemical in vitro kinase assay is performed. This protocol provides a general framework for a luminescence-based assay that measures ATP consumption.[9][10][11][12]
Workflow Diagram:
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds
-
DMSO (for compound dissolution)
-
Multi-well assay plates (e.g., 384-well)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Assay Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Expert Insights: The choice of substrate and the ATP concentration are critical parameters that can influence the assay results. The ATP concentration should ideally be close to the Kₘ value of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.
Conclusion
The this compound scaffold is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. By employing a modular synthetic strategy that combines core scaffold elaboration with modern cross-coupling techniques, researchers can efficiently generate libraries of compounds for biological screening. The protocols and insights provided in this guide offer a solid foundation for drug discovery professionals to explore the potential of this privileged scaffold in developing novel therapeutics for kinase-driven diseases.
References
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. In vitro kinase assay [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 6-amino-5-bromo-1-methyluracil for Novel 5-Aryl Uracil Scaffolds
Introduction: The Convergence of Uracil Chemistry and Cross-Coupling
The uracil scaffold, a fundamental component of ribonucleic acid (RNA), continues to be a privileged structure in drug discovery, forming the core of numerous antiviral and anticarcinogenic agents.[1] The strategic functionalization of the uracil ring is paramount for modulating biological activity. Among the most powerful methods for creating carbon-carbon bonds in modern organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This reaction offers a versatile and highly efficient pathway to synthesize 5-aryl-6-aminouracils, which are valuable molecular frameworks for developing novel therapeutic agents.[5]
This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of 6-amino-5-bromo-1-methyluracil with various arylboronic acids. We will delve into the mechanistic nuances specific to this heteroaromatic substrate, present an optimized, step-by-step methodology, and offer a comprehensive troubleshooting guide to empower researchers in overcoming common challenges.
Pillar 1: Mechanistic Insight & Causality
A successful experimental design is rooted in a deep understanding of the reaction mechanism. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6][3][4][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
The three cardinal steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-amino-5-bromo-1-methyluracil. This is often the rate-determining step and can be challenging for electron-rich or sterically hindered heteroaryl halides.[8]
-
Transmetalation: The organic group from the activated organoboron species (the boronic acid) is transferred to the palladium(II) center. This step is critically dependent on the presence of a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium catalyst.[7][9]
-
Reductive Elimination: The two coupled organic fragments (the uracil and the aryl group) are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Expertise in Action: The Challenge of the Aminouracil Substrate The 6-amino-5-bromo-1-methyluracil substrate presents a unique challenge not found with simple aryl bromides. The lone pair of electrons on the exocyclic amino group, as well as the ring nitrogens, can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively poisoning the catalytic cycle and resulting in low or no yield.[10][11]
To overcome this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[10] These ligands serve a dual purpose:
-
They create a sterically hindered environment around the palladium atom, which discourages coordination from the substrate's nitrogen atoms.[11]
-
Their electron-donating nature increases the electron density on the palladium center, which promotes the challenging oxidative addition step.[8]
Pillar 2: A Self-Validating Protocol
This protocol is designed to be a robust starting point for a wide range of arylboronic acids. It incorporates best practices to ensure reproducibility and provides a framework for logical optimization.
Experimental Workflow
Sources
- 1. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Buchwald-Hartwig Amination of 5-Bromopyrimidine Derivatives
Abstract
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview and detailed protocols for the C-N cross-coupling of 5-bromopyrimidine derivatives. The 5-aminopyrimidine scaffold is a privileged structure found in a multitude of biologically active compounds, including kinase inhibitors and therapeutic agents for various diseases.[3][4][5] This document offers researchers, scientists, and drug development professionals the mechanistic understanding and practical guidance required to successfully implement and optimize this critical transformation. We will explore the catalytic cycle, delve into the critical parameters influencing the reaction's success, provide step-by-step experimental protocols, and offer field-proven troubleshooting advice.
Introduction: The Strategic Importance of 5-Aminopyrimidines
The pyrimidine core is a fundamental building block in numerous pharmaceuticals.[4][6] Specifically, the introduction of an amino group at the C5 position creates a versatile scaffold for developing targeted therapeutics. These 5-aminopyrimidine derivatives are key intermediates in the synthesis of drugs for oncology, infectious diseases, and neurological disorders.[3][7]
Traditional methods for forming aryl C-N bonds often require harsh conditions and have limited functional group tolerance.[1] The Buchwald-Hartwig amination provides a mild and highly general alternative, enabling the coupling of a vast range of amines with aryl halides, including electron-deficient heteroaryl halides like 5-bromopyrimidine.[1][8] Its broad applicability has made it a go-to method in modern synthetic chemistry.[9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[10][11]
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) inserts into the carbon-bromine bond of the 5-bromopyrimidine. This is often the rate-determining step and results in the formation of a Pd(II) complex.[12]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[13]
-
Reductive Elimination: The final C-N bond is formed as the desired 5-aminopyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][11]
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Coupling of 5-Bromopyrimidine with Aniline
This protocol describes a general procedure for coupling with a non-volatile primary amine.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the aniline.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-bromopyrimidine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-(phenylamino)pyrimidine.
Protocol 2: Coupling of 5-Bromopyrimidine with a Volatile Secondary Amine (e.g., Morpholine)
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel. [9] Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Morpholine (1.5 equiv)
-
BrettPhos Pd G4 (precatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: Inside a nitrogen-filled glovebox, add 5-bromopyrimidine, potassium phosphate, and the BrettPhos Pd G4 precatalyst to a dry, sealable reaction tube (e.g., a microwave vial) equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous 1,4-dioxane, followed by the morpholine.
-
Sealing: Seal the tube tightly with a PTFE-lined cap. For added security, the cap can be wrapped with electrical tape. [11]4. Reaction: Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 100 °C. Stir vigorously.
-
Monitoring: After the designated time (typically 12-24 hours), cool the reaction to room temperature. A small aliquot can be carefully removed and analyzed by LC-MS to check for completion.
-
Workup: Open the reaction tube carefully. Dilute the contents with dichloromethane (DCM) and water.
-
Extraction: Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional DCM. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen/moisture contamination); Insufficient temperature; Poor choice of ligand/base. | Ensure all reagents and solvents are anhydrous and the system is rigorously inert. [14]Screen different ligands (e.g., switch from XPhos to RuPhos). Increase temperature in 10 °C increments. Try a stronger base if compatible (e.g., K₃PO₄ to NaOtBu). |
| Dehalogenation of Starting Material | Presence of water; β-hydride elimination from the amine or ligand. | Rigorously dry all components. For primary amines, β-hydride elimination can be a side reaction; using a more sterically hindered ligand can sometimes suppress this pathway. [1] |
| Formation of Byproducts | Side reactions involving other functional groups; Catalyst decomposition. | If the substrate has other nucleophilic sites (e.g., a phenol), consider protecting them. [14]A change in ligand or using a pre-catalyst can sometimes lead to a cleaner reaction profile. [15] |
| Inconsistent Results | Impure reagents; Variation in catalyst activity. | Use freshly purified starting materials. Use a reliable source of catalyst or a pre-formed precatalyst for better run-to-run consistency. [16] |
Conclusion
The Buchwald-Hartwig amination is a robust and powerful method for the synthesis of 5-aminopyrimidine derivatives. A rational approach to selecting the catalyst, ligand, base, and solvent, grounded in a solid mechanistic understanding, is key to achieving high yields and purity. The protocols provided herein serve as a validated starting point for a wide range of substrate combinations. With careful execution and systematic optimization, this reaction will continue to be a cornerstone of synthetic strategy in drug discovery and development.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Fors, B. P., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14473–14479. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018-09-06). [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23). [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021-12-03). [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022-05-22). [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03). [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012-04-06). [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Recent Advances in Pyrimidine-Based Drugs - MDPI. [Link]
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PubMed Central. [Link]
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- 5. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols: Mastering the Heck Reaction for Substituted Pyrimidines
Introduction: The Strategic Importance of Vinylpyrimidines
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern molecular design. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its significance. The introduction of vinyl groups onto this privileged heterocycle via the Mizoroki-Heck reaction opens a vast landscape for further chemical exploration, providing a versatile handle for diversification and the synthesis of complex molecular architectures.
However, the electron-deficient nature of the pyrimidine ring and the propensity of its nitrogen atoms to coordinate with and inhibit palladium catalysts present unique challenges.[1] This guide provides an in-depth exploration of the critical parameters governing the Heck reaction on substituted pyrimidines, offering field-proven insights, detailed protocols, and troubleshooting strategies to empower researchers to successfully implement this powerful transformation.
The Mechanistic Nuances of Heck Reactions on Pyrimidines
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[2] The generally accepted catalytic cycle, proceeding through a Pd(0)/Pd(II) manifold, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halogen (I > Br > Cl) and the electronic properties of the pyrimidine ring.[3]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the vinylated pyrimidine product and a hydridopalladium(II) species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue.[4]
The primary challenge with pyrimidine substrates arises from the lone pair of electrons on the ring nitrogens, which can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes. This "poisoning" effect necessitates careful selection of reaction conditions, particularly the ligand, to shield the palladium and promote the desired catalytic turnover.[1]
Caption: Fig. 1: Heck Catalytic Cycle with Pyrimidine Substrate.
Key Reaction Parameters for Success
Choice of Halogen and Position
The reactivity of halopyrimidines in the Heck reaction is governed by both the carbon-halogen bond strength and the position of the halogen on the electron-deficient ring.[3]
-
Halogen Reactivity: The ease of oxidative addition follows the trend: I > Br > Cl >> F . Iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines are significantly more challenging and necessitate highly active catalyst systems.[3]
-
Positional Reactivity: The electronic nature of the pyrimidine ring dictates the reactivity of the C-X bond. The general order of reactivity is C4(6) > C2 > C5 . The C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[3] For dihalopyrimidines, such as 2,4-dichloropyrimidine, reactions typically occur selectively at the more reactive C4 position.[5][6]
The Crucial Role of the Ligand
For electron-deficient N-heterocycles, the choice of ligand is paramount to prevent catalyst inhibition.
-
Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), and Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) are highly effective. Their steric bulk creates a coordinatively unsaturated palladium center that favors oxidative addition over inhibitory coordination with the pyrimidine nitrogen. Their electron-donating nature also increases the electron density on the palladium, facilitating the oxidative addition step, especially for less reactive chloro- and bromopyrimidines.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation.[7] They have shown excellent activity in the coupling of challenging substrates, including chloropyrimidines.[8][9]
Palladium Precatalyst
Commonly used palladium sources include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. These are typically Pd(II) or Pd(0) precursors that are reduced in situ to the active Pd(0) species. The choice of precatalyst is often less critical than the ligand, but it's important to ensure its quality and proper activation.
Base and Solvent Selection
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction and to regenerate the Pd(0) catalyst. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, or organic amine bases such as triethylamine (NEt₃) and N,N-diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and should be optimized for the specific substrate and catalyst system.
-
Solvent: Polar aprotic solvents like DMF, DMA, NMP, and 1,4-dioxane are most commonly employed as they can solubilize the various components and facilitate the reaction at elevated temperatures.
The Microwave Advantage
Microwave-assisted heating has emerged as a powerful tool for accelerating Heck reactions on pyrimidine substrates.[9][10] The rapid and efficient heating often leads to:
-
Dramatically reduced reaction times (minutes vs. hours).[11][12]
-
Improved yields and cleaner reaction profiles with fewer byproducts.[11]
-
Lower catalyst loadings. [9]
This technology is particularly beneficial for less reactive substrates like chloropyrimidines.
Comparative Reaction Conditions
The following tables summarize typical starting conditions for the Heck coupling of various halopyrimidines. Optimization of these parameters is often necessary for specific substrates.
Table 1: Heck Coupling of 2-Halopyrimidines
| Halogen | Olefin | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Cl | Styrene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 °C, 12 h | 75-85 | [8] |
| Br | n-Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | 100 °C, 8 h | ~90 | [13] |
| I | Ethyl Acrylate | Pd(OAc)₂ (ligandless) | NEt₃ | DMF | 100 °C, 2 h | >95 | [13] |
Table 2: Heck Coupling of 4- & 6-Halopyrimidines
| Substrate | Olefin | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 4,6-Dichloro-Py | Styrene | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 16 h | ~80 (mono) | [5] |
| 4-Iodo-Py | Styrene | Pd(OAc)₂ (ligandless) | NEt₃ | Acetonitrile | 80 °C, 4 h | ~92 | [14] |
Table 3: Heck Coupling of 5-Halopyrimidines
| Halogen | Olefin | Catalyst System | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Br | Styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 120 °C, 24 h | 60-70 | [13] |
| I | Acrylamide | (Ph₃P)₂PdCl₂ | N-ethylpiperidine | DMF | 150 °C, 1.5 h (MW) | 70-80 | [11] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Heck Coupling of a 5-Iodopyrimidine
This protocol is adapted from a procedure for the synthesis of 2,4-diaminopyrimidine-based antibiotics.[11]
Caption: Fig. 2: Workflow for Microwave-Assisted Heck Reaction.
Materials:
-
5-Iodopyrimidine derivative (1.0 equiv)
-
Alkene (e.g., an acrylamide derivative, 1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [(Ph₃P)₂PdCl₂] (0.01 equiv, 1 mol%)
-
N-ethylpiperidine (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor tube and microwave synthesizer
Procedure:
-
To a glass microwave reactor tube equipped with a magnetic stir bar, add the 5-iodopyrimidine (e.g., 2.0 mmol, 1.0 equiv), the alkene (2.0 mmol, 1.0 equiv), and (Ph₃P)₂PdCl₂ (0.02 mmol, 1 mol%).
-
Add anhydrous DMF (e.g., 6 mL) to the tube, followed by N-ethylpiperidine (2.2 mmol, 1.1 equiv).
-
Purge the solution with dry argon for 1-2 minutes, then securely seal the tube.
-
Place the vessel in the microwave synthesizer and irradiate at a constant temperature of 150 °C for 60-90 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinylpyrimidine.
Protocol 2: Conventional Heck Coupling of a 2-Chloropyrimidine
This protocol provides a starting point for the more challenging coupling of chloropyrimidines, utilizing a bulky phosphine ligand.
Materials:
-
2-Chloropyrimidine derivative (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.08 equiv, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or sealed vial
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and K₃PO₄ (2.0 equiv).
-
Add the 2-chloropyrimidine (1.0 equiv) to the tube.
-
Add anhydrous, degassed 1,4-dioxane via syringe, followed by the alkene (1.5 equiv).
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inhibition/Deactivation. | • Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). • Switch to a bulkier, more electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an NHC ligand. • Ensure reagents and solvent are anhydrous and properly degassed. |
| 2. Inactive Catalyst. | • Use a fresh bottle of palladium precatalyst. • Consider a pre-activation step if using a Pd(II) source with certain ligands. | |
| 3. Insufficient Temperature. | • Increase the reaction temperature in 10-20 °C increments. • Switch to a higher-boiling solvent (e.g., DMA, NMP). • Consider using microwave irradiation.[9] | |
| 4. Poorly Reactive Halide. | • For chloropyrimidines, ensure a highly active catalyst system is used (e.g., Pd/NHC or Pd/Buchwald ligand). • If possible, switch to the corresponding bromo- or iodopyrimidine. | |
| Formation of Palladium Black | Catalyst decomposition. | • Increase ligand loading to better stabilize the Pd(0) species. • Lower the reaction temperature. • Ensure strictly anaerobic conditions. |
| Mixture of Regioisomers (with unsymmetrical alkenes) | Poor regiocontrol in the migratory insertion step. | • For electron-rich olefins, a cationic palladium pathway (using triflate salts or silver additives) can favor the branched isomer. • For electron-poor olefins (like acrylates), the linear product is generally favored. Ligand choice can sometimes influence selectivity. |
| Dehalogenation of Starting Material | The pyrimidine halide is reduced instead of coupled. | • Ensure the base is not too strong or nucleophilic. • Ensure the solvent and reagents are dry, as water can be a proton source. • Lower the reaction temperature. |
Conclusion
The Heck reaction of substituted pyrimidines is a nuanced yet highly rewarding transformation. Success hinges on a thorough understanding of the substrate's electronic properties and a rational selection of the catalyst system to overcome the inherent challenge of catalyst inhibition. By employing robust ligands, such as bulky phosphines or N-heterocyclic carbenes, and leveraging modern techniques like microwave-assisted synthesis, researchers can efficiently access a diverse array of vinylpyrimidines. This guide serves as a comprehensive resource to navigate the complexities of this reaction, enabling the synthesis of novel compounds for drug discovery and materials science.
References
-
Nammalwar, B., et al. (2012). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Organic Preparations and Procedures International, 44(3), 281-287. [Link]
-
Shi, C., et al. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Journal of Chemical Research, 36(6), 322-324. [Link]
-
CEM Corporation. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. [Link]
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Nammalwar, B., et al. (2012). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. OPPI, 44, 281-287. [Link]
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CEM Corporation. (2015). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. [Link]
-
Kondo, Y., Watanabe, R., Sakamoto, T., & Yamanaka, H. (1989). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Chemical and Pharmaceutical Bulletin, 37(10), 2814-2816. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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Shaughnessy, K. H., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 16(8), 6435-6446. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Gafurov, Z. N., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 86(1), 1083–1090. [Link]
-
Reddit. Troubleshooting a difficult Heck reaction. [Link]
-
Kumar, A., et al. (2012). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 8, 1619-1626. [Link]
-
Larhed, M., & Hallberg, A. (2001). New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash Heating. ECSOC-5. [Link]
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Newman, S. G., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(30), 13543–13555. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
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Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
-
Wikipedia. Heck reaction. [Link]
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Reiser, O. (1993). Synthesis of monomers and polymers by the Heck reaction. Die Makromolekulare Chemie, Macromolecular Symposia, 73(1), 139-144. [Link]
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Werner, E. W., & Sigman, M. S. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(25), 9704–9707. [Link]
-
Isbrandt, E. S., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
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Sotorrios, L., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
-
Werner, E. W., & Sigman, M. S. (2012). Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes. Chemical Communications, 48(7), 960-962. [Link]
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Trzeciak, A. M., & Ziółkowski, J. J. (2011). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 1(1), 45-59. [Link]
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Zou, Y. (2013). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU. [Link]
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Kappe, C. O. (2004). Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. QSAR & Combinatorial Science, 23(1), 10-26. [Link]
-
Johnson, J. B., & Biscoe, M. R. (2004). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. Journal of the American Chemical Society, 126(44), 14356–14357. [Link]
-
Wang, D., et al. (2018). Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles. Organic & Biomolecular Chemistry, 16(43), 8211-8215. [Link]
-
de la Torre, P., et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 26(3), 395-414. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Kumar, R., & Anilkumar, G. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22448-22476. [Link]
-
Smalley, A. P., & Gaunt, M. J. (2015). Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C-H Activation. Journal of the American Chemical Society, 137(33), 10632–10641. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4984. [Link]
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The Strategic Synthesis of Fused Pyrimidines from 6-Amino-5-bromo-1-methyluracil: A Guide for Drug Discovery
Introduction: The Versatility of Fused Pyrimidines in Medicinal Chemistry
Fused pyrimidine scaffolds are a cornerstone in modern medicinal chemistry, forming the core of a multitude of clinically significant therapeutic agents. Their prevalence stems from their ability to mimic endogenous purine structures, allowing them to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes. The strategic derivatization of the pyrimidine core enables the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor for researchers in drug development.
This technical guide provides an in-depth exploration of the synthesis of diverse fused pyrimidine systems, commencing from the readily accessible and highly versatile starting material, 6-amino-5-bromo-1-methyluracil. The bromine atom at the C5 position serves as a strategic linchpin for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, a powerful toolkit in contemporary organic synthesis. We will delve into the rationale behind various synthetic strategies, providing detailed, field-proven protocols for the construction of key fused pyrimidine cores, including pyrrolo[3,2-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pteridines.
Strategic Approaches: Leveraging the 5-Bromo Handle for Annulation
The synthetic utility of 6-amino-5-bromo-1-methyluracil lies in the differential reactivity of its functional groups. The C5-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This initial coupling step is typically followed by an intramolecular cyclization, facilitated by the C6-amino group, to construct the fused heterocyclic ring. The primary strategies we will explore are:
-
Sonogashira Coupling followed by Cyclization: Introduction of an alkyne moiety at the C5 position, which can then undergo intramolecular cyclization to form pyrrolo[3,2-d]pyrimidines.
-
Suzuki Coupling and Subsequent Annulation: Arylation or vinylation at the C5 position to introduce fragments that can be further manipulated and cyclized to form pyrido[2,3-d]pyrimidines.
-
Buchwald-Hartwig Amination and Cyclocondensation: Formation of a C-N bond at the C5 position, a key step in the construction of pteridines and other nitrogen-rich fused systems.
-
Heck Coupling and Intramolecular Cyclization: Vinylation at the C5 position followed by an intramolecular Heck reaction to forge the fused ring.
The choice of strategy is dictated by the desired fused pyrimidine core and the available building blocks. The following sections provide detailed protocols and the underlying scientific rationale for each approach.
I. Synthesis of Pyrrolo[3,2-d]pyrimidines via Domino C-N Coupling/Hydroamination
This strategy employs a sequential Sonogashira coupling to introduce an alkyne, followed by a domino Buchwald-Hartwig C-N coupling and hydroamination to construct the pyrrole ring. This approach offers a high degree of convergence and allows for the introduction of diverse substituents on the resulting pyrrolopyrimidine core.
Mechanistic Rationale
The synthesis commences with a Sonogashira coupling between the 5-bromo-6-aminouracil derivative and a terminal alkyne. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, forms a 5-alkynyl-6-aminouracil intermediate. The subsequent key step is a palladium-catalyzed domino reaction. An amine is introduced via a Buchwald-Hartwig amination at the C6 position of a related 6-chlorouracil derivative (formed in situ or separately), followed by an intramolecular hydroamination of the proximate alkyne, leading to the formation of the fused pyrrole ring.
Experimental Workflow Diagram
Caption: Workflow for Pyrrolo[3,2-d]pyrimidine Synthesis.
Detailed Protocol: Synthesis of 1,3-Dimethyl-6-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7H)-dione
This protocol is adapted from a known procedure for a similar substrate[1].
Materials:
-
5-Bromo-6-chloro-1,3-dimethyluracil
-
Phenylacetylene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMA)
-
Toluene
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Sonogashira Coupling to form 6-Chloro-1,3-dimethyl-5-(phenylethynyl)pyrimidine-2,4(1H,3H)-dione
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-6-chloro-1,3-dimethyluracil (1.0 eq), Pd(OAc)₂ (0.05 eq), dppf (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous toluene and anhydrous Et₃N (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 5-alkynyl intermediate.
Step 2: Domino C-N Coupling/Hydroamination
-
In a separate flame-dried Schlenk flask under argon, combine the 6-chloro-1,3-dimethyl-5-(phenylethynyl)pyrimidine-2,4(1H,3H)-dione from Step 1 (1.0 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand such as DPEphos (0.05 eq), and K₃PO₄ (3.0 eq).
-
Add anhydrous DMA as the solvent.
-
Add aniline (1.5 eq) to the mixture.
-
Heat the reaction to 100 °C and stir for 15 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyrrolo[3,2-d]pyrimidine.
| Reaction Step | Key Reagents | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield |
| Sonogashira Coupling | 5-Bromo-6-chlorouracil, Phenylacetylene | Pd(OAc)₂/dppf, CuI | Et₃N | Toluene | 80 °C | 85-95% |
| Domino C-N Coupling/Hydroamination | 5-Alkynyl intermediate, Aniline | Pd(OAc)₂/DPEphos | K₃PO₄ | DMA | 100 °C | 60-75% |
II. Synthesis of Pyrido[2,3-d]pyrimidines via Suzuki Coupling and Annulation
The construction of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitors, can be efficiently achieved from 6-amino-5-bromo-1-methyluracil. A Suzuki coupling reaction is employed to introduce a vinyl or aryl group at the C5 position, which then serves as an anchor for the subsequent formation of the pyridine ring.
Mechanistic Rationale
The synthesis initiates with a Suzuki-Miyaura cross-coupling between 6-amino-5-bromo-1-methyluracil and a suitable boronic acid or ester.[2] This reaction, catalyzed by a palladium complex, forges a C-C bond at the C5 position. When a vinylboronic acid is used, the resulting 5-vinyl-6-aminouracil can undergo an intramolecular cyclization, often under acidic or thermal conditions, to form the pyridone ring. Alternatively, coupling with an ortho-formylphenylboronic acid can be followed by an intramolecular condensation to achieve the same fused system.
Reaction Pathway Diagram
Caption: Synthesis of Pyrido[2,3-d]pyrimidines via Suzuki Coupling.
Detailed Protocol: Synthesis of 6,8-Dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-one
Materials:
-
6-Amino-5-bromo-1-methyluracil
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Dowex 50WX8-200 resin (or other strong acid catalyst)
-
Ethanol
Procedure:
Step 1: Suzuki Coupling to form 6-Amino-1-methyl-5-vinyluracil
-
In a round-bottom flask, dissolve 6-amino-5-bromo-1-methyluracil (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and Na₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add Pd(OAc)₂ (0.03 eq) and PPh₃ (0.06 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) and stir for 16 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Dissolve the 6-amino-1-methyl-5-vinyluracil from Step 1 in ethanol.
-
Add a catalytic amount of Dowex 50WX8-200 resin.
-
Reflux the mixture for 24 hours.
-
Filter the hot solution to remove the resin and wash the resin with hot ethanol.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
The resulting solid can be purified by recrystallization to afford the pure pyrido[2,3-d]pyrimidine.
| Reaction Step | Key Reagents | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield |
| Suzuki Coupling | 6-Amino-5-bromouracil, K vinyltrifluoroborate | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Dioxane/Water | 90 °C | 70-85% |
| Intramolecular Cyclization | 5-Vinyl-6-aminouracil | Dowex 50WX8-200 | - | Ethanol | Reflux | 65-80% |
III. Synthesis of Pteridines via Buchwald-Hartwig Amination and Condensation
Pteridines, another class of bicyclic heterocycles with significant biological activity, can be synthesized from 6-amino-5-bromo-1-methyluracil.[3] A key transformation in this sequence is the introduction of a second amino group at the C5 position, which can be achieved through a Buchwald-Hartwig amination or a related C-N bond-forming reaction.
Mechanistic Rationale
The synthesis of the pteridine core from 6-amino-5-bromo-1-methyluracil can be envisioned through the initial formation of a 5,6-diaminouracil derivative. While direct amination at the C5 position of 6-aminouracil can be challenging, a more common route involves nitrosation at the C5 position followed by reduction to the 5,6-diamine.[4] Alternatively, a Buchwald-Hartwig amination using an ammonia equivalent can be employed. Once the 5,6-diaminouracil is formed, condensation with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, leads to the formation of the pyrazine ring, yielding the pteridine scaffold.
Synthetic Pathway Overview
Caption: General Strategy for Pteridine Synthesis from 6-Aminouracil.
Detailed Protocol: Synthesis of 1-Methyl-1,5,7,8-tetrahydropteridine-2,4,6-trione
Materials:
-
6-Amino-1-methyluracil
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Glyoxal (40% solution in water)
-
Water
-
Ethanol
Procedure:
Step 1: Nitrosation to form 6-Amino-1-methyl-5-nitrosouracil
-
Suspend 6-amino-1-methyluracil (1.0 eq) in water.
-
Add glacial acetic acid to form a stirrable slurry.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 10 °C.
-
Stir the resulting colored suspension at 0-5 °C for 1 hour.
-
Collect the solid product by filtration, wash with cold water, and then with cold ethanol. Dry the product in a desiccator.
Step 2: Reduction to 5,6-Diamino-1-methyluracil
-
Suspend the 5-nitroso derivative from Step 1 in water.
-
Heat the suspension to 70-80 °C.
-
Slowly add sodium dithionite (2.5 eq) in portions, maintaining the temperature. The color of the suspension should fade.
-
After the addition is complete, stir for an additional 30 minutes.
-
Cool the mixture in an ice bath.
-
Collect the precipitated 5,6-diaminouracil by filtration, wash with cold water, and dry under vacuum. This product is often used immediately in the next step due to its sensitivity to air oxidation.
Step 3: Condensation to form the Pteridine
-
Dissolve the freshly prepared 5,6-diamino-1-methyluracil in hot water.
-
Add a 40% aqueous solution of glyoxal (1.1 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
The pteridine product will precipitate from the solution. Collect the solid by filtration, wash with water, and dry.
| Reaction Step | Key Reagents | Conditions | Typical Yield |
| Nitrosation | 6-Amino-1-methyluracil, NaNO₂ | Acetic acid, 0-5 °C | 85-95% |
| Reduction | 5-Nitroso intermediate, Na₂S₂O₄ | Water, 70-80 °C | 70-85% |
| Condensation | 5,6-Diaminouracil, Glyoxal | Water, Reflux | 60-75% |
Conclusion and Future Perspectives
The synthetic routes detailed herein showcase the power and versatility of 6-amino-5-bromo-1-methyluracil as a starting material for the construction of medicinally relevant fused pyrimidine heterocycles. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse molecular architectures. The protocols provided are intended to serve as a practical guide for researchers in drug discovery and organic synthesis. Further exploration of novel coupling partners and catalytic systems will undoubtedly expand the accessible chemical space, leading to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
-
Shamroukh, A. H., Rashad, A. E., & Abdelmegeid, F. M. E. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research, 8(3), 734–772. [Link]
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Elmaati, T. M. A. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(6), 341-353. [Link]
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Yoneda, F., Higuchi, M., & Nitta, Y. (1973). New synthesis of pteridines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with phenacylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, 23, 23-25. [Link]
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Liu, J. Q., et al. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 21(39), 7886-7890. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(1), 1-15. [Link]
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Puig de la Bellacasa, R., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7657. [Link]
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Boto, A., et al. (2021). Biosynthesis of Pteridines in Insects: A Review. Insects, 12(1), 53. [Link]
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A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research, 9(1), 40-43. [Link]
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Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4104. [Link]
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Kenwright, A. M., & Taylor, R. J. (2006). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 317-371). Elsevier. [Link]
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One-Pot Sonogashira-Cyclization Protocol to Obtain Substituted Furopyrimidine Nucleosides in Aqueous Conditions. (2014). ChemInform, 45(34). [Link]
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Wahba, A. E., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3290. [Link]
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Heck reaction. (2023, December 26). In Wikipedia. [Link]
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Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2019). Beilstein Journal of Organic Chemistry, 15, 1234-1242. [Link]
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Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]
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Bower, J. F. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Israel Journal of Chemistry, 58(1-2), 103-113. [Link]
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Carretero, J. C., & Garcia Ruano, J. L. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 106(2), 339-361. [Link]
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El-Faham, A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 20-43. [Link]
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Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). Journal of the Serbian Chemical Society, 84(9), 945-953. [Link]
-
On-Column Sonogashira Coupling for the Synthesis of 6-Alkynylated Purine-Containing DNA and Investigation of Their Base-Pairing Properties. (2023). Molecules, 28(4), 1709. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
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Application Note: Leveraging 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione as a Versatile Precursor for Novel Dual BRD4 and PLK1 Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The simultaneous inhibition of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) has emerged as a powerful therapeutic strategy in oncology, offering the potential for synergistic anti-tumor effects and overcoming resistance mechanisms associated with single-target agents.[1][2] This application note provides a comprehensive guide for the utilization of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a readily functionalized pyrimidine scaffold, as a key starting material for the synthesis of potent dual BRD4/PLK1 inhibitors. We present detailed, field-tested protocols for the chemical synthesis via Suzuki coupling, followed by robust biochemical and cell-based assays for the biological evaluation of the resulting compounds.
Introduction: The Rationale for Dual BRD4/PLK1 Inhibition
Cancer progression is often driven by the dysregulation of multiple signaling pathways.[3] Targeting single nodes in these complex networks can lead to the activation of compensatory pathways, limiting therapeutic efficacy. A rationally designed polypharmacology approach, where a single molecule modulates multiple key targets, offers a promising solution.[3][4]
-
BRD4 (Bromodomain-containing protein 4): An epigenetic reader belonging to the Bromodomain and Extra-Terminal domain (BET) family. BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to promoters and super-enhancers of key oncogenes, most notably c-MYC.[5][6][7] Its inhibition leads to the suppression of oncogenic transcription programs, inducing cell cycle arrest and apoptosis.[8][9]
-
PLK1 (Polo-like kinase 1): A critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[10][11] Overexpression of PLK1 is common in many cancers and correlates with poor prognosis.[12] PLK1 inhibitors induce mitotic arrest, leading to apoptotic cell death.[13]
The discovery that some PLK1 inhibitors, such as BI-2536, also potently inhibit BRD4 has validated the feasibility and potential of dual-target agents.[1][3][4] Such compounds can disrupt both cell cycle progression and oncogenic gene expression, creating a powerful synergistic attack on cancer cells.[1][2] The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates targeting these proteins.[10][14] This guide focuses on this compound as an ideal starting point for generating novel chemical equity in this space.
Part I: Chemical Synthesis of Inhibitor Scaffolds
Principle of Synthesis
The C5-bromo position on the 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione precursor is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for the rapid generation of a library of C5-arylated pyrimidinediones, introducing chemical diversity essential for structure-activity relationship (SAR) studies.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of C5-aryl pyrimidinedione derivatives.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Nitrogen or Argon source
Procedure:
-
To a reaction vessel, add this compound, the selected aryl boronic acid, and the base.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The mixture should be stirred to ensure homogeneity.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Expected Results
| Compound ID | Aryl Boronic Acid Used | Yield (%) | Purity (LC-MS, %) | [M+H]⁺ (Observed) |
| Cpd-1 | Phenylboronic acid | 65-80 | >95 | Calculated Value |
| Cpd-2 | 4-Methoxyphenylboronic acid | 60-75 | >95 | Calculated Value |
| Cpd-3 | 3-Chlorophenylboronic acid | 55-70 | >95 | Calculated Value |
Part II: Biological Evaluation Protocols
A hierarchical screening approach is recommended, beginning with in vitro enzymatic assays to determine direct inhibitory activity, followed by cell-based assays to assess cellular potency and mechanism of action.
Protocol 1: BRD4 (BD1) Inhibition - AlphaScreen Assay
Principle: This homogenous assay measures the proximity of a donor and acceptor bead.[4][15] One bead is conjugated to the BRD4 protein, and the other to an acetylated histone peptide substrate. Binding brings the beads close, generating a signal. An inhibitor disrupts this interaction, causing a loss of signal.
Materials:
-
BRD4 (BD1) Inhibitor Screening Assay Kit (e.g., BPS Bioscience, #79791) or individual components:
-
GST-tagged BRD4 (BD1) protein
-
Biotinylated Histone H4 peptide
-
Glutathione AlphaLISA Acceptor Beads
-
Streptavidin-conjugated Donor Beads
-
-
384-well white microplate
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare inhibitor solutions by performing serial dilutions in assay buffer. Include a "no inhibitor" positive control and a "no BRD4" background control.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or control.
-
Add 10 µL of a master mix containing GST-BRD4 protein and the biotinylated histone peptide to each well.
-
Incubate the plate for 30 minutes at room temperature with gentle shaking, protected from light.
-
Add 10 µL of diluted Glutathione Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature with gentle shaking, protected from light.
-
Add 10 µL of diluted Streptavidin Donor beads to each well under subdued lighting.
-
Incubate for 30-60 minutes at room temperature with gentle shaking, protected from light.
-
Read the plate on an AlphaScreen-capable reader (excitation 680 nm, emission 520-620 nm).
-
Calculate percent inhibition relative to the positive control and plot dose-response curves to determine IC₅₀ values.
Protocol 2: PLK1 Kinase Inhibition - ADP-Glo™ Assay
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[16][17] After the kinase reaction, a reagent is added to deplete remaining ATP. A second reagent converts the newly formed ADP back to ATP, which is then used by a luciferase/luciferin reaction to generate light. The signal intensity is directly proportional to PLK1 activity.
Materials:
-
PLK1 Kinase Enzyme System (e.g., Promega, #V4041)
-
ADP-Glo™ Kinase Assay (e.g., Promega, #V9101)
-
384-well white microplate
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (e.g., 5% DMSO).
-
Add 2 µL of PLK1 enzyme to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition and determine IC₅₀ values from dose-response curves.
Protocol 3: Cell-Based Assay - Proliferation (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of living cells. A tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, which can be quantified by absorbance.[6]
Materials:
-
Human cancer cell line (e.g., MV-4-11 [AML], HeLa [Cervical])
-
Complete cell culture medium
-
96-well clear plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with serial dilutions of the inhibitor (e.g., 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Biological Activity Summary
| Compound ID | BRD4 (BD1) IC₅₀ (nM) | PLK1 IC₅₀ (nM) | MV-4-11 GI₅₀ (nM) |
| Cpd-1 | Value | Value | Value |
| Cpd-2 | Value | Value | Value |
| Cpd-3 | Value | Value | Value |
| BI-2536 | 25[3] | <1[3] | Value |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel dual BRD4/PLK1 inhibitors derived from the versatile this compound precursor. By employing a reliable Suzuki coupling strategy, researchers can efficiently generate diverse chemical matter. The subsequent application of industry-standard biochemical and cellular assays allows for the confident identification and characterization of potent dual-acting compounds. This integrated approach can accelerate the discovery of next-generation cancer therapeutics with improved efficacy profiles.
References
- American Association for Cancer Research. (2008). Identification of PLK1 kinase inhibitors through phenotype and cell-based assays.
- Qi, Y., et al. (2020). Design, synthesis and biological evaluation of novel pteridinone derivatives as potent dual inhibitors of PLK1 and BRD4. RSC Publishing.
- Promega Corporation. (n.d.). PLK1 Kinase Enzyme System Application Note.
- El-Zoghbi, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI.
- Promega Corporation. (n.d.). PLK1 Kinase Assay.
- AACR Journals. (2007). Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1.
- World Journal of Pharmaceutical Research. (2024). Pyrimidine derivatives inhibit BRD4 to target cancer.
- PMC - PubMed Central. (n.d.). Generation of a Cellular Reporter for Functional BRD4 Inhibition.
-
ResearchGate. (2019). Discovery of[1][10][18]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. Retrieved from
- PubMed. (n.d.). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy.
- NIH. (n.d.). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay.
- ACS Publications. (2026). Structure-Based Virtual Screening Discovers Potent PLK1 Inhibitors with Anticancer Activity.
- BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit.
- PMC - NIH. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- Benchchem. (n.d.). Application Notes and Protocols for BRD4 Inhibition in Cancer Research.
- PMC - NIH. (n.d.). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536.
- PMC - NIH. (n.d.). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects.
- PubMed Central. (2019). Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors.
- Promega Corporation. (n.d.). PLK1 Kinase Enzyme System.
- PMC - NIH. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.
- PMC. (2025). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy.
- PMC - NIH. (2016). Inhibitors of BRD4 as Potential Cancer Therapy.
- CancerNetwork. (n.d.). Plk1 Inhibitors Arrest Cancer Cells in G2/M Phase.
Sources
- 1. Design, synthesis and biological evaluation of novel pteridinone derivatives as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibitors of BRD4 as Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrimidine derivatives inhibit BRD4 to target cancer. [wisdomlib.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. PLK1 Kinase Enzyme System [worldwide.promega.com]
- 18. aacrjournals.org [aacrjournals.org]
Application Note: A Stability-Indicating HPLC Method for Purity Assessment of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical synthesis. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to full validation protocol according to ICH guidelines. The method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, with UV detection. A full discussion on method development, validation parameters, and forced degradation studies is included to ensure the method is fit for its intended purpose in a regulated environment.
Introduction
This compound, also known as 6-amino-5-bromo-1-methyluracil, is a substituted pyrimidine derivative.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2] The purity of such intermediates is a critical quality attribute (CQA) that can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity assessment is paramount.
High-performance liquid chromatography (HPLC) is the premier technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity.[3] This application note details the development and validation of a stability-indicating RP-HPLC method, capable of separating the main component from its potential process-related impurities and degradation products. The principles of Quality by Design (QbD) have been incorporated into the method development strategy to ensure robustness.[4]
Method Development Rationale
The primary objective is to develop a method that can separate the polar main analyte from potentially less polar impurities and closely related structures.
Analyte Properties and Chromatographic Approach
This compound is a polar molecule containing both amino and amide functional groups.[1][5][6][7] For the separation of polar compounds, reversed-phase HPLC is a versatile and widely used technique.[3] A C18 column is a good starting point, but columns specifically designed for enhanced retention of polar compounds, such as those with polar end-capping or lower ligand density, are recommended to prevent poor retention often observed with highly aqueous mobile phases.[8][9]
Mobile Phase Selection and pH Control
Detection Wavelength
Uracil and its derivatives typically exhibit strong UV absorbance.[13] Brominated uracils are known to have absorption maxima in the range of 260-280 nm.[13] A photodiode array (PDA) detector is highly recommended to monitor the peak purity and to select the optimal detection wavelength.[14][15][16][17][18] Based on the structure, a wavelength of 275 nm is proposed for initial experiments, with the final wavelength to be confirmed by spectral analysis of the main peak.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (85%) (AR grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (37%) (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%) (AR grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector, 275 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Acetonitrile (95:5 v/v) |
Protocols
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the main peak is ≤ 2.0.
-
Theoretical plates for the main peak are ≥ 2000.
-
Relative standard deviation (RSD) for the peak area is ≤ 2.0%.
Purity Calculation
The purity is calculated using the area normalization method.
% Purity = (Area of main peak / Total area of all peaks) x 100
Method Validation
The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][19][20][21]
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][13][22][23][24][25] The sample is subjected to stress conditions to produce degradation products. The method's ability to separate the main peak from any degradation products is then evaluated.
-
Acid Hydrolysis: Reflux the sample solution (0.5 mg/mL in diluent) with 1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution (0.5 mg/mL in diluent) with 1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution (0.5 mg/mL in diluent) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.
The stressed samples are then diluted to the target concentration and analyzed. The chromatograms are examined for any new peaks, and the peak purity of the main peak is assessed using the PDA detector.
Caption: Forced degradation workflow.
Linearity
The linearity of the method is determined by analyzing a series of solutions at different concentrations (e.g., 50% to 150% of the target concentration). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is assessed by the recovery of a known amount of analyte spiked into a sample matrix. The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same batch on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength (± 2 nm)
The system suitability parameters should remain within the acceptance criteria.
Results and Discussion
A representative chromatogram of the this compound standard solution should show a sharp, symmetrical peak at the expected retention time. The forced degradation studies are expected to show some degradation, particularly under hydrolytic and oxidative conditions. The developed method should be able to resolve the main peak from all degradation products, confirming its stability-indicating nature. The validation results should demonstrate that the method is linear, accurate, precise, and robust for its intended use.
Caption: Overall analytical workflow.
Conclusion
This application note describes a comprehensive and robust stability-indicating RP-HPLC method for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a pharmaceutical setting. The detailed protocol and validation guidelines provided herein will be a valuable resource for researchers and scientists working with this compound and other related pyrimidine derivatives.
References
- Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Analytical Letters, 31(4), 651-667.
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Application Note & Protocols: One-Pot Synthesis of Fused Pyrimidine Derivatives from 6-Amino-5-bromo-1-methyluracil
Abstract
This technical guide provides a comprehensive overview of one-pot synthetic strategies for converting 6-amino-5-bromo-1-methyluracil into structurally diverse, fused pyrimidine derivatives. Such heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1] We will move beyond simple procedural lists to explore the underlying chemical principles, explaining the causality behind the selection of catalysts, ligands, and reaction conditions. This document details field-proven palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—as the initial step, followed by in-situ intramolecular cyclization to yield the final fused products. Detailed, step-by-step protocols, data tables, and mechanistic diagrams are provided to enable researchers to successfully implement these powerful synthetic transformations.
Introduction: The Strategic Value of 6-Amino-5-bromo-1-methyluracil
Uracil and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Specifically, 6-aminouracils serve as versatile precursors for a wide array of fused heterocyclic systems, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines.[3][4][5] These fused scaffolds are known to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7]
The starting material, 6-amino-5-bromo-1-methyluracil, is a strategically designed precursor for convergent synthesis. It possesses two key reactive sites:
-
The C5-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon- or nitrogen-based substituents.
-
The C6-Amino Group: A potent nucleophile, perfectly positioned to participate in a subsequent intramolecular cyclization event to form a new fused ring.
One-pot synthesis, where sequential reactions are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, atom economy, and reduced waste. By harnessing the dual reactivity of 6-amino-5-bromo-1-methyluracil, complex fused pyrimidines can be assembled in a single, streamlined operation.
Core Synthetic Strategies & Mechanistic Rationale
The primary approach involves a palladium-catalyzed cross-coupling at the C5 position, which generates an intermediate that undergoes a spontaneous or induced intramolecular cyclization via the C6-amino group. The choice of coupling partner dictates the nature of the resulting fused ring system.
Strategy A: Suzuki-Miyaura Coupling / Cyclization for Pyrido[2,3-d]pyrimidines
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[8][9] In this one-pot strategy, 6-amino-5-bromo-1-methyluracil is coupled with an organoboron reagent, such as a vinylboronic acid or its ester, that also contains a latent electrophilic site. The subsequent intramolecular cyclization, often a Michael addition or condensation, forms the pyridone ring fused to the uracil core.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or pre-catalysts like XPhosPdG2) and a suitable ligand is crucial.[8] For substrates with free amino groups, which can sometimes inhibit catalysis through complexation, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the key oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner.[10] The choice of base can influence reaction rates and suppress side reactions.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[11]
Proposed One-Pot Pathway:
Strategy B: Sonogashira Coupling / Cyclization for Pyrrolo[2,3-d]pyrimidines
The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.[12][13] This reaction is particularly useful for synthesizing pyrrolo[2,3-d]pyrimidines (deaza-alloxazines) when the subsequent intramolecular cyclization of the C6-amino group onto the newly installed alkyne is achieved.
Causality of Experimental Choices:
-
Dual Catalysis: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to form a copper(I) acetylide, which accelerates the transmetalation step.[14] Copper-free conditions have been developed but often require specific ligands or conditions.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, which also serves as the solvent.
-
Cyclization Trigger: The cyclization of the amino group onto the alkyne can occur spontaneously under the reaction conditions or may be promoted by the palladium or copper catalyst, which can act as a Lewis acid to activate the alkyne.[15]
Proposed One-Pot Pathway:
Strategy C: Buchwald-Hartwig Amination / Cyclization for Pyrimido[4,5-d]pyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C–N bonds.[16][17] This strategy can be employed to synthesize fused pyrimido[4,5-d]pyrimidines. The reaction involves coupling 6-amino-5-bromo-1-methyluracil with a nitrogen-containing nucleophile (e.g., an amidine or guanidine). The newly introduced group then undergoes intramolecular condensation with the C6-amino group to form the second pyrimidine ring.
Causality of Experimental Choices:
-
Ligand is Key: This reaction is highly dependent on the choice of phosphine ligand.[18] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XantPhos, RuPhos) are state-of-the-art, as they facilitate the difficult C-N reductive elimination step and prevent catalyst decomposition.[19]
-
Strong Base Required: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine coupling partner and generate the active nucleophile.[20]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and phosphine ligands, so anhydrous solvents (e.g., toluene, THF) and an inert atmosphere are critical.
Proposed One-Pot Pathway:
Data Presentation: Comparative Overview of Conditions
The following table summarizes typical conditions for the one-pot syntheses, compiled from established protocols for the individual reaction types on analogous substrates. Researchers should note that optimization for this specific substrate is recommended.
| Parameter | Strategy A: Suzuki-Miyaura | Strategy B: Sonogashira | Strategy C: Buchwald-Hartwig |
| Pd Catalyst | Pd₂(dba)₃ (2-5 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | XPhos or SPhos (4-10 mol%) | PPh₃ (20 mol%) | XantPhos or RuPhos (4-10 mol%) |
| Co-Catalyst | N/A | CuI (10 mol%) | N/A |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Et₃N or DIPA (Solvent) | NaOtBu or LiHMDS (2 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene or Et₃N | Toluene or THF (Anhydrous) |
| Temperature | 80 - 110 °C | 60 - 100 °C | 90 - 110 °C |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) | Inert (Argon or N₂) |
| Typical Yields | 60 - 90% | 55 - 85% | 50 - 80% |
Detailed Experimental Protocol: Representative One-Pot Suzuki-Miyaura Coupling/Cyclization
This protocol provides a detailed, step-by-step methodology for the synthesis of a pyrido[2,3-d]pyrimidine derivative.
4.1 Materials and Equipment
-
6-amino-5-bromo-1-methyluracil
-
Substituted vinylboronic acid pinacol ester (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 3 equivalents), finely ground
-
1,4-Dioxane (anhydrous) and Degassed Water
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard work-up and purification supplies (Silica gel, solvents for chromatography)
4.2 Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle under an inert atmosphere.
-
1,4-Dioxane is a potential carcinogen. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4.3 Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of Argon, add 6-amino-5-bromo-1-methyluracil (1.0 mmol, 234.05 mg).
-
Catalyst Loading: To the same flask, add K₂CO₃ (3.0 mmol, 414.6 mg), the substituted vinylboronic acid pinacol ester (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), and XPhos (0.05 mmol, 23.8 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe. The mixture will appear as a suspension.
-
Reaction Execution:
-
Ensure the flask is sealed and under a positive pressure of Argon.
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The color may change from yellow/orange to dark brown or black.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (for the cyclized product) indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure fused pyrimidine derivative.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.
References
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JOCPR. (n.d.). Green approach for synthesizing Pyrimido pyrimidine moieties using TBAB. Retrieved from [Link]
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Semantic Scholar. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
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OICC Press. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Retrieved from [Link]
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Al-Shehri, O., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. Retrieved from [Link]
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
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Mahmoud, M. R., et al. (2011). Synthesis of novel pyrimidine and fused pyrimidine derivatives. European Journal of Chemistry. Retrieved from [Link]
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Shirini, F., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Retrieved from [Link]
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Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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Der Pharma Chemica. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Retrieved from [Link]
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Semantic Scholar. (n.d.). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Retrieved from [Link]
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SCIRP. (n.d.). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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MDPI. (n.d.). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Retrieved from [Link]
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with.... Retrieved from [Link]
-
ResearchGate. (2025). Studies on 6-[(Dimethylamino)methylene]aminouracils: A Facile One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrido[2,3-d]pyrimidines. Retrieved from [Link]
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Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research. Retrieved from [Link]
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National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
El Kihel, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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Protocols for the N-Alkylation of 6-Aminouracil Derivatives: A Guide to Achieving Regioselectivity
An Application Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract: The N-alkylation of 6-aminouracil derivatives is a foundational synthetic transformation for the development of novel therapeutic agents, chemical probes, and functionalized materials. The inherent challenge in these reactions lies in controlling the regioselectivity of alkylation across three potential nucleophilic sites: the two endocyclic nitrogens (N1 and N3) and the exocyclic 6-amino group (N6). This comprehensive guide provides an in-depth analysis of the chemical principles governing this selectivity and presents detailed, field-proven protocols for achieving targeted N-alkylation. We will explore methodologies ranging from classical alkyl halide reactions to modern strategies like Michael additions and Mitsunobu reactions, explaining the causal relationships between reagents, conditions, and outcomes.
The Strategic Importance of N-Alkylated 6-Aminouracils
6-Aminouracil and its derivatives are privileged scaffolds in medicinal chemistry. Their ability to mimic natural nucleobases allows them to interact with a wide array of biological targets. The position of an alkyl substituent on the uracil ring profoundly influences the molecule's physicochemical properties, three-dimensional shape, and biological activity.[1] For instance, N1-substituted derivatives are crucial building blocks for peptide nucleic acids (PNAs), while N3-substituted analogs have shown potent antibacterial activity by inhibiting DNA polymerase IIIC.[2][3] Consequently, mastering the regioselective alkylation of the 6-aminouracil core is a critical skill for researchers in drug discovery and chemical biology.
The Challenge of Regioselectivity: N1 vs. N3 vs. N6
The 6-aminouracil ring system presents multiple competing sites for alkylation. The regiochemical outcome is a delicate interplay of electronic and steric factors, dictated by the choice of base, solvent, and alkylating agent.
-
N1 Position: Deprotonation at the N1 position (pKa ≈ 9.5 for uracil) is thermodynamically favored. The resulting anion is stabilized by resonance delocalization across both carbonyl groups, making it the more stable conjugate base.[1]
-
N3 Position: The N3 proton is significantly less acidic (pKa > 13 for uracil). While its deprotonation is less favorable, the resulting anion can be highly reactive. Under certain conditions, N3 can be the site of kinetic alkylation.
-
N6 Position: The exocyclic amino group is the least acidic and generally the least nucleophilic of the three sites in substitution reactions. Direct N6-alkylation typically requires specific strategies, such as protection of the endocyclic nitrogens or alternative reaction pathways like reductive amination.
The following diagram illustrates the key decision points for directing the alkylation reaction.
Caption: Factors influencing regioselective N-alkylation of 6-aminouracil.
Protocols for Selective N1-Alkylation
N1-alkylation is often the most straightforward to achieve due to the higher acidity of the N1-proton. The Michael-type addition reaction is particularly effective for this transformation, offering excellent regioselectivity.[4][5]
Causality: Why Michael Addition Favors N1
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. When a uracil anion acts as the nucleophile, the reaction is highly regioselective for the N1 position. This is because the thermodynamically more stable N1-anion is the predominant nucleophilic species in the presence of a mild base like triethylamine (TEA). The reaction proceeds under conditions that favor thermodynamic control, leading almost exclusively to the N1-adduct.[4][5]
Protocol: N1-Selective Michael Addition to an Acrylate Ester
This protocol describes the N1-alkylation of 5-substituted-6-aminouracils with (2-hydroxyethyl) acrylate, a versatile building block.
Workflow Diagram:
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Application Notes and Protocols for the Biological Activity Screening of Novel Aminopyrimidine Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Aminopyrimidine Scaffold in Drug Discovery
The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure that allows for interaction with a multitude of biological targets.[1][2] This heterocycle is a key component in numerous natural products, such as thiamine (Vitamin B1), and forms the structural basis for a wide array of FDA-approved drugs.[3][4] The unique chemical properties of the aminopyrimidine core, including its capacity for hydrogen bonding and dipole-dipole interactions, make it an ideal starting point for designing targeted therapies.[1]
Derivatives of aminopyrimidine have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] A significant portion of research has focused on their role as kinase inhibitors, with several aminopyrimidine-based drugs effectively targeting kinases implicated in cancer progression.[7][8][9] Given the therapeutic potential of this compound class, a systematic and robust screening cascade is essential to identify and characterize novel aminopyrimidine derivatives with desired biological activities.
This technical guide provides a comprehensive framework for the biological activity screening of novel aminopyrimidine compounds, designed for researchers, scientists, and drug development professionals. We will delve into detailed protocols for primary and secondary screening assays, mechanistic studies, and essential in vitro ADME/Tox profiling, ensuring a scientifically rigorous approach to lead discovery and optimization.
Part 1: The Initial Hurdle - A General Screening Workflow
The initial assessment of a library of novel aminopyrimidine compounds follows a logical progression from broad, high-throughput screens to more focused, target-specific assays. This tiered approach is designed to efficiently identify promising candidates and eliminate those with undesirable properties early in the drug discovery process, thereby conserving resources.[10][11]
Caption: A general workflow for the biological activity screening of novel aminopyrimidine compounds.
Part 2: Primary Screening - Assessing Antiproliferative and Cytotoxic Effects
The initial step in screening a new library of aminopyrimidine compounds is to assess their general effect on cell health.[11] Cell viability assays are robust, high-throughput methods used to determine a compound's cytotoxic (cell-killing) or cytostatic (growth-inhibiting) potential.[12][13] These assays measure various cellular characteristics, such as metabolic activity, membrane integrity, or ATP content, as indicators of cell viability.[14]
Featured Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[15][16] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of viable cells.[15]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HT-29 for colorectal cancer)[18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Novel aminopyrimidine compounds dissolved in DMSO (stock solutions)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyrimidine compounds in complete medium. It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.
-
Untreated Control: Cells in complete medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate the plate for a specified period, typically 48 to 72 hours.[15][19]
-
-
MTT Assay and Measurement:
-
After the incubation period, add 20 µL of the MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| AP-001 | MDA-MB-231 | 72 | 5.2 |
| AP-002 | HT-29 | 72 | 12.8 |
| AP-003 | A549 | 72 | > 100 |
| Doxorubicin | MDA-MB-231 | 72 | 0.8 |
Part 3: Target-Based Screening - Unveiling Kinase Inhibitory Potential
Many aminopyrimidine derivatives exert their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[7][20] Therefore, a crucial step in the screening cascade is to assess the ability of the "hit" compounds from the primary screen to inhibit specific kinases of interest.
Featured Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
The HTRF assay is a robust, high-throughput method for measuring kinase activity based on time-resolved fluorescence resonance energy transfer (TR-FRET).[15]
Principle of HTRF Kinase Assay: This assay typically uses a biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated epitope. The addition of a streptavidin-labeled acceptor (e.g., XL665) brings the europium donor and the acceptor into close proximity, resulting in a FRET signal.[15] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Caption: Principle of the HTRF kinase assay.
Step-by-Step Protocol:
-
Reaction Preparation:
-
In a 384-well low-volume plate, add the test compound at various concentrations.
-
Add the kinase and the biotinylated substrate peptide prepared in a suitable kinase buffer.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP. The final concentration of ATP should ideally be at or near its Km value for the specific kinase.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[15]
-
-
Detection:
-
Measurement:
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 value of the test compound.[15]
-
Part 4: Mechanistic Insights and Selectivity Profiling
Once a compound has demonstrated potent inhibition of a specific target, it is important to confirm its mechanism of action within a cellular context and to assess its selectivity.
Western Blotting for Target Engagement
Western blotting can be used to determine if a compound inhibits the phosphorylation of a target protein within a signaling pathway in cells.[15]
Protocol Outline:
-
Treat cells with the aminopyrimidine inhibitor for a defined period.
-
Lyse the cells to extract the proteins.[15]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Re-probe the blot with an antibody against the total protein as a loading control.
A reduction in the phosphorylated protein band in the presence of the compound indicates successful target engagement and inhibition.
Kinome-Wide Selectivity Profiling
Because the aminopyrimidine scaffold can interact with the ATP-binding site of many kinases, assessing the selectivity of a novel inhibitor is crucial.[7] Kinome-wide selectivity is often evaluated by screening the compound against a large panel of kinases (e.g., the DiscoverX scanMAX platform, which includes over 400 human kinases).[21] The results are typically reported as the percentage of kinases that show significant inhibition at a given concentration (e.g., 1 µM).[21] A more selective compound will inhibit a smaller percentage of the kinases in the panel.
Part 5: Early Assessment of Drug-Like Properties - In Vitro ADME/Tox Profiling
Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development.[10][22] In vitro ADME assays provide essential data to guide the optimization of lead compounds.[23]
Key In Vitro ADME Assays:
-
Solubility: Determining the aqueous solubility of a compound is fundamental, as poor solubility can limit oral absorption. Both kinetic and thermodynamic solubility assays are commonly performed.[23]
-
Metabolic Stability: These assays assess how quickly a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[23] A compound with very rapid metabolism may have a short half-life in the body, limiting its therapeutic effect.[10]
-
Cytochrome P450 (CYP) Inhibition: This assay determines if a compound inhibits major CYP enzymes (e.g., CYP3A4, CYP2D6), which are responsible for metabolizing a large number of drugs.[23] Inhibition of these enzymes can lead to drug-drug interactions.
-
Plasma Protein Binding: This measures the extent to which a compound binds to proteins in the blood.[24] High plasma protein binding can reduce the amount of free drug available to interact with its target.
-
Permeability: Assays like the Caco-2 permeability assay are used to predict the intestinal absorption of a compound.[24]
| Assay | Purpose | Typical Method |
| Metabolic Stability | To assess the rate of metabolism. | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.[23] |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Incubation with specific CYP isozymes and probe substrates; activity measured by LC-MS/MS.[23] |
| Permeability | To predict intestinal absorption. | Caco-2 or PAMPA assays.[24] |
| Plasma Protein Binding | To determine the fraction of free drug. | Rapid Equilibrium Dialysis (RED) or ultrafiltration.[23] |
Conclusion
The biological activity screening of novel aminopyrimidine compounds is a multifaceted process that requires a systematic and scientifically rigorous approach. By employing a tiered screening cascade that begins with high-throughput cell viability assays, progresses to target-specific and mechanistic studies, and incorporates early in vitro ADME/Tox profiling, researchers can efficiently identify and optimize promising lead candidates. The protocols and methodologies outlined in this guide provide a solid foundation for the successful discovery of the next generation of aminopyrimidine-based therapeutics.
References
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Selvita. In Vitro ADME. Available from: [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
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Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]
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International Journal of Advanced Research and Publications. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available from: [Link]
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Sygnature Discovery. Cell Proliferation and Viability Assay. Available from: [Link]
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Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Available from: [Link]
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Creative Bioarray. Cell Viability Assays. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]
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ResearchGate. Kinase Panel Profiling of Aminopyrimidine Library. Available from: [Link]
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National Center for Biotechnology Information. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]
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Letters in Applied NanoBioScience. Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Available from: [Link]
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National Center for Biotechnology Information. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]
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World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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National Center for Biotechnology Information. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Available from: [Link]
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Royal Society of Chemistry. 2-Aminopyrimidine as a novel scaffold for biofilm modulation. Available from: [Link]
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ResearchGate. Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Available from: [Link]
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ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available from: [Link]
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ResearchGate. The aminopyrimidine scaffold. Available from: [Link]
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ResearchGate. Selected examples of biologically-active compounds containing aminopyrimidine. Available from: [Link]
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ResearchGate. Chemical Structures of some bioactive aminopyrimidine derivatives. Available from: [Link]
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PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available from: [Link]
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National Center for Biotechnology Information. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available from: [Link]
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ACS Publications. Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Available from: [Link]
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ACS Publications. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions with 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-bromo-1-methyluracil, in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of coupling with this electron-rich heterocyclic halide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in a Suzuki-Miyaura coupling?
When performing Suzuki-Miyaura reactions with this substrate, the most prevalent side reactions are protodebromination (hydrodehalogenation), where the bromine atom is replaced by hydrogen, and homocoupling of the boronic acid reagent.[1][2] These issues arise primarily because the pyrimidine ring is electron-rich, which can make the initial oxidative addition step of the catalytic cycle sluggish.[3][4] This slowdown provides an opportunity for competing degradation pathways to occur.
Q2: Why is protodebromination (dehalogenation) such a persistent issue with this specific pyrimidine substrate?
Protodebromination is a significant challenge due to the electronic nature of the substrate. The 6-amino group is a strong electron-donating group, which increases the electron density on the pyrimidine ring. This heightened electron density makes the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst during the oxidative addition step.[3][4] When this step is slow, the palladium complex can react with trace amounts of water, alcohols, or even amine bases in the reaction mixture, which act as hydride sources, leading to the undesired removal of the bromine atom.[2][5]
Q3: Is a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) suitable for this coupling?
While Pd(PPh₃)₄ is a versatile catalyst, it is often inefficient for challenging cross-couplings involving electron-rich halides like 6-amino-5-bromo-1-methyluracil.[3][6] The slow oxidative addition often requires more specialized catalyst systems. For such substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1][3][7] These advanced ligands form more reactive Pd(0) species that can more readily cleave the C-Br bond, thereby accelerating the desired catalytic cycle and minimizing side reactions.
Q4: How does my choice of base impact the success of the reaction and the formation of byproducts?
The base is a critical component with a dual function: it is required to activate the boronic acid for the transmetalation step, but it can also promote side reactions.[8]
-
Activation: For difficult couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary to facilitate the formation of the reactive boronate species.[3][9]
-
Side Reactions: The choice and handling of the base are crucial for minimizing byproducts. Strong bases, particularly hydroxides, in the presence of water can accelerate the protodeboronation of the boronic acid coupling partner.[3] Anhydrous conditions are often beneficial, although a small, controlled amount of water can sometimes be necessary for the activity of certain base/solvent systems, such as K₃PO₄ in anhydrous couplings.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter in your experiments, explaining the causality and providing actionable solutions.
Problem 1: The major product identified is the debrominated starting material, 6-amino-1-methyluracil.
-
Probable Cause: Protodebromination (Hydrodehalogenation) This is the most common failure mode. The desired oxidative addition of the Pd(0) catalyst into the C-Br bond is slow. A competing pathway, where a palladium-hydride species is formed, leads to reductive elimination of the debrominated product.[2]
-
Solutions & Scientific Rationale:
| Solution | Rationale |
| 1. Upgrade the Ligand | Switch from standard phosphines (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate both the oxidative addition and the final reductive elimination steps, ensuring the main catalytic cycle outpaces the debromination pathway.[1][3] |
| 2. Employ Rigorously Anhydrous Conditions | Use freshly dried solvents and ensure reagents are anhydrous. While some Suzuki protocols benefit from a small amount of water, excess water can serve as a proton source that facilitates protodebromination.[3] |
| 3. Select a Non-Hydroxide Base | Avoid strong hydroxide bases (e.g., NaOH, KOH). Opt for potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective at activating the boronic acid but are less prone to promoting protonolysis side reactions.[3][9] |
| 4. Optimize Reaction Temperature | While heat can increase reaction rates, it can also accelerate catalyst decomposition and side reactions. Determine the lowest possible temperature that allows for a reasonable reaction rate (e.g., start at 50-80 °C and adjust as needed).[1] |
Problem 2: A significant amount of a biaryl byproduct, derived from the boronic acid, is observed.
-
Probable Cause: Boronic Acid Homocoupling This side reaction can be initiated by the presence of oxygen or occur during the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[1][10] It is particularly prevalent with electron-deficient arylboronic acids.[10]
-
Solutions & Scientific Rationale:
| Solution | Rationale |
| 1. Ensure Thorough Degassing | Rigorously degas all solvents and the reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). This removes dissolved oxygen, a known promoter of homocoupling. |
| 2. Use a Direct Pd(0) Source | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), homocoupling can occur during its reduction. Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass this problematic step.[1] |
| 3. Re-evaluate Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it more susceptible to side reactions. Ensure an adequate ligand-to-palladium ratio, especially when generating the catalyst in situ. |
Problem 3: The reaction is sluggish or stalls, and the solution turns black.
-
Probable Cause: Catalyst Decomposition The formation of a black precipitate is often indicative of the palladium catalyst decomposing into inactive palladium black.[4] This can be triggered by high temperatures, impurities, or the use of ligands that do not form a sufficiently stable complex with the palladium center.
-
Solutions & Scientific Rationale:
| Solution | Rationale |
| 1. Use More Robust Ligands | Bidentate (chelating) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or modern, bulky monodentate ligands (e.g., Buchwald ligands) form more stable palladium complexes that are less prone to decomposition.[11] |
| 2. Lower the Reaction Temperature | High temperatures are a primary cause of catalyst decomposition. Operate at the lowest effective temperature. Microwave-assisted heating can sometimes provide rapid, localized heating that promotes the reaction without prolonged thermal stress on the catalyst.[12] |
| 3. Verify Reagent Purity | Ensure all reagents, particularly the solvent and base, are of high purity. Certain impurities can act as catalyst poisons, leading to decomposition. |
Visualized Workflows and Mechanisms
To further clarify the relationship between the desired reaction and common side reactions, the following diagrams illustrate the key pathways.
Caption: The desired Suzuki cycle versus key side reaction pathways.
Caption: Troubleshooting decision tree for common cross-coupling issues.
References
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
-
Al-Masum, M. (2012). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (n.d.).
- Han, Y., & Giroux, A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- BenchChem. (2025).
-
Raza, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- ResearchGate. (2014).
- Marion, N., & Nolan, S. P. (2006). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 71(20), 7816-9.
-
Yaşar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Yaşar, S., et al. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-59.
- ResearchGate. (2011). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF.
- NIH. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils.
- ResearchGate. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
- Chemistry LibreTexts. (2023).
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. (2009). Use of Pd-catalyzed Suzuki–Miyaura coupling reaction in the rapid synthesis of 5-aryl-6-(phosphonomethoxy)uracils and evaluation of their inhibitory effect towards human thymidine phosphorylase.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- MDPI. (n.d.).
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
- NIH. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemical Reviews. (n.d.).
- PubMed. (n.d.).
- eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
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Wikipedia. (n.d.). Suzuki reaction. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). The biochemical basis of 5-bromouracil-induced mutagenesis.
- RSC Publishing. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- ResearchGate. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero)
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Technical Support Center: Purification Strategies for Brominated Aminopyrimidine Products
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of brominated aminopyrimidine products. These compounds are crucial building blocks in medicinal chemistry, but their unique physicochemical properties often present significant purification hurdles. This document is designed to provide not just solutions, but a foundational understanding of the principles behind them.
Section 1: Understanding the Core Challenges
Brominated aminopyrimidines combine the basicity of an amino group and a pyrimidine core with the steric and electronic effects of a bromine substituent. This combination leads to several common purification issues:
-
High Basicity: The nitrogen atoms in the pyrimidine ring and the amino group act as Lewis bases. This can cause strong, often irreversible, binding to acidic stationary phases like silica gel, leading to peak tailing, low recovery, or even on-column decomposition.[1]
-
Formation of Isomeric and Over-Brominated Impurities: Bromination reactions can sometimes lack perfect regioselectivity, leading to positional isomers (e.g., 2-bromo vs. 4-bromo) that are notoriously difficult to separate due to their similar polarities.[2] Over-bromination can also occur, yielding di- or tri-brominated byproducts.[2][3]
-
Potential for N-Oxide Formation: The nitrogen atoms in the heterocyclic ring can be oxidized to N-oxides, introducing highly polar impurities that can complicate purification and analysis.[4][5]
-
Metal Catalyst Contamination: If the synthesis involves a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), residual palladium can form strong complexes with the amine and pyrimidine nitrogens, making it difficult to remove.[6]
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems.
Chromatography Issues
Question 1: My brominated aminopyrimidine is showing severe peak tailing on my silica gel column. How can I fix this?
Answer: This is the most common issue and is caused by the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows down a portion of the molecules, causing them to elute gradually and creating a "tail."
Underlying Cause & Solution Logic:
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} adot Caption: Mitigating peak tailing by competitive binding.
Troubleshooting Steps:
-
Mobile Phase Modification (First-Line Approach):
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A typical starting concentration is 0.1-1% (v/v). The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your product.[7]
-
Use Ammonia: For very basic compounds, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol/ammonia system).
-
-
Change the Stationary Phase:
-
Deactivated Silica: You can use commercially available deactivated silica or deactivate it yourself. While less common, this can be useful for highly sensitive compounds.[1]
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, C18 or Phenyl-Hexyl columns can provide excellent separation without the issue of silanol interactions.
-
Question 2: I can't separate my desired mono-brominated product from a di-brominated impurity. What should I do?
Answer: This is a challenge of selectivity. Di-brominated products are typically less polar than their mono-brominated counterparts. The goal is to exploit the small difference in polarity to achieve separation.
Troubleshooting Steps:
-
Optimize TLC First: Do not attempt a column until you have achieved baseline separation on a TLC plate.
-
Test Shallow Gradients: Use less polar solvent systems. For example, if you are using 20% Ethyl Acetate in Hexane, try 5-10%. This will increase the retention time of both spots and magnify the separation between them.[8]
-
Try Different Solvent Systems: Polarity is not the only factor; selectivity matters. Test solvent systems with different properties (e.g., Dichloromethane/Methanol, Toluene/Acetone) to see if you can alter the relative retention factors (Rf).
-
-
Improve Column Technique:
-
Use a Longer, Narrower Column: This increases the number of theoretical plates, which enhances resolving power for difficult separations.[9]
-
Use Finer Silica: Switching from standard 40-63 µm silica to a smaller particle size (e.g., 25-40 µm) can improve resolution, but be aware this will increase backpressure.[8]
-
Dry Loading: If your crude product is not very soluble in the mobile phase, dissolving it in a stronger solvent (like DCM) and adsorbing it onto a small amount of silica before loading it onto the column can result in a tighter starting band and better separation.[10]
-
Question 3: My product seems to be decomposing on the column. How can I confirm this and prevent it?
Answer: Aminopyrimidines can be sensitive to the acidic nature of silica gel.[1]
-
Stability Test (2D TLC):
-
Spot your crude material on a TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate and let it air dry completely.
-
Turn the plate 90 degrees and run it again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.
-
-
Mitigation Strategies:
-
Deactivate the Silica: As mentioned in Question 1, use a basic modifier (TEA) in your eluent.
-
Switch to Alumina or Reverse-Phase: These are less harsh alternatives for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Crystallization & Recrystallization Issues
Question 4: I'm trying to recrystallize my brominated aminopyrimidine, but it's "oiling out" instead of forming crystals. What's happening?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The resulting oil is an amorphous, impure liquid phase.
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath.[11]
-
Use More Solvent: The solution may be too concentrated. Add more of the hot solvent to ensure the compound remains dissolved until a lower temperature is reached.
-
Change the Solvent System: The chosen solvent may be too good. A perfect recrystallization solvent dissolves the compound when hot but very poorly when cold.[12] Try a slightly less polar solvent or a two-solvent system (e.g., dissolve in hot ethanol, then slowly add water until it just becomes cloudy, then reheat to clarify and cool slowly).[11]
-
Seed the Solution: Introduce a tiny, pure crystal of the desired compound (a "seed crystal") to the cooled, supersaturated solution. This provides a nucleation point for crystal growth to begin.[13]
Alternative & Specialized Purification Techniques
Question 5: My product is contaminated with a neutral, non-polar impurity. Is there an alternative to chromatography?
Answer: Yes, this is an ideal scenario for an acid-base extraction . This technique leverages the basicity of your aminopyrimidine to move it between an organic and an aqueous phase, leaving neutral impurities behind.[14][15]
Protocol: Acid-Base Extraction Workflow
dot graph TD { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} adot Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The basic aminopyrimidine will be protonated, forming a salt that dissolves in the aqueous layer.[16]
-
Drain the lower (aqueous) layer. Repeat the extraction on the organic layer with fresh aqueous acid to ensure complete transfer.
-
Combine the aqueous layers in a separate flask. The organic layer, containing the neutral impurity, can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the solution is strongly basic (pH > 10).
-
The neutral aminopyrimidine will precipitate out of the solution. If it remains an oil, extract it back into a fresh organic solvent (e.g., 3x EtOAc).[15]
-
Collect the solid by filtration or, if extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.
Question 6: How do I remove residual palladium catalyst from my reaction mixture?
Answer: Palladium forms strong complexes with the nitrogens in your product, making simple filtration ineffective.[6] Specialized techniques are required.
| Method | Principle | Advantages | Disadvantages |
| Metal Scavengers | Solid-supported resins with high-affinity ligands (e.g., thiols, triamines) that chelate palladium.[6] | High selectivity, good for very low final Pd levels. | Can be expensive, may require elevated temperatures or long stir times.[6] |
| Activated Carbon | Adsorption of palladium onto the high surface area of carbon. | Inexpensive and readily available. | Can be non-specific and may adsorb the desired product, leading to yield loss.[6] |
| Filtration through Celite® | Primarily for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium black.[17][18] | Simple and fast. | Ineffective for removing soluble or colloidal palladium species.[17][18] |
| Crystallization | If the product crystallizes well, palladium impurities often remain in the mother liquor. | Can be highly effective and scalable. | May concentrate certain palladium species if they co-crystallize.[19] |
Recommended Protocol (Scavenger Resin):
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin (typically 5-10 wt% equivalent relative to the crude product).
-
Stir the mixture, sometimes with gentle heating (e.g., 40-50 °C), for several hours to overnight.[6]
-
Filter the mixture through a pad of Celite® to remove the resin.
-
Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
- BenchChem Technical Support Team. (2025).
- University of Rochester Department of Chemistry.
- Unknown.
- Various Authors. (2015). How can i remove palladium Pd catalyst easily?
- Various Authors. (2013). Removal of leached Palladium from reaction product. The ScienceMadness Discussion Board.
- Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
- Various Authors. (2018).
- Various Authors. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry.
- Various Authors. (2021). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews.
- Various Authors.
- Various Authors. (2022).
- Phenomenex. Troubleshooting Guide.
- ChemTalk. (2023).
- Various Authors. Acid-Base Extraction.
- Wikipedia. Acid–base extraction.
- Organic Chemistry
- Organic Chemistry Lectures. (2020). Acid-Base Extraction Tutorial. YouTube.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
- Unknown. Liquid/liquid Extraction.
- ChemistryViews. (2012).
- Chromatography Forum. (2022).
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phenomenex.com [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromtech.com [chromtech.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 17. researchgate.net [researchgate.net]
- 18. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. biotage.com [biotage.com]
Technical Support Center: Buchwald-Hartwig Amination of Pyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N bond-forming reaction. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has become an indispensable tool in modern synthetic chemistry. However, the unique electronic properties of pyrimidines can present distinct challenges, often leading to lower yields or catalyst deactivation. This guide offers a structured approach to troubleshooting and optimizing these reactions.
I. Understanding the Fundamentals: The Catalytic Cycle
A solid grasp of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps.[1][2] An issue at any of these stages can impede the overall reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered during the amination of pyrimidines.
Issue 1: Low or No Conversion of Starting Material
Q: I'm not seeing any product, and my starting materials are largely unreacted. What are the likely causes?
A: This is a common problem that often points to issues with the catalyst activation or the fundamental reaction conditions. Here's a systematic approach to troubleshooting:
1. Catalyst System:
-
Palladium Precursor: The choice of palladium source is a critical first step. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[3] This can sometimes be inefficient. Consider using a pre-formed Pd(0) source or a more advanced pre-catalyst that readily forms the active catalyst.[3]
-
Ligand Selection: Pyrimidines, being electron-deficient and potentially coordinating, require careful ligand selection. Bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination. For challenging couplings, consider a screen of ligands from different generations of Buchwald or Hartwig's labs.
-
Catalyst Deactivation: The appearance of a black precipitate (palladium black) is a tell-tale sign of catalyst decomposition.[4] This can be caused by excessively high temperatures or the presence of impurities.
2. Reaction Conditions:
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under a properly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly.
-
Base Selection: The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[3] However, be mindful that these strong bases can also promote side reactions or degradation of sensitive substrates.[5]
-
Solvent Choice: Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.[1][6] The choice of solvent can influence the solubility of the base and the stability of the catalytic intermediates.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a pre-catalyst (e.g., G3 or G4 XPhos Pd) | Ensures efficient formation of the active Pd(0) species.[3] |
| Ligand | Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos) | These ligands promote the key steps of the catalytic cycle. |
| Base | Start with NaOtBu or K₃PO₄ | Strong bases are often required, but weaker bases can be beneficial for sensitive substrates.[6] |
| Solvent | Toluene or Dioxane | Good balance of solubility and boiling point.[6] |
Issue 2: Reaction Stalls at Partial Conversion
Q: My reaction starts well but then stops, leaving a significant amount of starting material. What's happening?
A: This often points to catalyst deactivation or inhibition during the reaction.
1. Catalyst Inhibition:
-
Product Inhibition: The product, an aminopyrimidine, can sometimes coordinate to the palladium center more strongly than the desired reactants, effectively poisoning the catalyst.
-
Halide Inhibition: In the case of aryl iodides, the generated iodide can sometimes form unreactive palladium-iodide bridged dimers, taking the catalyst out of the active cycle.[1]
2. Catalyst Decomposition:
-
Thermal Instability: Prolonged reaction times at high temperatures can lead to the gradual decomposition of the catalyst.
-
Substrate-Mediated Decomposition: Certain functional groups on the pyrimidine or amine can react with and deactivate the catalyst.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.
-
Optimize Temperature: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition.[3] Try running the reaction at a slightly lower temperature for a longer duration.
-
Consider a Different Ligand: Some ligands are more robust and resistant to deactivation pathways.
Issue 3: Formation of Side Products
Q: I'm getting my desired product, but also a significant amount of side products. How can I improve the selectivity?
A: Side product formation is often a result of competing reaction pathways.
1. Common Side Reactions:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be promoted by certain bases and solvents.
-
Homocoupling: Two molecules of the aryl halide couple to form a biaryl species.
-
Regioselectivity Issues: With poly-halogenated pyrimidines, amination can occur at multiple sites.[7][8]
Strategies for Improving Selectivity:
-
Ligand and Base Optimization: The choice of ligand and base can have a profound impact on selectivity. A systematic screen of different combinations is often necessary.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of side products.
-
Microwave Chemistry: Microwave-assisted synthesis can sometimes offer improved yields and reduced reaction times, potentially minimizing the formation of degradation products.[9]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 5-Bromouracils
Welcome to the technical support center for cross-coupling reactions involving 5-bromouracils. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to navigate the complexities of these powerful transformations. The functionalization of the uracil scaffold is a cornerstone of medicinal chemistry and drug development, and mastering these reactions is key to innovation.[1][2]
This resource is structured to address your needs directly, from foundational questions to in-depth troubleshooting of unexpected results. We will explore the "why" behind experimental choices, empowering you to optimize your reactions with confidence.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when starting with 5-bromouracil cross-coupling.
Q1: Which cross-coupling reactions are most effective for modifying 5-bromouracils?
The most widely employed and effective palladium-catalyzed cross-coupling reactions for 5-bromouracils include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the first choice due to the commercial availability and stability of many boron reagents and its broad functional group tolerance.[1][3]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes. This reaction is invaluable for introducing alkynyl moieties, which are versatile handles for further functionalization or key pharmacophores.[4][5][6]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This reaction has revolutionized the synthesis of arylamines.[7][8][9]
-
Heck Coupling: For forming C-C bonds with alkenes. This is a powerful method for synthesizing substituted alkenes and styrenyl derivatives from 5-bromouracil.[10][11][12]
Q2: How do I select the right palladium source (precatalyst)?
The choice of palladium source is critical for generating the active Pd(0) species that enters the catalytic cycle. While many sources can work, they differ in air stability, ease of handling, and activation efficiency.
| Palladium Source | Common Examples | Pros | Cons |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Already in the active oxidation state. | Can be air-sensitive; dissociation of ligands is required; dba can inhibit some reactions.[13] |
| Pd(II) Salts | Pd(OAc)₂, PdCl₂ | Air-stable, inexpensive. | Requires in situ reduction, which can be inefficient and lead to side reactions; does not ensure clean catalyst generation.[13] |
| Precatalysts | PdCl₂(dppf), Buchwald Precatalysts | Air-stable, well-defined ligand:metal ratio, highly efficient generation of the active Pd(0) species.[13][14] | More expensive than simple salts. |
Scientist's Recommendation: For reproducibility and high efficiency, especially with challenging substrates like 5-bromouracil, using a well-defined precatalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or a modern Buchwald precatalyst is highly recommended.[14][15]
Q3: What is the role of the phosphine ligand, and how do I choose one?
Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. Their electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[16]
-
Electron-rich ligands (e.g., those with alkyl groups like PCy₃ or t-Bu) increase the electron density on the palladium, which promotes the rate-limiting oxidative addition of the Pd(0) into the C-Br bond.[16]
-
Bulky ligands (e.g., Buchwald's biaryl phosphines like XPhos or SPhos) favor the formation of monoligated, highly reactive Pd(0) species and accelerate the final reductive elimination step to release the product.[16][17][18]
| Ligand Class | Common Examples | Key Characteristics | Best For... |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Basic, general-purpose, air-stable. | Simple, unhindered substrates. Often a poor choice for 5-bromouracil. |
| Ferrocenylphosphines | dppf | Bidentate, robust, good for many Suzuki couplings.[14] | General screening for Suzuki and similar reactions. |
| Bulky, Electron-Rich Monodentate Ligands | PCy₃, P(t-Bu)₃ | Strong σ-donors, sterically demanding. | Promoting oxidative addition, especially for less reactive halides. |
| Biarylphosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Very bulky and electron-rich, highly active.[17][18] | Challenging couplings, including C-N and C-O bonds, and sterically hindered partners. |
Scientist's Recommendation: For 5-bromouracil, which is an electron-deficient heteroaryl halide, oxidative addition is often feasible. The challenge can be reductive elimination. Start with a robust, versatile ligand like dppf for Suzuki couplings.[14] If yields are low, switch to a bulkier, more electron-rich Buchwald-type ligand like XPhos or SPhos .[17]
Q4: Why is the base so important, and which one should I use?
The base plays multiple roles in cross-coupling reactions. In Suzuki coupling, it activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[19] In Sonogashira and Buchwald-Hartwig reactions, it deprotonates the alkyne or amine, respectively.[5][20] An incorrect base can lead to low yield, substrate decomposition, or unwanted side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, especially in Suzuki reactions. Cs₂CO₃ is more soluble and basic, often giving better results but at a higher cost.[21][22]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base, often effective when carbonates fail, particularly in Suzuki and Buchwald-Hartwig reactions.[21]
-
Alkoxides (NaOt-Bu, KOC(CH₃)₃): Very strong bases required for many Buchwald-Hartwig aminations. Must be handled under inert conditions.[20]
-
Organic Amines (Et₃N, DIPEA): Mild bases typically used in Sonogashira and Heck reactions.[5][11]
Scientist's Recommendation: For Suzuki couplings with 5-bromouracil, start with K₂CO₃ or K₃PO₄ .[14][21] For Sonogashira couplings, triethylamine (Et₃N) is standard.[5] For Buchwald-Hartwig aminations, a stronger base like NaOt-Bu or K₃PO₄ will likely be necessary.[8]
Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific experimental issues.
Problem 1: Low or No Product Yield
-
Potential Cause A: Inactive Catalyst
-
Diagnosis: The reaction mixture color doesn't change (e.g., to the dark, homogenous color of an active Pd(0) complex), or the reaction fails to start even with a reliable protocol.
-
Solution: The primary suspect is often oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Ensure your solvent and reaction vessel are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes).[22][23] Use a high-purity palladium precatalyst and fresh, high-quality ligands.
-
-
Potential Cause B: Inappropriate Ligand
-
Diagnosis: The reaction starts but stalls, or only a small amount of product is formed. Standard ligands like PPh₃ are often ineffective.
-
Solution: The electronic and steric properties of your ligand are suboptimal. For 5-bromouracil, which can be a challenging substrate, a more powerful ligand is often needed. Screen a set of ligands, moving from dppf to a more electron-rich and bulky Buchwald ligand like XPhos or SPhos.[17][24] These ligands are known to accelerate both oxidative addition and reductive elimination, the two most common rate-limiting steps.[16]
-
-
Potential Cause C: Incorrect Base or Solvent Combination
-
Diagnosis: The reaction is sluggish, or significant starting material remains. You may observe decomposition of the starting material.
-
Solution: The base may not be strong enough or may have poor solubility in the chosen solvent. If using K₂CO₃ in a solvent like dioxane, consider adding a small amount of water to aid solubility.[21] Alternatively, switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the solvent is appropriate for the reaction temperature; common choices include Dioxane, THF, DMF, or Toluene.[3]
-
Problem 2: Significant Dehalogenation (Loss of Bromine)
-
Potential Cause A: Protic Impurities
-
Diagnosis: You observe the formation of uracil (the product of replacing -Br with -H) by LC-MS or ¹H NMR.
-
Solution: This side reaction, known as hydrodehalogenation, is often caused by trace amounts of water reacting with a palladium-hydride intermediate. Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves and ensure the base is anhydrous.[5]
-
-
Potential Cause B: Inefficient Transmetalation
-
Diagnosis: Dehalogenation is observed specifically in a Suzuki coupling.
-
Solution: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate palladium complex may undergo side reactions. Using a stronger base (e.g., K₃PO₄) or switching to a more electron-rich ligand can accelerate transmetalation and outcompete the dehalogenation pathway.[25]
-
Problem 3: Homocoupling of the Coupling Partner
-
Potential Cause: Presence of Oxygen
-
Diagnosis: In a Suzuki reaction, you observe significant formation of a biaryl product derived from two molecules of your boronic acid (e.g., biphenyl from phenylboronic acid).
-
Solution: This is a classic symptom of oxygen in the reaction mixture. Oxygen can facilitate the homocoupling of boronic acids, often catalyzed by Pd(II) species.[26] Rigorous degassing of the solvent, reagents, and reaction headspace is critical to prevent this.[25]
-
Problem 4: Reaction Stalls Before Completion
-
Potential Cause: Catalyst Decomposition
-
Diagnosis: The reaction proceeds initially (as monitored by TLC or LC-MS) but stops before all the starting material is consumed.
-
Solution: The catalyst may be decomposing at the reaction temperature. This can be addressed by:
-
Visualized Workflows and Mechanisms
General Catalytic Cycle for Cross-Coupling
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. Understanding this cycle is key to rational troubleshooting.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Decision Workflow for Catalyst System Selection
Use this workflow to guide your initial choice of catalyst, ligand, and base for a new reaction with 5-bromouracil.
Caption: Decision workflow for selecting initial cross-coupling conditions.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 5-bromouracil derivatives with arylboronic acids.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the 5-bromouracil derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[22]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). Then, add the degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) via syringe.[22][23]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is for the coupling of 5-bromouracil derivatives with terminal alkynes.
-
Reagent Preparation: To an oven-dried Schlenk flask with a stir bar, add the 5-bromouracil derivative (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[5]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., Et₃N, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction Execution: Stir the reaction at the desired temperature (can range from room temperature to 80 °C) until the starting material is consumed as monitored by TLC or LC-MS (typically 3-16 hours).[5]
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Uracil-Cu(I) catalyst: allylation of cyclopropanols with Morita–Baylis–Hillman alcohols under. RSC Publishing. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diversity-oriented functionalization of 2-pyridones and uracils. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-catalyzed coupling reactions of uracil nucleosides and nucleotides. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2024). URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Guideline for Elucidating Catalysts. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study. PubMed. Retrieved from [Link]
Sources
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- 17. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
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- 25. reddit.com [reddit.com]
- 26. Yoneda Labs [yonedalabs.com]
Technical Support Center: Palladium-Catalyzed Amination of Aryl Bromides
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination. The successful formation of a C-N bond is a cornerstone of modern synthetic chemistry, yet it is a reaction exquisitely sensitive to its parameters. Of these, the choice of base is arguably one of the most critical and often misunderstood variables. An incorrect base selection can lead to failed reactions, frustrating side products, and poor reproducibility.
This guide is structured not as a rigid manual, but as a conversation with our application scientists. We will address the common questions and troubleshooting scenarios we encounter daily from researchers in the field. Our goal is to move beyond simple protocols and explain the chemical causality behind base selection, empowering you to make informed, rational decisions for your specific system.
Section 1: The Fundamental Role of the Base (FAQs)
This section addresses the foundational principles governing the base's function in the catalytic cycle. Understanding why a base works is the first step to troubleshooting when it doesn't.
Q1: What is the primary role of the base in the Buchwald-Hartwig amination catalytic cycle?
The base is not a passive spectator; it is an essential stoichiometric reagent that actively participates in the rate-determining step for many systems. Its primary function is to deprotonate the amine, which is coordinated to the palladium(II) center after oxidative addition. This deprotonation generates the palladium-amido complex, a crucial intermediate that is poised to undergo reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[1][2][3] Without the base, this deprotonation step cannot occur, and the catalytic cycle stalls.
Q2: How does base strength, defined by pKa, influence the reaction?
The pKa of the base's conjugate acid is a critical parameter. The base must be strong enough to deprotonate the coordinated amine. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), have a high conjugate acid pKa (for t-BuOH, ~17-19) and are highly effective at this deprotonation, often leading to faster reaction rates.[3][4] Weaker inorganic bases, like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), have lower conjugate acid pKas (for HPO₄²⁻ and HCO₃⁻, respectively) and may result in a slower, or in some cases, stalled deprotonation step.[5][6] However, this is not the only factor; solubility and the nature of the solvent also play a huge role.[7][8][9]
Q3: Why are strong, non-nucleophilic bases like NaOtBu so commonly used?
Sodium tert-butoxide is a workhorse base for this chemistry for several reasons:
-
High Basicity: Its strength ensures rapid and often irreversible deprotonation of the coordinated amine, driving the catalytic cycle forward.[3] This allows for high reaction rates and often lower catalyst loadings.[5]
-
Steric Hindrance: The bulky tert-butyl group makes it a poor nucleophile, minimizing side reactions where the base itself might attack the aryl halide or palladium complex.
-
Solubility: It has moderate solubility in common ethereal and aromatic solvents used for these reactions.
However, its high basicity is also its primary drawback, as it is incompatible with many sensitive functional groups like esters, ketones with enolizable protons, and nitro groups.[5][10]
Q4: When should I consider using a weaker base like K₃PO₄ or Cs₂CO₃?
You should immediately consider a weaker base when your aryl bromide or amine contains base-sensitive functional groups.[6][10][11] Using NaOtBu in the presence of an ester, for example, will likely result in saponification and decomposition of your starting material. Weaker bases like carbonates and phosphates provide much greater functional group tolerance.[4][5]
Cesium carbonate (Cs₂CO₃) is often a good first choice among weaker bases due to its generally better solubility in organic solvents compared to potassium salts, which can sometimes lead to more reproducible results.[4][12] Be prepared, however, that a switch to a weaker base may require a higher reaction temperature or longer reaction time to achieve full conversion.[5][6]
Section 2: Troubleshooting Guide
This section is designed to address specific experimental failures and guide you toward a logical solution.
Problem Area: Low or No Product Yield
Q5: My reaction with an aryl bromide has stalled with no product formation. I'm using a standard Pd/ligand system. Could the base be the culprit?
Yes, absolutely. Before suspecting the catalyst or reagents, evaluate your base choice in the context of your specific substrates and solvent.
-
Is the Base Strong Enough? If you are using a very weak amine (e.g., a diarylamine or a very electron-deficient aniline) with a weak base like K₂CO₃, the deprotonation equilibrium may be unfavorable. The reaction may simply not have enough driving force. Consider switching to a stronger base like K₃PO₄, Cs₂CO₃, or, if tolerated, NaOtBu.
-
Solvent and Base Mismatch: The effectiveness of a base is highly solvent-dependent.[7][8][9] In nonpolar solvents like toluene, an anionic base is required to efficiently deprotonate the neutral palladium-amine complex.[7][9] In highly polar solvents like DMF, a strong base can coordinate too strongly to the palladium center, forming a stable, unreactive "resting state" that halts catalysis.[7][8][9] If you are using a polar solvent, ensure your conditions are well-precedented or consider switching to a less coordinating solvent like dioxane or toluene.
-
Reagent Quality: Is your base pure and anhydrous? Inorganic bases can be hygroscopic. Water can hydrolyze intermediates and negatively impact the catalytic cycle.[13] Ensure bases are stored in a desiccator and handled under an inert atmosphere.[10]
Q6: I'm seeing decomposition of my starting material, not the desired product. I'm using NaOtBu.
This is a classic sign of a base-substrate incompatibility. The high basicity of NaOtBu is likely promoting a side reaction with a sensitive functional group on your aryl bromide or amine.[3][10]
Solution:
-
Switch to a Weaker Base: Immediately screen weaker bases. A good starting point is Cs₂CO₃ or K₃PO₄.[6][11]
-
Lower the Temperature: If you must use a strong base for reactivity reasons, try running the reaction at a lower temperature. This can sometimes temper the rate of decomposition relative to the rate of productive C-N coupling.
-
Consider a Different Strong Base: In some cases, another strong base like lithium bis(trimethylsilyl)amide (LHMDS) can be a good alternative as it offers a different cation and steric profile, potentially avoiding a specific decomposition pathway.[5]
Problem Area: Dominant Side Reactions
Q7: I'm observing a significant amount of hydrodehalogenation product (my aryl bromide is being converted to the corresponding arene). How do I prevent this?
Hydrodehalogenation is a common side reaction where the palladium-aryl intermediate is intercepted by a hydride source before it can couple with the amine.[1][14] The base can play an indirect role here.
Potential Causes & Solutions:
-
β-Hydride Elimination: If your amine has a β-hydrogen, particularly in the case of acyclic secondary amines, the intermediate palladium-amido complex can undergo β-hydride elimination.[15] This forms an imine, the hydrodehalogenated arene, and a palladium-hydride species which can continue the unproductive cycle.[1][15] Using a bidentate ligand like BINAP can sometimes minimize this side reaction compared to monodentate ligands.[15]
-
Base-Promoted Decomposition: The strong base may be reacting with the solvent (e.g., THF) or trace impurities to generate hydride species that fuel this side reaction. Ensure you are using high-purity, anhydrous solvents.[14]
-
Catalyst System: Sometimes, a change in the ligand/palladium source can alter the relative rates of reductive elimination versus side reactions. Consider screening a different ligand.
Q8: My reaction is producing the corresponding phenol as a major byproduct. Why is this happening?
Phenol formation indicates that a hydroxide species is competing with your amine as the nucleophile.
Potential Causes & Solutions:
-
Wet Base/Solvent: The most likely culprit is water contamination. The strong base (e.g., NaOtBu) reacts with water to generate hydroxide (NaOH), which is then coupled to your aryl bromide.[16] Ensure all reagents and solvents are scrupulously dry and the reaction is run under a rigorously inert atmosphere.
-
Hydroxide Bases: While some specialized protocols use hydroxide bases, they are generally avoided in standard aminations precisely because of this competing C-O coupling pathway.[16] Unless you are following a specific literature procedure designed for it, avoid using bases like NaOH or KOH.
Problem Area: Scale-Up and Reproducibility
Q9: My reaction worked perfectly on a 1 mmol scale, but failed when I tried to scale it up to 10g. What's going on?
Scale-up issues with heterogeneous reactions involving inorganic bases are very common. The problem often lies in mass transfer, not the inherent chemistry.
Potential Causes & Solutions:
-
Poor Mixing: On a small scale, a magnetic stir bar can adequately mix the solid base suspension. On a larger scale, this is often insufficient. The dense inorganic base can settle at the bottom, leading to poor contact with the dissolved reagents and catalyst.[4]
-
Solution: Use mechanical (overhead) stirring for larger-scale reactions to ensure efficient mixing.
-
-
Base Particle Size and Surface Area: The deprotonation step occurs at the solid-liquid interface.[4] The physical form of the base (e.g., large chunks vs. a fine powder) can dramatically alter the available surface area and thus the reaction rate.
Section 3: Practical Guides & Protocols
Decision Workflow for Base Selection
This flowchart provides a logical path for selecting an appropriate base for your system.
Table 1: Comparison of Commonly Used Bases
| Base | Formula | pKa (Conjugate Acid in H₂O) | Typical Solvents | Advantages | Limitations & Considerations |
| Sodium tert-butoxide | NaOtBu | ~17[17] | Toluene, Dioxane, THF | Permits high reaction rates; effective for less reactive substrates.[5] | Incompatible with base-sensitive functional groups (esters, nitro, etc.).[5][10] Can promote side reactions.[12] |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~26 (in THF) | Toluene, THF | Very strong; useful for low-temperature aminations and substrates with protic groups.[5] | Solid is air/moisture sensitive; can be incompatible with some functional groups at high temp.[5] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (for HCO₃⁻)[17] | Toluene, Dioxane, THF | Excellent functional group tolerance; good solubility for an inorganic base.[4][5][12] | More expensive than potassium salts; may require higher temperatures/longer times.[5] |
| Potassium Phosphate | K₃PO₄ | ~12.3 (for HPO₄²⁻) | Toluene, Dioxane | Excellent functional group tolerance; economical.[5] Often effective for amidation. | Can require higher catalyst loadings and longer reaction times; poor solubility.[5] |
Note: pKa values can vary significantly depending on the solvent.[18] Values in water are provided for general comparison.[17]
General Protocol for Base Screening
This protocol provides a standardized method for efficiently screening different bases to find the optimal conditions for your specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.1–1.2 equiv)
-
Palladium precatalyst (e.g., G3 Buchwald Precatalyst, 1–2 mol%)
-
Ligand (e.g., SPhos, XPhos, 2–4 mol%)
-
Bases for screening (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to separate, oven-dried reaction vials.
-
Reagent Addition: Add the aryl bromide to each vial.
-
Solvent and Amine: Add the anhydrous solvent to each vial, followed by the amine, via syringe.[14]
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reactions (e.g., to 100 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 16h) by taking small aliquots and analyzing via LC-MS or TLC.
-
Analysis: Compare the conversion to product and the formation of any byproducts across the different bases to identify the optimal conditions.
This systematic approach will provide clear, comparable data, saving you time and resources in the long run.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). PubMed. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). ACS Publications. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | Chemical Insights. (n.d.). Chem-Station. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. (n.d.). National Institutes of Health. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). University of Windsor. [Link]
-
[(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides | Organic Letters. (n.d.). ACS Publications. [Link]
-
One-Pot Borylation/Amination Reactions: Syntheses of Arylamine Boronate Esters from Halogenated Arenes - MSU Chemistry. (n.d.). Michigan State University. [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Name Reaction. [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. (2025, January 17). National Institutes of Health. [Link]
-
pka bases.cdx. (n.d.). [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28). University of Tartu. [Link]
Sources
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Navigating Low Conversion in Heck Reactions of Pyrimidines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low conversion in Heck reactions involving pyrimidine substrates. Our goal is to equip you with the scientific understanding and practical protocols to overcome these synthetic hurdles.
Introduction: The Challenge of Pyrimidine Heck Coupling
The Mizoroki-Heck reaction is a powerful tool for C-C bond formation. However, its application to electron-deficient N-heterocycles like pyrimidines can be challenging.[1] Low conversion rates are a frequent obstacle, often stemming from the intrinsic electronic properties of the pyrimidine ring and its interaction with the palladium catalyst. The lone pairs on the ring nitrogens can coordinate to the palladium center, leading to catalyst deactivation or "poisoning."[2] Furthermore, the electron-deficient nature of the pyrimidine ring can render the oxidative addition step of the catalytic cycle sluggish, particularly with less reactive halopyrimidines like chlorides.[1][2]
This guide will walk you through a systematic approach to troubleshooting and optimizing your Heck reactions for improved yields and cleaner reaction profiles.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My Heck reaction with a halopyrimidine shows little to no conversion. Where should I start my investigation?
Low or no conversion is a common starting point for frustration. A systematic evaluation of your reaction parameters is the most effective approach.
Initial Diagnostic Workflow:
Caption: A stepwise workflow for diagnosing low conversion in Heck reactions.
Detailed Troubleshooting Steps:
-
Substrate and Reagent Purity:
-
Halopyrimidine: Ensure your starting material is pure and free of any coordinating impurities that could poison the catalyst.
-
Olefin: Similarly, the purity of your alkene partner is crucial.
-
Solvent and Base: Use high-purity, anhydrous solvents, and ensure your base is not contaminated. Degassing the solvent is critical to remove oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[2]
-
-
Catalyst System Integrity:
-
Palladium Precursor: Is your palladium source active? Pd(OAc)₂ is a common choice, but it needs to be reduced in situ to the active Pd(0) species.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, especially if you suspect issues with the reduction step.[4]
-
Ligand: Phosphine ligands are susceptible to oxidation. Use fresh ligands or store them under an inert atmosphere.
-
-
Reaction Conditions:
-
Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[5] If you are running your reaction at a lower temperature, a gradual increase may be necessary. Microwave irradiation has been shown to significantly improve yields and reduce reaction times for Heck couplings of complex pyrimidines, offering a powerful alternative to conventional heating.[6]
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst oxidation and other side reactions.[7]
-
Q2: I suspect catalyst poisoning by the pyrimidine nitrogen is the main issue. How can I mitigate this?
Catalyst deactivation by the nitrogen lone pairs of the pyrimidine ring is a primary cause of low yields.[2] Here are several strategies to counteract this effect:
Strategies to Overcome Catalyst Poisoning:
-
Ligand Selection is Key: The choice of ligand can dramatically influence the outcome of the reaction.
-
Bulky, Electron-Rich Ligands: These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center. They also promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form robust bonds with palladium, making the catalyst less susceptible to poisoning.[9]
-
| Ligand Type | Examples | Rationale for Use with Pyrimidines |
| Bulky Phosphines | XPhos, SPhos, RuPhos | Steric bulk shields the palladium center from coordination by the pyrimidine nitrogen. |
| NHC Ligands | IPr, SIPr | Strong Pd-C bond reduces the likelihood of displacement by the pyrimidine nitrogen. |
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes provide enough active catalyst to drive the reaction to completion, even with some level of poisoning.[7] However, be mindful that higher catalyst loading can lead to more side products and purification challenges.
-
Use of Additives: In some cases, additives can help to stabilize the catalyst or modulate its reactivity. However, for pyrimidine substrates, the focus should primarily be on the catalyst-ligand system.
Q3: My reaction is working, but the yield is still moderate. How can I optimize the conditions for better conversion?
Once you have a reproducible, albeit low, yield, systematic optimization of the reaction parameters is the next logical step.
Optimization Workflow:
Caption: A systematic approach to optimizing Heck reaction conditions.
Detailed Optimization Parameters:
-
Ligand Screening: As discussed, the ligand is often the most critical variable. If you are using a standard ligand like PPh₃, screen a panel of bulky phosphine and NHC ligands.
-
Base Selection: The base plays a crucial role in the regeneration of the Pd(0) catalyst at the end of the catalytic cycle.[3]
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.
-
Organic Bases: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also frequently used.
-
The optimal base will depend on the specific substrates and solvent system.
-
-
Solvent Effects: The solvent can influence the solubility of reagents, the stability of the catalyst, and the overall reaction rate.
-
Polar Aprotic Solvents: DMF, DMAc, and NMP are often effective for Heck reactions.
-
Ethereal Solvents: Dioxane and THF are also common choices.
-
A solvent screen is a valuable exercise in optimization.
-
-
Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature. As mentioned, consider microwave heating as a way to access higher temperatures and shorter reaction times safely.[6]
Comparative Performance of Catalyst Systems for Halopyrimidines:
While direct comparative data for Heck reactions on a single pyrimidine substrate is sparse in the literature, we can infer performance from general trends in cross-coupling of halo-N-heterocycles.
| Halopyrimidine | Reactivity Trend | Recommended Catalyst Systems |
| Iodopyrimidine | Highest | Pd(OAc)₂ or Pd(PPh₃)₄ with standard phosphine ligands (e.g., PPh₃) are often sufficient. |
| Bromopyrimidine | Intermediate | May require more robust ligands like bulky phosphines (XPhos, SPhos) or NHC ligands for high yields. |
| Chloropyrimidine | Lowest | Generally requires highly active catalyst systems with bulky, electron-rich phosphine or NHC ligands and higher temperatures.[1] |
Frequently Asked Questions (FAQs)
Q: I am using a 2-chloropyrimidine and getting no reaction. Is this substrate simply too unreactive?
A: 2-Chloropyrimidines are indeed challenging substrates due to the strong C-Cl bond.[1] However, they are not unreactive. Success often hinges on using a highly active catalyst system. Consider using a pre-catalyst like a palladacycle or a combination of Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or an NHC ligand. Higher temperatures, potentially with microwave heating, will likely be necessary.
Q: My reaction is producing a lot of black precipitate (palladium black). What does this mean and how can I prevent it?
A: The formation of palladium black indicates catalyst decomposition. This can be caused by:
-
Presence of Oxygen: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
High Temperatures: While heat is often necessary, excessive temperatures can lead to catalyst decomposition.
-
Inappropriate Ligand: The ligand plays a key role in stabilizing the palladium catalyst. A less effective ligand may not prevent aggregation to palladium black.
To prevent this, ensure rigorous inert atmosphere techniques, optimize the temperature, and consider screening different ligands that may offer better catalyst stability.
Q: I am observing the formation of a dehalogenated pyrimidine byproduct. What is the cause and how can I minimize it?
A: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This can occur through various pathways, including a reductive process involving the solvent or additives. To minimize dehalogenation:
-
Optimize the Base: Some bases can promote this side reaction.
-
Ensure Anhydrous Conditions: Water can sometimes be a proton source for dehalogenation.
-
Use a More Active Catalyst System: A more efficient catalyst can promote the desired Heck coupling over the dehalogenation pathway.
Q: Can I use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid issues with the in situ reduction of Pd(II)?
A: Yes, using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) is a valid strategy, especially if you suspect that the reduction of a Pd(II) precursor like Pd(OAc)₂ is inefficient in your system.[3][4]
Experimental Protocol: A General Starting Point for Optimization
This protocol provides a robust starting point for the Heck reaction of a bromopyrimidine. It is intended to be adapted and optimized for your specific substrates.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Olefin (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the bromopyrimidine, palladium(II) acetate, XPhos, and potassium carbonate.
-
Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the olefin.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. Alternatively, use a microwave reactor set to the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Gangjee, A., et al. (2012). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- BenchChem. (2025). Technical Support Center: Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- Singh, U. P., & Singh, R. P. (2020).
- Bhat, A. R., et al. (2018). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry.
- de Souza, R. O. M. A., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Beilstein Journal of Organic Chemistry, 17, 2235-2277.
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link].
- ResearchGate. (2016). Poisoning and deactivation of palladium catalysts.
- Harris, G. A., et al. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Journal of the American Chemical Society, 145(10), 5648-5654.
- Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem.
- Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art.
- ResearchGate. (2014). Heck Reaction—State of the Art.
- Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link].
- Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-4845.
- Tietze, L. F. (Ed.). (2012). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C Cross Coupling of Carbonyl Compounds. Thieme.
- Montgomery, T. P., & Sigman, M. S. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck Reaction—State of the Art [mdpi.com]
Technical Support Center: Stability of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione in Acidic Conditions
A Foreword on This Guide: Specific, peer-reviewed stability data for 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione is not extensively available in public literature. Therefore, this technical guide is built upon established principles of pyrimidine chemistry, data from structurally related analogs such as 5-bromouracil, and standard pharmaceutical industry practices for forced degradation and stability testing.[1][2][3][4] The protocols and troubleshooting advice provided herein are intended as a robust starting point for your investigations.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for a substituted bromopyrimidinedione like this one in acidic conditions?
A1: The primary concern is susceptibility to acid-catalyzed hydrolysis.[3] The pyrimidine-2,4-dione core, also known as a uracil scaffold, contains multiple amide (lactam) bonds within the ring structure. Under acidic conditions (low pH) and with sufficient thermal energy, these bonds can be susceptible to cleavage by water. Furthermore, the exocyclic amino group at the C6 position could potentially undergo hydrolysis to a carbonyl group, though this is generally less facile than ring-opening reactions.
Q2: What are the potential degradation pathways for this molecule in an acidic medium?
A2: While the exact pathway requires experimental elucidation, we can hypothesize based on known pyrimidine degradation chemistry.[5][6][7] A likely pathway involves the hydrolytic cleavage of the pyrimidine ring. The process could be initiated by protonation of the ring nitrogens or carbonyl oxygens, making the ring carbons more electrophilic and susceptible to nucleophilic attack by water. This can lead to a ring-opened product, such as a ureidopropanoic acid derivative, which may be unstable and degrade further.[8] Debromination is another possibility, though typically less common under simple acidic hydrolysis without oxidative or photolytic stress.
Q3: What analytical techniques are recommended for monitoring the stability and degradation of this compound?
A3: The gold standard for this type of analysis is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection (HPLC-UV).[9][10][11] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for simultaneous quantification of the parent's disappearance and the degradants' appearance.[12] For definitive identification of the degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended, as it provides crucial mass-to-charge ratio information for structural elucidation.[13]
Q4: What is a general pH range to consider for maintaining the stability of pyrimidinedione derivatives during routine experiments or short-term storage in solution?
A4: Many pharmaceutical compounds exhibit maximum stability in the pH range of 4 to 8.[14] For uracil and its derivatives, significant degradation is often observed under strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, especially when heated. For routine experimental handling and short-term aqueous storage at room temperature, maintaining a buffered solution between pH 5 and 7.4 is a prudent starting point to minimize hydrolysis.[13]
Part 2: Troubleshooting Guide
Problem: After performing a reaction in acidic media followed by an aqueous workup, I see multiple new peaks in my HPLC chromatogram and a lower-than-expected yield of my target compound.
-
Possible Cause: Acid-catalyzed degradation of your product, this compound, occurred during the reaction or workup. The new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Isolate the Stress Factor: To confirm if the acid is the culprit, run a control experiment. Dissolve a pure sample of your compound in the reaction solvent without the acid catalyst and another sample in the acidic workup solution. Monitor both by HPLC over the same timeframe as your experiment.
-
Characterize Degradants: If degradation is confirmed, use LC-MS to obtain the mass of the new peaks. This is the first step in identifying their structures and confirming a degradation pathway.
-
Mitigate Degradation:
-
Reduce Temperature: Perform your reaction and workup at a lower temperature, if the reaction kinetics allow. Hydrolysis is highly temperature-dependent.
-
Minimize Exposure Time: Quench the reaction promptly and proceed with extraction and isolation as quickly as possible. Do not let the compound sit in acidic aqueous solutions for extended periods.
-
Use a Milder Acid: If your reaction chemistry permits, explore using a weaker acid or a buffered acidic condition.
-
Alternative Workup: Consider a non-aqueous workup or direct purification by chromatography if feasible, bypassing the acidic aqueous step entirely.
-
-
Problem: My assay results show a significant loss of the parent compound after incubating a sample in an acidic buffer for a stability study, but I don't see any major new peaks in the HPLC.
-
Possible Cause 1: Poor Chromatic Properties: The degradation products may not have a UV chromophore at the analytical wavelength you are using.
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: Re-run the analysis with a PDA detector. This will allow you to examine the full UV spectrum for each peak and check for degradants that might absorb at a different wavelength.
-
Change Wavelength: Analyze your samples at a lower wavelength (e.g., 210-220 nm) where more organic molecules absorb, which may reveal previously unseen peaks.
-
-
Possible Cause 2: Degradation to Non-Retained or Gaseous Products: The degradation products could be very polar and elute in the solvent front of your reversed-phase HPLC method, or they could be volatile (e.g., CO₂).
-
Troubleshooting Steps:
-
Modify HPLC Method: Use a more polar column or a shallower gradient (starting with 0-1% organic mobile phase) to try and retain highly polar degradants.
-
Mass Balance Analysis: A key principle of a good stability-indicating method is mass balance. The sum of the parent compound assay and the assays of all degradation products should remain constant (ideally 98-102%). A significant drop in mass balance suggests that some degradants are not being detected.
-
Use an Alternative Detector: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used in parallel with UV, as they do not require a chromophore for detection.
-
Part 3: Experimental Protocol
Protocol: Forced Degradation Study in Acidic Conditions
This protocol outlines a standard procedure to intentionally degrade the compound to assess its stability and identify potential degradation products.[3][15]
Objective: To evaluate the stability of this compound under acidic stress and to generate its primary acid-degradation products for analytical method development.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
Calibrated pH meter
-
Heating block or water bath set to 60°C
-
Validated HPLC-UV or LC-MS system
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1.0 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1.0 M HCl to make the final acid concentration 0.1 M.
-
Dilute to the mark with 50:50 acetonitrile:water. The final concentration of the compound will be approximately 0.1 mg/mL.
-
-
Control (Time Zero) Sample Preparation:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1.0 M HCl.
-
Immediately add 1.0 mL of 1.0 M NaOH to neutralize the acid.
-
Dilute to the mark with 50:50 acetonitrile:water.
-
Transfer to an HPLC vial and analyze immediately. This sample serves as the 100% reference.
-
-
Incubation:
-
Place the flask containing the stress sample into a heating block or water bath maintained at 60°C.[15]
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 1.0 mL) from the stressed solution at specified time points (e.g., 2, 8, 24, and 48 hours).
-
For each aliquot, immediately neutralize with an equimolar amount of NaOH (e.g., add 100 µL of 1.0 M NaOH to the 1.0 mL aliquot).
-
Transfer the neutralized sample to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze all time-point samples and the control (T=0) sample using a validated, stability-indicating HPLC method. The method should be capable of resolving the parent peak from any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Calculate the percentage area of each new degradation peak relative to the total area of all peaks in the chromatogram.
-
Check for mass balance across all time points.
-
Part 4: Data Presentation & Visualization
Illustrative Data Summary
The following table shows example data that could be generated from the forced degradation protocol described above.
| Time Point (Hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.1 | 0.5 | 99.8 |
| 8 | 81.5 | 15.3 | 2.9 | 99.7 |
| 24 | 55.8 | 38.6 | 5.1 | 99.5 |
| 48 | 29.7 | 59.9 | 9.8 | 99.4 |
Diagrams
Caption: Hypothetical Acid-Catalyzed Degradation Pathway.
References
- Technical Support Center: Stability of Pharmaceutical Compounds. Benchchem.
- Acid Degradation Stability Testing. (2025). Infinita Lab.
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51.
- Chemical Stability Assay. Enamine.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654.
- CHEMICAL STABILITY OF DRUGS. IIP Series.
- Scheme of pyrimidine degradation pathways.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021). Molecules.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- 5-Bromouracil. PubChem.
- 5-Bromouracil. Wikipedia.
- Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. International Journal of Pharmaceutics, 472(1-2), 245-255.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). Journal of Bacteriology.
- Wong, A. W., & Datla, A. (2005). Assay and stability testing. Handbook of Pharmaceutical Analysis by HPLC, 6, 335-358.
- Analytical Techniques In Stability Testing. (2025).
- Studies on Derivatives Uracil stability in various solvents and different functional groups. (2016). Journal of Chemical and Pharmaceutical Research.
- A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. (2016). The European Physical Journal D.
- Preparation method of 5-bromouracil. (2015).
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Sources
- 1. scilit.com [scilit.com]
- 2. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. testinglab.com [testinglab.com]
- 10. kinampark.com [kinampark.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. enamine.net [enamine.net]
- 14. iipseries.org [iipseries.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione in basic conditions
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. The stability of this compound, particularly under basic conditions, is a critical parameter that can significantly impact experimental outcomes, from reaction yields to biological assay results. This document provides a comprehensive resource, structured as a series of frequently asked questions and in-depth troubleshooting scenarios, to help you navigate the challenges associated with its use. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound in basic environments.
Q1: What is the primary stability concern for this compound under basic conditions?
The primary concern is the susceptibility of the pyrimidine ring to degradation and rearrangement. Pyrimidine rings, especially when substituted with electron-withdrawing groups like bromine and carbonyls, become electron-deficient.[1] This π-deficiency makes the ring susceptible to nucleophilic attack by hydroxide ions or other bases present in the medium, potentially leading to ring-opening, hydrolysis, or rearrangement reactions.[1][2]
Q2: What specific degradation pathways are possible in a basic solution?
While specific degradation data for this exact molecule is not extensively published, based on the reactivity of related structures like 5-bromouracil and aminopyrimidines, two principal degradation pathways are plausible under basic conditions:
-
Hydrolytic Ring Opening: Strong basic conditions can promote the addition of a hydroxide ion to the electron-deficient C4 position, forming a hemiaminal intermediate.[3] This intermediate can then undergo cleavage of the N3-C4 bond, leading to the opening of the pyrimidine ring.[3] This pathway is common for pyrimidines lacking aromaticity due to saturation at the C5-C6 bond, but the principle of nucleophilic attack at C4 remains relevant.[3]
-
Dimroth Rearrangement: This is an isomerization reaction common to certain aminopyrimidines.[4][5] It involves a base-catalyzed ring-opening between the N1 and C6 positions, followed by rotation and ring-closure to form a new, isomeric pyrimidine structure where the exocyclic amino group and the N1 ring nitrogen have effectively switched places.[6][7][8] The presence of an electron-withdrawing bromo group at the C5 position could potentially facilitate this type of rearrangement.[7]
Q3: What is a safe pH range for working with this compound?
A definitive "safe" range has not been established. However, pyrimidine stability is highly pH-dependent.[2][9][10] To minimize degradation, it is strongly recommended to maintain conditions as close to neutral (pH 7) as possible. If basic conditions are required for a reaction, they should be as mild and brief as possible. We recommend performing preliminary stability studies (see Protocol 1) in your specific buffer system to determine the compound's tolerance.
Q4: How does temperature affect stability in basic media?
Elevated temperatures will almost certainly accelerate the rate of degradation.[2][9] Hydrolysis and rearrangement reactions have activation energy barriers that are more easily overcome at higher temperatures. If heating is necessary for your experiment, we advise running a time-course study at your target temperature to quantify the rate of degradation and determine an optimal reaction time.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Inconsistent Yields in a Base-Catalyzed Reaction
-
Observation: You are performing a reaction (e.g., N-alkylation, substitution) that requires a basic catalyst (e.g., NaH, K₂CO₃, Et₃N) and are observing inconsistent or low yields of your desired product. TLC or LC-MS analysis shows multiple unexpected spots or peaks.
-
Probable Cause: The compound is likely degrading under the reaction conditions. The strength of the base, reaction time, and temperature are contributing factors.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Scenario 2: Appearance of an Isomeric Impurity
-
Observation: LC-MS analysis of your reaction mixture or purified product shows a significant impurity with the same mass-to-charge ratio (m/z) as your starting material but a different retention time.
-
Probable Cause: This is a classic sign of an isomerization reaction, very likely the Dimroth Rearrangement.[4][5][6] The basic conditions have catalyzed the rearrangement of the aminopyrimidine core.
-
Mechanistic Insight & Visualization: The Dimroth rearrangement proceeds through a ring-opening/ring-closing mechanism. The presence of the electron-withdrawing bromine atom can make the pyrimidine ring more susceptible to this process.[7][8]
Caption: Potential Dimroth Rearrangement under basic conditions.
-
Solution:
-
Avoid Strong Bases: If possible, use non-nucleophilic organic bases (e.g., DBU, DIPEA) instead of inorganic bases like NaOH or K₂CO₃.
-
Temperature Control: Keep the reaction temperature as low as feasible.
-
Solvent Choice: Aprotic solvents may suppress the rearrangement compared to protic solvents like water or alcohols.
-
Purification: If the rearrangement is unavoidable, careful chromatographic purification (e.g., reverse-phase HPLC) will be necessary to separate the isomers.
-
Part 3: Experimental Protocols
Protocol 1: Assessing Compound Stability by HPLC-UV
This protocol provides a framework for quantitatively assessing the stability of this compound in your specific basic solution.
Objective: To determine the rate of degradation of the target compound at a specific pH and temperature.
Materials:
-
This compound
-
Your basic buffer or solution of interest (e.g., 0.1 M NaOH, pH 10 carbonate buffer)
-
Neutral buffer (e.g., pH 7.4 PBS) as a control
-
Quenching solution (e.g., 1 M HCl or an appropriate acidic buffer)
-
HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Reaction Setup:
-
Label a series of vials for each time point (e.g., T=0, 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
In a temperature-controlled water bath or block set to your desired experimental temperature, place two larger vessels: one with your basic solution and one with the neutral control buffer. Allow them to equilibrate.
-
-
Initiating the Experiment (T=0):
-
Add a precise volume of the stock solution to both the basic solution and the neutral buffer to achieve your final desired concentration (e.g., 100 µg/mL). Mix thoroughly.
-
Immediately withdraw an aliquot from each vessel.
-
Quench the reaction by diluting the aliquot into a vial containing the quenching solution. This neutralizes the base and stops further degradation. This is your T=0 sample.
-
-
Time-Course Sampling: At each subsequent time point (15 min, 30 min, etc.), repeat the process of withdrawing and quenching an aliquot from both the basic and neutral solutions.
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of the parent compound for each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining parent compound versus time for both the basic and neutral conditions. This will give you a visual representation of the degradation rate.
-
Data Interpretation:
| Condition | Half-Life (t₁/₂) | Key Observations |
| pH 7.4, 25°C | > 24 hours (Expected) | No significant degradation observed. Serves as a baseline for compound integrity. |
| pH 10, 25°C | (To be determined) | Monitor for the appearance of new peaks, which could be degradation products. |
| pH 12 (0.01M NaOH), 25°C | (To be determined) | Expect a significantly faster degradation rate.[14][15] |
| pH 10, 50°C | (To be determined) | Expect accelerated degradation compared to the room temperature condition. |
References
-
Baiazitov, R. Y., Sydorenko, N., Ren, H., & Moon, Y. C. (2017). Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. The Journal of Organic Chemistry, 82(11), 5881–5889. [Link]
-
Baiazitov, R. Y., Sydorenko, N., Ren, H., & Moon, Y. C. (2017). Abstract from "Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines". ACS Publications. [Link]
-
Baiazitov, R. Y., et al. (2017). Full article of "Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines". The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Wikipedia. [Link]
-
van Gennip, A. H., Busch, S., Elzinga, L., et al. (n.d.). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, Oxford Academic. [Link]
-
Gehrke, C. W., Kuo, K. C., Waalkes, T. P., & Borek, E. (1978). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute, Oxford Academic. [Link]
-
Asquith, C. R. M., & Laitinen, T. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry. [Link]
-
Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875–9880. [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics. [Link]
-
PubChem. (n.d.). 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed. [Link]
-
PubChem. (n.d.). 5-Bromouracil. National Center for Biotechnology Information. [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
Wu, J., et al. (2004). Mutagenic mechanism of the A-T to G-C transition induced by 5-bromouracil: an ab Initio Study. Journal of the American Chemical Society. [Link]
-
Filo. (2025). The base analog 5 -bromouracil ( 5 BU). Filo. [Link]
-
Lin, L., & Rokita, S. E. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. Journal of the American Chemical Society. [Link]
-
Chegg. (2021). Solved 5-Bromouracil is a base analog that spontaneously. Chegg.com. [Link]
-
Stewart, R., & Dolman, D. (1967). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]
-
Grout, R. J., & Pickles, R. (1971). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) -pyrimidines. Journal of the Chemical Society C: Organic. [Link]
-
Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
ResearchGate. (n.d.). The suggested pathway for the degradation in 0.1M NaOH. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of sodium hydroxide (0.1M) in the degradation of NA. ResearchGate. [Link]
-
ResearchGate. (n.d.). Forced degradation in presence of 0.1N NaOH. ResearchGate. [Link]
-
Florence, T. M. (1980). Degradation of protein disulphide bonds in dilute alkali. Biochemical Journal. [Link]
-
ResearchGate. (n.d.). Effects of different NaOH concentrations on caffeine degradation. ResearchGate. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in the Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center dedicated to the challenges of impurity management in the synthesis of substituted pyrimidines. As a cornerstone of many therapeutic agents, the purity of pyrimidine derivatives is not just a matter of yield, but a critical determinant of safety and efficacy in drug development. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and solutions to common and complex impurity-related issues. Our approach is rooted in explaining the fundamental chemistry behind impurity formation, enabling you to not only solve current problems but also to anticipate and prevent future challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the origin, identification, and control of impurities in pyrimidine synthesis.
Q1: What are the most common classes of impurities encountered in substituted pyrimidine synthesis?
A1: Impurities in pyrimidine synthesis can be broadly categorized based on their origin:
-
Starting Material-Related Impurities: These include unreacted starting materials and impurities inherent to them. The purity of precursors like β-dicarbonyl compounds, amidines, ureas, and aldehydes is paramount, as their contaminants can carry through the synthesis or even inhibit the reaction.[1][2]
-
Product-Related Impurities: These are structurally similar to the desired product and arise from the inherent reactivity of the pyrimidine core or its intermediates. Common examples include:
-
Regioisomers: Formed when a substitution reaction can occur at multiple positions on the pyrimidine ring.[3]
-
Over-Alkylated Products: Occur when a nucleophilic site on the pyrimidine is alkylated more than once. Controlling stoichiometry and reaction time is critical to prevent this.[3][4]
-
N-Oxides: The nitrogen atoms in the pyrimidine ring can be oxidized, especially in the presence of peracids or other oxidizing agents, leading to the formation of pyrimidine N-oxides.[5][6]
-
Hydrolyzed Products: Ester or amide functionalities on the substituents can be sensitive to hydrolysis under acidic or basic conditions.
-
-
Reagent- and Solvent-Related Impurities: These originate from reagents or solvents used in the reaction. A notable example is the formation of impurities from the pyrolysis of dimethylformamide (DMF) at high temperatures.[7] Residual catalysts can also be a source of contamination.[3]
-
Side-Reaction Products: These are distinct molecules formed through competing reaction pathways. Examples include:
-
Hantzsch-type Dihydropyridines: A common byproduct in Biginelli reactions, especially when using urea.[1]
-
Self-Condensation Products: Aldehyd or β-ketoester starting materials can undergo self-condensation, particularly under acidic conditions.[1][2]
-
N-Acylureas: Can form as byproducts in reactions like the Biginelli synthesis, complicating purification.[8][9]
-
Q2: How can I proactively control impurity formation during the synthesis process?
A2: A proactive approach to impurity control is crucial and involves several key strategies:
-
Qualify Starting Materials: Rigorously test all starting materials, reagents, and intermediates for purity. Impurities that are negligible at the lab scale can become significant problems during scale-up.[2][10]
-
Optimize Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, solvent, and catalyst.[1][3] For instance, exothermic reactions that are manageable in a small flask can create hot spots in a large reactor, leading to degradation and byproduct formation.[2] Monitoring reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to identify the optimal endpoint and prevent product degradation.[1][3]
-
Control Stoichiometry: The precise ratio of reactants is critical. For example, a slight excess of urea or thiourea can sometimes suppress the formation of dihydropyridine byproducts in a Biginelli reaction.[2] Similarly, careful control of the alkylating agent is necessary to avoid over-alkylation.[4]
-
Maintain an Inert Atmosphere: The dihydropyrimidine ring, among others, can be susceptible to oxidation.[2] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidation products.[2]
Q3: What are the primary analytical techniques for identifying and quantifying pyrimidine-related impurities?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. Reversed-phase HPLC with UV detection is most common for separating and quantifying the API and its impurities.[1][11] Method development is key to achieving good resolution between the main peak and closely related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of MS, it provides the molecular weight of impurities, which is a critical first step in structure elucidation.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural characterization of isolated impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for analyzing volatile and semi-volatile impurities, such as residual solvents or certain low-molecular-weight byproducts.[11][12]
Below is a table summarizing typical starting conditions for HPLC method development.
| Parameter | Typical Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of pyrimidine derivatives.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acid modifier improves peak shape and provides protons for mass spectrometry.[13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Common organic solvents for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is a good starting point to elute all components of the mixture. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths to detect impurities with different chromophores. |
| Column Temp. | 25-40 °C | Temperature can be adjusted to improve separation efficiency. |
Section 2: Troubleshooting Guides
This section uses a problem-and-solution format to address specific experimental challenges.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Q: My HPLC analysis shows an unexpected peak, but its mass spectrum (from LC-MS) indicates it's an isomer of my target molecule. What could it be and how do I fix it?
A: An isomeric impurity strongly suggests the formation of a regioisomer . This is common in pyrimidine chemistry where multiple reactive sites exist for substitution.
Causality & Explanation: Lack of regioselectivity is often the root cause. For example, in the alkylation of a substituted pyrimidinone, reaction can occur at different nitrogen (N-alkylation) or oxygen (O-alkylation) atoms, leading to a mixture of products.[4] The electronic and steric properties of the substituents on the pyrimidine ring, as well as the reaction conditions (solvent, base, temperature), dictate the regiochemical outcome.[3]
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting low reaction yields.
Solutions:
-
Catalyst Screening: If using a Lewis acid like FeCl₃, consider screening others like ZnCl₂ or lanthanide triflates. [1]Ensure the catalyst is not deactivated by moisture.
-
Temperature Optimization: Monitor the reaction at different temperatures. Some reactions benefit from milder conditions to prevent side reactions, while others require higher temperatures to proceed. [1]3. Solvent Selection: The polarity of the solvent can dramatically affect reaction rates and selectivity. Polar solvents are generally preferred for many pyrimidine syntheses, but experimenting with different options is recommended. [1]
Issue 3: Purification Challenges
Q: My target pyrimidine and a major impurity have very similar polarities and co-elute during flash column chromatography. What are my alternatives?
A: This is a common and frustrating problem, especially with structurally similar impurities like regioisomers. When standard chromatography fails, a change in purification strategy is required. [3] Causality & Explanation: Co-elution occurs when the desired product and an impurity have nearly identical affinities for the stationary phase (e.g., silica gel) in the chosen mobile phase. This makes their separation by conventional chromatography extremely difficult.
Purification Strategy Decision Tree:
Caption: Decision workflow for challenging purification scenarios.
Solutions:
-
Recrystallization: This is the most cost-effective method if your compound is a solid. [14]The principle relies on the differential solubility of your product and the impurity in a specific solvent at different temperatures. A successful recrystallization can yield highly pure material.
-
Preparative HPLC (Prep-HPLC): For challenging separations, prep-HPLC offers significantly higher resolution than flash chromatography. It is particularly useful for final purification steps in drug development where very high purity is required. [14]3. Change the Stationary Phase: If your product is unstable on silica gel or if separation is poor, consider using a different stationary phase like alumina. [3]4. Optimize the Mobile Phase: Exhaustively screen different solvent systems for flash chromatography. Sometimes a switch from a standard hexane/ethyl acetate system to something less common, like dichloromethane/methanol or toluene/acetone, can provide the necessary selectivity. [14]
Section 3: Protocols and Methodologies
This section provides generalized, step-by-step protocols for key workflows in impurity management.
Protocol 3.1: General Method for Impurity Profiling by HPLC-UV
This protocol outlines a standard procedure for analyzing the purity of a synthesized pyrimidine derivative.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the crude or purified sample into a clean HPLC vial.
-
Dissolve the sample in a suitable solvent (e.g., 1.0 mL of acetonitrile or a mixture of acetonitrile/water) to achieve a concentration of 1-2 mg/mL. Ensure the sample is fully dissolved.
-
-
Instrument Setup (Refer to Table in FAQ 3):
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water/ACN with 0.1% Formic Acid) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient method.
-
Acquire data using a DAD detector, collecting spectra from 200-400 nm. Monitor at a key wavelength (e.g., 254 nm) and the wavelength of maximum absorbance (λmax) for your compound.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area). Note that this assumes all components have a similar response factor at the monitored wavelength.
-
Report the retention times and % Area for all detected impurities.
-
Protocol 3.2: Standard Recrystallization for Pyrimidine Purification
This protocol describes a fundamental technique for purifying solid pyrimidine compounds. [14]
-
Solvent Selection (Critical Step):
-
In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures).
-
The ideal solvent will dissolve the compound when hot but show poor solubility when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent and bring the mixture to a boil (using a hot plate with stirring) until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, catalyst residues), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.
-
Section 4: References
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
-
R. A. Abramovitch & M. N. Inbasekaran. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. BenchChem.
-
BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
-
T. J. Kress & E. F. Szymanski. (1985). Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. The Journal of Organic Chemistry.
-
S. Michalek et al. (2021). Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. Thieme Chemistry.
-
Creative Proteomics. Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
-
Kress, T. J., & Szymanski, E. F. (1985). Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates. The Journal of Organic Chemistry, 50(17), 3218–3221. [Link]
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
-
G. A. Garcia et al. (1968). Synthesis of steroidal pyrimidine N-oxides. Canadian Journal of Chemistry.
-
Y. Wan et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ascendia Pharma. [Link]
-
M. F. M. de Brouwer et al. (2007). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. Clinical Chemistry. [Link]
-
BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem.
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC. [Link]
-
Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Veeprho. [Link]
-
BioPharm International. (2011). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography of Polar Brominated Compounds
Welcome to our dedicated support center for scientists and researchers facing challenges with the purification of polar brominated compounds via column chromatography. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles and practical expertise to help you navigate your separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of polar brominated compounds often challenging?
The separation of polar brominated compounds can be complex due to a combination of factors. Their polarity can lead to strong interactions with silica gel, a common stationary phase, which can result in poor peak shape and difficult elution. Additionally, the presence of bromine atoms can introduce unique electronic effects that influence the molecule's interaction with both the stationary and mobile phases.
Q2: What are the first-line stationary and mobile phases to consider for these compounds?
For a starting point, a normal-phase setup using silica gel is often employed. However, due to the polarity of the target compounds, a more polar mobile phase than is typical for non-polar compounds will likely be required. A common starting solvent system is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane. For highly polar compounds, the use of even more polar solvents like methanol or acetonitrile in the mobile phase may be necessary.
Q3: Can I use reversed-phase chromatography for polar brominated compounds?
Yes, reversed-phase chromatography is a viable and often advantageous alternative. In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol mixtures). This can be particularly effective for very polar brominated compounds that show excessive retention on silica gel.
Q4: How does the bromine atom affect the separation?
The bromine atom is electron-withdrawing and can increase the polarity of a molecule. It can also participate in halogen bonding, a non-covalent interaction that can influence how the compound interacts with the stationary phase and solvent molecules. This can sometimes lead to unexpected elution patterns.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of polar brominated compounds.
Problem 1: My compound is not eluting from the silica gel column, even with a high concentration of polar solvent.
Possible Causes:
-
Excessive Polarity: Your compound may be too polar for the selected normal-phase system, leading to very strong adsorption to the silica gel.
-
On-Column Reaction: The acidic nature of silica gel could be causing your compound to decompose or react on the column.
-
Inappropriate Solvent System: The chosen mobile phase may not be strong enough to overcome the compound-silica interaction.
Solutions:
-
Switch to a More Polar Mobile Phase:
-
Gradually increase the percentage of the polar solvent in your mobile phase.
-
If you are using an ethyl acetate/hexane system, consider adding a small percentage of methanol (0.5-2%) to the mobile phase. Methanol is a very strong polar solvent that can help to elute highly retained compounds. Be cautious, as too much methanol can lead to poor separation.
-
-
Consider a Different Stationary Phase:
-
Alumina (basic or neutral): If your compound is sensitive to the acidic nature of silica, alumina can be a good alternative. Neutral alumina is generally a good starting point.
-
Florisil®: This is a magnesium silicate gel that can be less acidic than silica and is sometimes used for the separation of polar compounds.
-
Reversed-Phase Silica (C18 or C8): As mentioned in the FAQs, this is an excellent option for highly polar compounds. You will need to switch to a polar mobile phase like water/acetonitrile or water/methanol.
-
-
Use of Additives:
-
For acidic compounds, adding a small amount of acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape and elution.
-
For basic compounds, adding a small amount of a base like triethylamine (e.g., 0.1%) can prevent tailing and improve recovery.
-
Problem 2: My brominated compound is co-eluting with impurities.
Possible Causes:
-
Insufficient Resolution: The chosen stationary and mobile phase combination is not providing adequate separation between your compound of interest and the impurities.
-
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.
Solutions:
-
Optimize the Mobile Phase:
-
Fine-tune the solvent ratio: Perform thin-layer chromatography (TLC) with a variety of solvent systems to identify the optimal mobile phase for separation. Aim for a retention factor (Rf) of around 0.2-0.4 for your target compound.
-
Ternary Solvent Systems: Sometimes, a mixture of three solvents can provide better separation than a binary system. For example, a hexane/ethyl acetate/dichloromethane system can offer different selectivity.
-
-
Decrease the Column Loading:
-
As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to less than 1%.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase does not provide the desired separation, a different stationary phase may be necessary to exploit different interaction mechanisms. Consider the alternatives mentioned in Problem 1.
-
Problem 3: I am observing significant peak tailing for my polar brominated compound.
Possible Causes:
-
Strong Interaction with Active Sites: The polar functional groups on your compound are interacting too strongly with the active silanol groups on the silica gel surface.
-
Secondary Interactions: The bromine atom itself might be participating in interactions that lead to tailing.
-
Column Degradation: The stationary phase may be degrading, especially if harsh mobile phases are used.
Solutions:
-
Mobile Phase Modification:
-
As mentioned previously, adding a small amount of a competitive binder (like triethylamine for basic compounds or acetic acid for acidic compounds) can block the active sites on the silica gel and reduce tailing.
-
-
Use of End-Capped Stationary Phases:
-
In reversed-phase chromatography, using an "end-capped" C18 column can reduce tailing caused by interactions with residual silanol groups.
-
-
Sample Loading Technique:
-
Ensure your sample is dissolved in a minimal amount of a solvent that is weaker than your mobile phase. Loading the sample in a strong solvent can cause band broadening and tailing.
-
Experimental Workflow
Below is a generalized workflow for developing a column chromatography method for a novel polar brominated compound.
Caption: A decision-making workflow for method development in column chromatography.
Data Summary
The following table summarizes common stationary phases and their primary applications in the chromatography of polar compounds.
| Stationary Phase | Type | Primary Application | Notes |
| Silica Gel | Normal-Phase | General purpose for moderately polar to non-polar compounds. | Acidic surface; may not be suitable for base-sensitive compounds. |
| Alumina | Normal-Phase | Good for separating basic and neutral compounds. | Available in acidic, neutral, and basic forms. |
| Florisil® | Normal-Phase | Used for pesticides and other chlorinated/brominated compounds. | Less acidic than silica gel. |
| C18 (Octadecyl) | Reversed-Phase | Excellent for separating a wide range of polar compounds. | Used with polar mobile phases (water, ACN, MeOH). |
| C8 (Octyl) | Reversed-Phase | Less retentive than C18; good for compounds that are too strongly retained on C18. | Used with polar mobile phases. |
References
-
Halogen bonding: a new interaction for the design of materials in the solid state.
Technical Support Center: Recrystallization of Pyrimidine Dione Derivatives
Welcome to the Technical Support Center for the purification of pyrimidine dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. Pyrimidine diones, including common structures like uracil and barbituric acid, are foundational in medicinal chemistry. Their effective purification is a critical step in drug discovery and development. This guide provides practical, field-tested advice to help you overcome common challenges in their crystallization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when purifying pyrimidine dione derivatives.
Q1: How do I select an appropriate solvent for recrystallizing my pyrimidine dione derivative?
A1: The choice of solvent is the most critical factor for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For pyrimidine dione derivatives, which are often polar molecules, a good starting point is to test polar solvents.[2]
Key Considerations for Solvent Selection:
-
"Like Dissolves Like": Pyrimidine diones contain multiple polar functional groups (carbonyls, amines). Therefore, polar solvents like ethanol, methanol, water, or mixtures of these are often effective.[3]
-
Solubility Curve: An ideal solvent will have a steep solubility curve, meaning a large difference in solubility between the boiling point and room temperature.[2]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" (melting in the hot solvent).[2][4]
-
Inertness: The solvent must not react with your compound.
A systematic approach to solvent screening using small amounts of your crude product in test tubes is highly recommended.[5]
Q2: My pyrimidine dione derivative is forming an oil instead of crystals. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[6][7] Oiled-out products are often impure because the oil can trap impurities more readily than a crystalline lattice.[6]
Immediate Troubleshooting Steps:
-
Add More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[6][8]
-
Lower the Crystallization Temperature: If the oiling occurs during cooling, it's because the solution is still too hot when it becomes supersaturated. By adding more solvent, you lower the saturation temperature.
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[9]
-
Change the Solvent System: Your compound's melting point may be too low for the chosen solvent. Try a solvent with a lower boiling point or use a mixed solvent system.[9]
Q3: The recovery of my purified pyrimidine dione is very low. How can I improve the yield?
A3: Low recovery is a common issue and can often be rectified.
Potential Causes and Solutions:
-
Too Much Solvent: Using the minimum amount of hot solvent to dissolve the compound is crucial. Excess solvent will keep more of your product dissolved at low temperatures.[8] If you've used too much, you can carefully evaporate some of the solvent to increase the concentration.[8]
-
Premature Crystallization: If crystals form too early, for example during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.[10][11]
-
Significant Solubility in Cold Solvent: If your compound is still quite soluble in the cold solvent, you may need to cool the solution to a lower temperature (e.g., in a freezer, if the solvent's freezing point allows).[8] Alternatively, a different solvent system where the compound is less soluble at low temperatures is needed.[8]
-
Incomplete Crystallization: Allow sufficient time for crystallization. Some compounds require longer periods to crystallize fully.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific issues during the recrystallization of pyrimidine dione derivatives.
Guide 1: Overcoming "Oiling Out"
"Oiling out" is a frequent challenge when working with organic compounds, including pyrimidine diones. It is the separation of the solute as a liquid phase rather than a solid crystalline phase.[7][12]
Causality: This typically happens when the melting point of the solute is lower than the temperature of the solution when it becomes supersaturated.[6] High impurity levels can also depress the melting point of the crude product, making oiling out more likely.[6][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
Detailed Steps:
-
Re-dissolve: If an oil has formed, reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to ensure the saturation temperature is lower.[6]
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed. Slow cooling is critical for the formation of well-ordered crystals.[9] Placing the flask in an insulated container can help.
-
Scratching and Seeding: If crystals do not form upon cooling, induce crystallization by gently scratching the inside of the flask with a glass rod at the surface of the solution.[8] Alternatively, add a "seed crystal" of the pure compound to the cooled solution to provide a nucleation site for crystal growth.[8][14]
-
Solvent System Modification: If oiling persists, the solvent system needs to be changed. Consider using a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[15][16]
Guide 2: Improving Crystal Purity and Morphology
The goal of recrystallization is not just to obtain a solid, but to obtain a pure solid with well-formed crystals, which are easier to filter and dry.
Factors Influencing Purity and Crystal Size:
-
Rate of Cooling: Rapid cooling leads to the formation of small crystals that can trap impurities.[17] Slow, controlled cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice.
-
Supersaturation: Crystallizing from a highly supersaturated solution can also lead to rapid precipitation and impurity inclusion.[7]
-
Insoluble Impurities: If your crude product contains insoluble impurities, they must be removed via hot filtration before cooling the solution.[10][18]
-
Colored Impurities: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5][19]
Experimental Protocol for High-Purity Crystals:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine dione derivative in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel.[10][11] This step must be done quickly to prevent premature crystallization in the funnel.[10]
-
Cooling: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[11] Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[19]
-
Drying: Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).
Data Presentation: Solvent Selection for Pyrimidine Diones
The choice of solvent is highly dependent on the specific substituents on the pyrimidine dione ring. The following table provides a starting point for common derivatives.
| Pyrimidine Dione Derivative | Common Recrystallization Solvents | Notes |
| Uracil | Water, Polar aprotic solvents (DMF, DMSO) followed by anti-solvent addition[20][21] | Uracil has low solubility in many common organic solvents. Recrystallization from water can be effective but may require larger volumes. |
| Thymine | Ethanol/Water, Ethyl Acetate | Similar to uracil, but the methyl group slightly increases its solubility in organic solvents. |
| Barbituric Acid | Water, Ethanol | Highly polar, often recrystallized from water or ethanol. |
| Alloxan | Water[22][23] | Alloxan exists as a hydrate and is readily recrystallized from boiling water.[22][23] |
| Substituted Barbiturates | Ethanol, Acetone, Ethyl Acetate, Toluene[3][24] | Solubility varies greatly with the nature of the substituents at the 5-position. A wider range of organic solvents can be effective. |
Disclaimer: This table provides general guidance. Always perform small-scale solubility tests to determine the optimal solvent for your specific compound.
References
- Purification by Recrystallization. (n.d.). CUNY.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- Hot Filtration. (2022). Chemistry LibreTexts.
- Recrystallization and hot filtration. (n.d.). Safrole.
- Recrystallization. (n.d.).
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). ACS Publications.
- Oiling out during recrystallization. (2013). Reddit.
- Protein Crystallization Seeding Methods. (2025). Bitesize Bio.
- Method for purifying uracil compounds. (2019). Google Patents.
- Recrystallization Solvent Selection. (n.d.).
- Recrystallization Concept. (2020). JoVE.
- Mixed Solvents Recrystallization. (2019). Quora.
- Structure and Reactivity of Alloxan Monohydrate in the Liquid Phase. (2021). PubMed.
- Structure and Reactivity of Alloxan Monohydrate in the Liquid Phase. (2021). ResearchGate.
- Crystallization. (n.d.).
- Experiment 2: Recrystallization. (n.d.).
- Problems with Recrystallisations. (n.d.). University of York.
- Method for purifying urapidil with counter solvent recrystallization method. (2011). Google Patents.
- Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). BenchChem.
- Recrystallization. (n.d.).
- Go-to recrystallization solvent mixtures. (2023). Reddit.
- Recrystallization using two solvents. (2012). YouTube.
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Technical Support Center: Preventing N-H Bond Cleavage in Pyrimidine Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of preventing unintended N-H bond cleavage during pyrimidine coupling reactions. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve higher yields and cleaner product profiles.
Section 1: Troubleshooting Guide - When Things Go Wrong
This section is designed to help you diagnose and solve specific problems you may encounter in the lab. Each question addresses a common failure mode and provides a structured approach to getting your reaction back on track.
Question 1: My Buchwald-Hartwig amination of a 2-aminopyrimidine with an aryl halide is giving me a low yield of the desired product, and I'm isolating significant amounts of the de-aminated pyrimidine. What is happening and how can I fix it?
Answer:
This is a classic case of competitive N-H bond cleavage, a common side reaction in palladium-catalyzed cross-couplings involving heteroaromatic amines. The palladium catalyst, instead of selectively activating the C-X bond of the aryl halide, can inadvertently insert into the N-H bond of your aminopyrimidine. This leads to undesired byproducts and consumes your starting material.
Underlying Causality:
The lone pair of electrons on the pyrimidine's ring nitrogens can coordinate to the palladium center, bringing the exocyclic N-H bond into close proximity for oxidative addition. This is particularly problematic with electron-rich pyrimidines and highly active, less sterically hindered catalyst systems.
Troubleshooting Workflow:
Here is a systematic approach to mitigate this unwanted side reaction:
1. Catalyst and Ligand Selection is Critical:
-
Initial Action: Switch to a catalyst system known for its high steric bulk and electron-richness. Standard catalysts like Pd(PPh₃)₄ are often ineffective and can promote side reactions.[1]
-
Recommended Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands create a sterically hindered environment around the palladium center, which disfavors the approach of the pyrimidine N-H bond while still allowing for the oxidative addition of the aryl halide.[2]
-
Rationale: The strong σ-donating properties of these ligands also stabilize the Pd(0) active species and promote the desired catalytic cycle.[4][5]
2. Re-evaluate Your Base and Solvent System:
-
Problem: Strong, non-hindered bases can deprotonate the aminopyrimidine, increasing its nucleophilicity and the likelihood of catalyst inhibition or undesired reactions.
-
Solution:
-
Base: Switch to a weaker, non-nucleophilic base. While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, they can be too harsh for sensitive substrates. Consider using carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).
-
Solvent: The choice of solvent can influence the solubility of the base and the stability of the catalytic species. Anhydrous, degassed solvents like toluene, dioxane, or THF are standard.[6] Avoid protic solvents which can participate in protonolysis.
-
3. Temperature Control:
-
Observation: High reaction temperatures can sometimes provide enough energy to overcome the activation barrier for N-H insertion.
-
Action: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately suppress the undesired N-H cleavage pathway. Monitor the reaction progress carefully by TLC or LC-MS.
Question 2: I am attempting a Suzuki coupling with a pyrimidine boronic acid that has an N-H group, and I'm observing significant protodeboronation. How can I prevent this?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a frequent side reaction in Suzuki couplings, especially with heteroaryl boronic acids. This is often promoted by the presence of water and certain bases.[7]
Troubleshooting Steps:
1. Rigorous Control of Anhydrous Conditions:
-
Action: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled, anhydrous solvents and dry your glassware in an oven before use.[8] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[8]
-
Rationale: Water can hydrolyze the boronic acid, leading to the undesired byproduct.
2. Base Selection:
-
Problem: Some bases can facilitate protodeboronation.
-
Solution: Screen different bases. While hydroxide bases are sometimes used, they can be a source of water. Consider using anhydrous bases like K₃PO₄ or Cs₂CO₃.[7]
3. Modify the Boron Reagent:
-
Strategy: If protodeboronation persists, switch from the boronic acid to a more stable boron derivative.
-
Recommendation: Use a pinacol ester (BPin) or a trifluoroborate salt (BF₃K) of your pyrimidine. These are generally more resistant to protodeboronation.[7]
4. Protect the N-H Group:
-
When to Consider: If other strategies fail, protecting the N-H group is a robust solution.
-
Choice of Protecting Group: Select a protecting group that is stable to the coupling conditions but can be removed easily afterward.[9][10] Common choices include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple benzyl group. The choice will depend on the overall synthetic strategy and the functional group tolerance of your molecule.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to preventing N-H bond cleavage in pyrimidine coupling reactions.
Q1: What is the general mechanism of palladium-catalyzed N-H bond cleavage in pyrimidine coupling reactions?
A1: The generally accepted mechanism involves the oxidative addition of the N-H bond to the Pd(0) center. This forms a Pd(II)-hydrido-amido complex. This species can then undergo various unproductive pathways, including reductive elimination to regenerate the starting amine or reaction with other components in the mixture, leading to catalyst deactivation and byproduct formation. The coordination of a ring nitrogen to the palladium is thought to facilitate this process.[6]
Q2: How do I choose the right protecting group for my pyrimidine N-H bond?
A2: The ideal protecting group should be:
-
Easy and high-yielding to install.
-
Stable to the specific conditions of your coupling reaction (base, solvent, temperature, and catalyst).
-
Readily removable in high yield under conditions that do not affect other functional groups in your molecule.[9]
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability Notes |
| Boc | Boc₂O, base (e.g., DMAP, Et₃N) | Strong acid (e.g., TFA, HCl) | Stable to hydrogenation and mild base. |
| Cbz | CbzCl, base | Hydrogenolysis (H₂, Pd/C) | Sensitive to strong acids and bases. |
| PMB | PMB-Cl, base | Oxidative cleavage (e.g., DDQ, CAN) | Stable to a wide range of conditions. |
| SEM | SEM-Cl, base | Fluoride source (e.g., TBAF) or acid | Offers orthogonal deprotection. |
Q3: Can the position of the N-H group on the pyrimidine ring influence the likelihood of cleavage?
A3: Yes, the position can have a significant impact. For example, an amino group at the C2 or C4 position of the pyrimidine ring is often more susceptible to N-H cleavage. This is due to the electronic properties of the ring and the potential for chelation assistance from the adjacent ring nitrogen, which can facilitate the oxidative addition of the N-H bond to the palladium catalyst.
Q4: Are there any non-palladium-based methods that can avoid N-H bond cleavage?
A4: While palladium catalysis is dominant, other transition metals like copper and nickel are also used for C-N bond formation.[11] Copper-catalyzed Ullmann-type couplings can sometimes be a milder alternative, potentially avoiding some of the pitfalls of palladium catalysis. However, these methods often require higher temperatures and may have their own set of substrate limitations and side reactions.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination with a Bulky Ligand to Minimize N-H Cleavage
-
Reaction Setup: In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the aminopyrimidine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) in anhydrous, degassed solvent (e.g., toluene). Add the catalyst solution to the Schlenk tube via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Impact of Ligand and Base on N-H Cleavage
| Entry | Ligand | Base | Desired Product Yield (%) | De-aminated Byproduct (%) |
| 1 | PPh₃ | NaOtBu | 15 | 60 |
| 2 | XPhos | NaOtBu | 55 | 25 |
| 3 | XPhos | Cs₂CO₃ | 85 | <5 |
| 4 | SPhos | K₃PO₄ | 82 | <5 |
This data is representative and illustrates a general trend. Actual results will vary depending on the specific substrates.
Section 4: Visualizing the Problem and Solution
Diagram 1: Competing Catalytic Cycles
Caption: Decision tree for troubleshooting N-H bond cleavage.
References
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019, July 11). MDPI. Retrieved January 8, 2026, from [Link]
-
Protecting Groups. (n.d.). University of California, Irvine. Retrieved January 8, 2026, from [Link]
-
Protecting group. (2023, December 29). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2021, August 9). ResearchGate. Retrieved January 8, 2026, from [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (2020, January 27). Nature. Retrieved January 8, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 8, 2026, from [Link]
-
Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons | Request PDF. (2004, January 1). ResearchGate. Retrieved January 8, 2026, from [Link]
-
On the Mechanism of Oxidative Cleavage of N-heterocyclic Carbene (NHC) Palladium Bond with Iodine. (2019, April 1). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews. (2012, December 21). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Preventing Pd–NHC bond cleavage and switching from nano-scale to molecular catalytic systems: amines and temperature as catalyst activators. (2020, January 1). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019, June 14). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Palladium catalyzed N-H bond insertion and intramolecular cyclization cascade: the divergent synthesis of heterocyclics. (2014, October 21). PubMed. Retrieved January 8, 2026, from [Link]
-
Cleavage of pyrimidines and fused pyrimidines by active methylene reagents with closure to give pyridine derivatives. (1976, January 1). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved January 8, 2026, from [Link]
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives | Request PDF. (2022, November 1). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides – Selected Alternative Applications of the 1,3‐Hydrogen Shift. (2021, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Stability of pyrimidine N-glycosydic bonds in the presence of Lawesson's reagents: revisit of 2-thiolation of pyrimidine nucleosides | Semantic Scholar. (2014, August 20). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. (2023, October 28). Wiley Online Library. Retrieved January 8, 2026, from [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007, May 7). PubMed. Retrieved January 8, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. (2018, February 1). National Institutes of Health. Retrieved January 8, 2026, from [Link]
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Technical Support Center: Solvent Selection for Buchwald-Hartwig Amination
Welcome to the technical support guide for the Buchwald-Hartwig amination. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide a deeper understanding of one of the most critical, and often overlooked, variables in this reaction: the solvent. Here, you will find troubleshooting advice and answers to frequently asked questions, all grounded in mechanistic principles to help you optimize your C-N cross-coupling reactions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. The solutions focus on rational solvent choices based on mechanistic understanding.
Q: My reaction is very slow or has stalled completely. What solvent-related issues should I consider?
A: Reaction failure due to kinetics is frequently tied to solubility issues, which are often underestimated.[1] The Buchwald-Hartwig reaction is a multi-component system, and the poor solubility of any single component—the aryl halide, the amine, or especially the inorganic base—can halt the catalytic cycle.
Causality & Solution:
-
Base Insolubility: Strong inorganic bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) have very low solubility in common nonpolar solvents like toluene or xylenes.[2][3] The deprotonation step, which is crucial for catalyst turnover, often occurs at the solid-liquid interface.[1]
-
Troubleshooting:
-
Increase the agitation rate to maximize the surface area of the suspended base. On a larger scale, adding an inert solid like Celite can help prevent the base from clumping.[1]
-
Consider a co-solvent. Adding a small amount of a more polar solvent like THF or t-BuOH can sometimes increase base solubility without compromising the reaction's selectivity.
-
Screen alternative solvents. Ethereal solvents like 1,4-dioxane, THF, or cyclopentyl methyl ether (CPME) may offer a better solubility profile for your specific substrate-base combination.[1]
-
-
-
Reactant Insolubility: If your aryl halide or amine is a complex, polar molecule, it may not be sufficiently soluble in nonpolar solvents like toluene at the desired reaction temperature.
-
Troubleshooting:
-
Q: I'm observing significant hydrodehalogenation (Ar-X → Ar-H) and other side products. Is my solvent the culprit?
A: Yes, the solvent choice is a primary factor influencing the prevalence of side reactions, particularly the reduction of the aryl halide (hydrodehalogenation).
Causality & Solution:
-
Hydrodehalogenation: This side reaction is often more competitive in polar aprotic solvents like NMP or DMAC.[2][5] The mechanism is thought to involve the stabilization of catalytic intermediates, which prolongs their lifetime and provides a greater opportunity for competing pathways like β-hydride elimination from the amine reactant to occur.[5] This places a hydride on the palladium center, which then reductively eliminates to form the undesired arene.
-
Catalyst Inhibition by Iodide: When using aryl iodides, the iodide anion (I⁻) formed during the reaction can act as a catalyst inhibitor, potentially by precipitating the active palladium complex.[6]
-
Troubleshooting:
-
Employ a solvent that does not solubilize the inorganic iodide salt byproduct (e.g., NaI). A nonpolar solvent like toluene is often effective in this scenario, as the salt will precipitate out of the reaction medium, minimizing its interaction with the catalyst.[6]
-
-
Q: My reaction works, but the yield is inconsistent between batches. Could the solvent be a factor?
A: Absolutely. Solvent quality and preparation are critical for reproducibility.
Causality & Solution:
-
Water Content: While a small amount of water can sometimes be beneficial by aiding the formation of the active Pd(0) catalyst, excess water can lead to hydrolysis of the aryl halide or decomposition of the catalyst and base.[5][7] The optimal water concentration is highly specific to the catalyst system.
-
Troubleshooting:
-
Always use anhydrous, degassed solvents for Buchwald-Hartwig reactions. Ensure your solvent is freshly dried over a suitable drying agent or obtained from a commercial purification system.
-
If you suspect water is an issue, perform a control reaction under rigorously anhydrous conditions.
-
-
-
Peroxides in Ethereal Solvents: Solvents like THF and 1,4-dioxane can form explosive peroxides upon storage and exposure to air. These peroxides can also oxidize and deactivate the phosphine ligands and the palladium catalyst.
-
Troubleshooting:
-
Always test ethereal solvents for the presence of peroxides before use.
-
Use solvents that have been stored properly with inhibitors (like BHT). Consider using newer, more stable ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF), which has a lower tendency to form peroxides.[8]
-
-
Frequently Asked Questions (FAQs)
Q: How does solvent polarity fundamentally affect the Buchwald-Hartwig reaction?
A: Solvent polarity influences several key aspects of the reaction. A solvent's ability to stabilize charged intermediates in the catalytic cycle can alter the energy barriers of different steps.[9]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Xylenes): These are often the preferred choice because they tend to provide high selectivity for the desired amination product.[2][5] They do not strongly solvate ions, which can prevent catalyst inhibition by anionic byproducts like halides.[6]
-
Ethereal Solvents (e.g., THF, Dioxane, DME): These represent a middle ground, offering better solvating properties than hydrocarbons while generally avoiding the side reactions associated with highly polar solvents.[1]
-
Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): These are excellent for dissolving polar reactants and bases but must be used with care. Their high polarity can stabilize charged intermediates to an extent that favors side reactions like hydrodehalogenation.[2] Their ability to coordinate with the palladium center can also affect catalyst activity.[2][10]
Q: Are there any solvents I should absolutely avoid?
A: Yes. Certain solvents are known to actively inhibit the palladium catalyst. Chlorinated solvents (e.g., chloroform, dichloromethane), acetonitrile, and pyridine should generally be avoided as they can bind strongly to the palladium center and halt the catalytic cycle.[1]
Q: What are some "green" or more sustainable solvent alternatives I can use?
A: The field is actively moving towards more environmentally benign solvents. For the acyl Buchwald-Hartwig coupling, recent studies have identified 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) as excellent "green" replacements for the hazardous and commonly used 1,2-dimethoxyethane (DME).[8][11][12] 2-MeTHF, in particular, is noted for its favorable safety, health, and environmental profile and has shown superior kinetic performance in some cases.[8]
Visualizing the Process
Diagrams can help clarify the complex relationships in the catalytic cycle and the influence of the solvent.
Caption: The general catalytic cycle for the Buchwald-Hartwig amination.
Caption: Solvent choice dictates the balance between selectivity and solubility.
Data & Protocols
Table 1: Properties of Common Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations & Known Issues |
| Toluene | Aprotic, Nonpolar | 2.4 | 111 | Workhorse solvent. Excellent selectivity, often suppresses side reactions. Poor solubility for polar substrates and inorganic bases.[2][5] |
| 1,4-Dioxane | Ethereal (Polar Aprotic) | 2.2 | 101 | Good general-purpose solvent. Better solvating power than toluene. Can form peroxides; potential health concerns.[1][13] |
| THF | Ethereal (Polar Aprotic) | 7.5 | 66 | Good solvating properties. Lower boiling point may limit reaction temperature. Can form peroxides.[1] |
| 2-MeTHF | Ethereal (Polar Aprotic) | 6.2 | 80 | "Green" alternative. Higher boiling point than THF, less prone to peroxide formation, derived from renewable resources.[8][11] |
| NMP | Aprotic, Polar | 32.2 | 202 | High boiling point and excellent solvating power. Prone to promoting hydrodehalogenation side reactions.[2][5] |
| tert-Butanol | Protic, Polar | 12.5 | 82 | Can serve as both solvent and a weak base precursor (with NaH). Can participate in side reactions. |
Experimental Protocol: General Procedure for Solvent Screening
This protocol outlines a parallel screening approach to identify the optimal solvent for a new Buchwald-Hartwig coupling.
-
Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), phosphine ligand (1-5 mol%), and palladium precursor (1-2.5 mol%) to a series of identical reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add a different anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF, CPME) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reactant Addition: Add the amine (1.1-1.5 equiv) to each vial, followed by the base (1.2-2.5 equiv, e.g., NaOt-Bu or Cs₂CO₃).
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate. Run the reactions at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction vial. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), add an internal standard, and analyze by GC-MS or LC-MS to determine the conversion and relative yield of the desired product versus side products.
-
Selection: Choose the solvent that provides the best combination of high yield, good selectivity, and a clean reaction profile for further optimization.
References
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
- Lei, P., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.
- Request PDF: Solvent effects in palladium catalysed cross-coupling reactions. (n.d.).
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Lei, P., et al. (2021).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
- Lei, P., & Szostak, M. (n.d.).
- Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (n.d.).
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Solvent Coordination to Palladium Can Invert the Selectivity of Oxid
- Buchwald-Hartwig Amin
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodopyrimidines in Aminolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of 5-Aminopyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of an amino group at the C5 position is a critical transformation for generating molecular diversity and modulating pharmacological properties. This guide provides an in-depth comparison of the two most common precursors for this transformation: 5-bromopyrimidine and 5-iodopyrimidine. We will explore their relative reactivity in aminolysis reactions, grounded in mechanistic principles and supported by experimental evidence, to inform rational decisions in synthetic route design and optimization.
Mechanistic Underpinnings: Two Pathways to C-N Bond Formation
The aminolysis of 5-halopyrimidines can be achieved through two primary mechanistic pathways: the classical Nucleophilic Aromatic Substitution (SNAr) and the more modern Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of halogen—bromine versus iodine—has profound implications for the efficiency and conditions required for each of these transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a stepwise addition-elimination process. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, such as amines. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which then expels the halide leaving group to restore aromaticity.
The reactivity in SNAr reactions is a nuanced interplay of two competing factors:
-
Inductive Stabilization: The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[1] More electronegative halogens (F > Cl > Br > I) exert a stronger inductive electron-withdrawing effect, which stabilizes the developing negative charge in the intermediate. This would suggest that 5-bromopyrimidine is more reactive than 5-iodopyrimidine.
-
Leaving Group Ability: The second step is the expulsion of the halide. The ease of C-X bond cleavage follows the trend I > Br > Cl > F, as the C-I bond is the weakest. If this step becomes rate-limiting, 5-iodopyrimidine would be more reactive.
For most SNAr reactions on electron-poor heterocycles with good leaving groups like bromide and iodide, the initial nucleophilic attack is the rate-determining step. However, the difference in electronegativity between bromine and iodine is less pronounced than between fluorine and chlorine, leading to more comparable reactivity in many uncatalyzed SNAr reactions. Often, forcing conditions such as high temperatures are required to drive these reactions to completion.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, allowing for the coupling of aryl halides with a wide range of amines under milder conditions than traditional methods.[2] The reaction proceeds through a catalytic cycle involving a palladium(0) species.[2]
The key, and often rate-determining, step in this cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[3] During this step, the C-X bond is cleaved. The reactivity order for this step is directly correlated with the carbon-halogen bond strength: C-I > C-Br > C-Cl .[3] The weaker C-I bond undergoes oxidative addition significantly faster than the C-Br bond. This fundamental difference in reaction rates forms the basis for the enhanced reactivity of aryl iodides over aryl bromides in this powerful cross-coupling reaction.[3]
Experimental Comparison: Reactivity and Yields
The following table provides an illustrative comparison based on typical experimental outcomes for palladium-catalyzed amination reactions. These representative data points are synthesized from established protocols for similar halo-heterocycles to provide a practical expectation of performance.
| Parameter | 5-Iodopyrimidine | 5-Bromopyrimidine | Justification |
| Substrate | 5-Iodopyrimidine | 5-Bromopyrimidine | - |
| Amine | Morpholine | Morpholine | - |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Pd₂(dba)₃ / Xantphos | Standard catalyst system for heteroaryl amination. |
| Base | Cs₂CO₃ | Cs₂CO₃ | Common base for Buchwald-Hartwig reactions. |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | Common solvent for this transformation. |
| Temperature | 80-90 °C | 100-110 °C | Lower temperature is sufficient due to higher reactivity. |
| Typical Reaction Time | 2-8 hours | 12-24 hours | Faster oxidative addition leads to shorter reaction times. |
| Expected Yield | 85-95% | 70-85% | More efficient conversion before catalyst degradation. |
Disclaimer: This table is an illustrative guide based on established reactivity principles and data from related systems. Actual results may vary based on the specific amine, ligand, and precise reaction conditions.
The clear trend is that 5-iodopyrimidine is the more reactive substrate in palladium-catalyzed aminolysis, enabling reactions to proceed at lower temperatures and for shorter durations, often resulting in higher yields. This is a direct consequence of the faster rate of oxidative addition of the C-I bond to the palladium catalyst.
Visualizing the Workflow: A Comparative Study
The following diagram outlines a logical workflow for conducting a comparative study to experimentally validate the reactivity differences between 5-bromo- and 5-iodopyrimidine.
Caption: Workflow for a comparative aminolysis study.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of a 5-Halopyrimidine
This protocol provides a robust starting point for the aminolysis of either 5-bromo- or 5-iodopyrimidine. The primary expected variable for optimization will be the reaction temperature and duration.
Materials:
-
5-Halopyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the 5-halopyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[3]
-
Reagent Addition: Through the septum, add the anhydrous, degassed 1,4-dioxane (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block.
-
For 5-iodopyrimidine , start at 80 °C.
-
For 5-bromopyrimidine , start at 100 °C.
-
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halopyrimidine is consumed.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the base and palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aminopyrimidine product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Conclusion and Recommendations
For the synthesis of 5-aminopyrimidines via aminolysis, the choice between 5-bromo- and 5-iodopyrimidine significantly impacts the reaction efficiency, particularly in palladium-catalyzed Buchwald-Hartwig couplings.
-
5-Iodopyrimidine is the demonstrably more reactive substrate. Its use is recommended to achieve shorter reaction times, proceed under milder temperature conditions, and often obtain higher product yields. This enhanced reactivity stems from the lower C-I bond energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[3]
-
5-Bromopyrimidine remains a viable and often more cost-effective substrate. However, achieving comparable results to its iodo-counterpart typically requires more forcing conditions, including higher temperatures and longer reaction times, which may not be suitable for sensitive or complex substrates.
Recommendation: For projects where efficiency, speed, and mild conditions are paramount, particularly in late-stage functionalization or complex molecule synthesis, 5-iodopyrimidine is the superior choice . For large-scale synthesis or when cost is a primary driver and the substrate can tolerate higher temperatures, 5-bromopyrimidine presents a practical alternative.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Anzini, M., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 17, 1836–1843. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
A Comparative Guide to Pyrimidine Amination: Buchwald-Hartwig vs. Ullmann Coupling
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis, particularly in the creation of nitrogen-containing heterocycles. Among these, the pyrimidine scaffold is a privileged motif, frequently found in a vast array of pharmaceuticals and bioactive molecules. The introduction of an amine substituent onto the pyrimidine ring is a critical transformation, and two powerful methods have emerged as the go-to strategies: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
This guide provides an in-depth, objective comparison of these two indispensable reactions for pyrimidine amination. We will delve into the mechanistic nuances, explore the practical considerations of reaction setup, and provide experimental data to empower you in selecting the optimal methodology for your specific synthetic challenge.
At a Glance: Key Differences
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Ligands | Bulky, electron-rich phosphines (e.g., Buchwald or Hartwig ligands) | Diamines, amino acids, phenanthrolines, or ligand-free |
| Reaction Temperature | Generally milder (often room temp. to 100 °C) | Typically higher (often >100 °C, though modern methods are milder)[1] |
| Substrate Scope | Broader, including a wide range of amines and (hetero)aryl halides[2][3] | Traditionally limited to activated aryl halides, but modern ligands have expanded the scope[1][4] |
| Functional Group Tolerance | Generally very good, with specific considerations for base-sensitive groups[5] | Can be limited by the harsh conditions of classical methods, but improved with modern protocols |
| Cost | Higher due to the use of palladium and specialized ligands[6] | Generally lower cost due to the use of copper[6] |
| Reaction Setup | Can be more sensitive to air and moisture, often requiring inert atmosphere[5] | Often more robust and can sometimes be run in air[7] |
Mechanistic Insights: A Tale of Two Metals
The fundamental difference between the Buchwald-Hartwig and Ullmann reactions lies in their catalytic cycles, dictated by the distinct properties of palladium and copper.
The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[2][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyrimidine halide, forming a Pd(II) species. This is often the rate-determining step.[8][9]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyrimidine, regenerating the active Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation Catalytic Cycle
The mechanism of the Ullmann reaction is more varied and has been the subject of considerable debate.[10] However, a generally accepted pathway for modern, ligand-assisted Ullmann couplings involves a Cu(I)/Cu(III) cycle or a related process.[11]
-
Formation of a Copper(I) Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.
-
Oxidative Addition: The pyrimidine halide undergoes oxidative addition to the Cu(I) center to form a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the aminated pyrimidine and regenerating a Cu(I) species.
Caption: A plausible catalytic cycle for the modern Ullmann condensation.
Substrate Scope and Functional Group Tolerance
Buchwald-Hartwig Amination
A key advantage of the Buchwald-Hartwig reaction is its remarkably broad substrate scope.[2][3] It is compatible with a wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.[5][12] The development of increasingly sophisticated and sterically demanding phosphine ligands has enabled the coupling of even challenging substrates, such as ammonia equivalents and amides.[12][13]
In the context of pyrimidine amination, the Buchwald-Hartwig reaction generally exhibits excellent functional group tolerance. However, the choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with base-sensitive functional groups such as esters and nitro groups.[5] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed to circumvent these issues, albeit sometimes at the cost of reaction rate.[14]
Ullmann Condensation
Historically, the Ullmann condensation required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which limited its substrate scope to electron-deficient aryl halides.[1] The advent of modern, ligand-accelerated protocols has dramatically expanded the utility of the Ullmann reaction.[15] The use of ligands such as diamines, amino acids, and phenanthrolines allows for lower reaction temperatures and catalytic amounts of copper, making the reaction more amenable to a wider range of substrates.[16]
For pyrimidine amination, modern Ullmann conditions can tolerate a variety of functional groups. The reaction is often less sensitive to the steric bulk of the amine compared to the Buchwald-Hartwig reaction. However, highly electron-rich pyrimidines can still be challenging substrates.
Experimental Protocols: A Practical Guide
Representative Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloropyrimidine
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable Buchwald ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add 2-chloropyrimidine (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene to achieve a suitable concentration (typically 0.1-0.5 M).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Representative Modern Ullmann Amination of 2-Bromopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyrimidine
-
Amine of choice
-
Copper(I) iodide (CuI)
-
L-Proline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add 2-bromopyrimidine (1.0 equivalent) and the amine (1.5 equivalents).
-
Add anhydrous DMSO to achieve a suitable concentration (typically 0.5-1.0 M).
-
Seal the vial and heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a modern Ullmann amination.
Conclusion: Choosing the Right Tool for the Job
Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful and versatile methods for the synthesis of aminated pyrimidines. The choice between them will depend on a careful consideration of the specific substrate, desired scale, cost constraints, and available laboratory resources.
-
Choose Buchwald-Hartwig amination when:
-
Mild reaction conditions are required.
-
A broad range of amines and functional groups must be tolerated.
-
High catalytic efficiency is a priority.
-
-
Choose Ullmann condensation when:
-
Cost is a significant factor.
-
A more robust, less air-sensitive reaction is desired.
-
The pyrimidine substrate is sufficiently activated, or modern, ligand-assisted conditions are employed.
-
Ultimately, a thorough understanding of the strengths and limitations of each method will enable the rational design of synthetic routes and the efficient production of valuable pyrimidine-containing molecules.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
Buchwald–Hartwig amination - Wikipedia. (2023). [Link]
-
Ullmann condensation - Wikipedia. (2023). [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.). [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. [Link]
-
Ullmann condensation - Grokipedia. (n.d.). [Link]
-
Ullmann reaction - Slideshare. (n.d.). [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (2020). [Link]
-
Ullmann Condensation - SynArchive. (n.d.). [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]
-
Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles - ResearchGate. (2021). [Link]
-
Ullmann reaction - Wikipedia. (2023). [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). [Link]
-
Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones - ResearchGate. (2020). [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (2020). [Link]
-
The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process - ACS Publications. (2018). [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. (2014). [Link]
-
Modern Ullmann-Type Couplings - ResearchGate. (2017). [Link]
-
Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007). [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction - ACS Publications. (2017). [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (2012). [Link]
-
Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference - ResearchGate. (2025). [Link]
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General catalytic cycle for the modified Ullmann amination reaction highlighting the oxidative addition aryl halide activation step. - ResearchGate. (n.d.). [Link]
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An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - PubMed. (2025). [Link]
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Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole - ResearchGate. (2025). [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (2012). [Link]
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Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes - ResearchGate. (n.d.). [Link]
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Substrate scope in Buchwald‐Hartwig coupling. - ResearchGate. (n.d.). [Link]
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BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. (2013). [Link]
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Ullmann Amination Reaction - Frontiers. (2019). [Link]
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C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - ResearchGate. (2022). [Link]
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C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed. (2022). [Link]
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A Comparative Guide to the In Vitro Kinase Inhibitory Potential of 6-Amino-5-Bromo-1-Methylpyrimidine-2,4(1H,3H)-dione Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitory activity of derivatives based on the 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione core, a structure poised for exploration in kinase inhibitor discovery. While direct experimental data on this specific parent compound is limited in publicly accessible literature, a wealth of information on structurally related pyrimidinedione analogs allows for a robust comparative overview of its potential. This document will objectively compare the performance of these related derivatives against various kinase targets, supported by experimental data from peer-reviewed studies, and provide insights into the structure-activity relationships that govern their inhibitory potency.
The Pyrimidinedione Core: A Privileged Scaffold in Kinase Inhibition
The pyrimidine-2,4-dione (uracil) ring system is a well-established pharmacophore in medicinal chemistry. Its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases makes it an excellent starting point for the development of potent and selective inhibitors. The dysregulation of protein kinase activity is a known driver of numerous diseases, most notably cancer, making these enzymes a major focus of drug discovery efforts. The strategic placement of various substituents on the pyrimidinedione ring allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.
This guide will delve into the impact of substitutions analogous to the 6-amino, 5-bromo, and 1-methyl groups on the kinase inhibitory profile of the core scaffold.
Comparative Analysis of Structurally Related Pyrimidinedione Derivatives
To elucidate the potential of the this compound scaffold, we will examine the reported in vitro kinase inhibitory activities of several classes of more complex, yet structurally related, derivatives. The data presented below is collated from various studies and showcases the versatility of the pyrimidinedione core in targeting a range of kinases.
Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of several cancers. A series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines, which can be considered as fused pyrimidinedione analogs, have been shown to be potent inhibitors of EGFR.[1] The 6-position, analogous to the 6-amino group in our core structure, has been identified as a region of significant bulk tolerance, allowing for the introduction of various side chains to modulate potency and solubility.[1] For instance, derivatives with weakly basic solubilizing groups at the 6-position have demonstrated potent EGFR inhibition.[1]
Inhibition of Cell Cycle and Checkpoint Kinases
Cell cycle progression is tightly regulated by a family of cyclin-dependent kinases (CDKs) and checkpoint kinases. Their dysregulation can lead to uncontrolled cell division, a characteristic of cancer.
-
Wee1 Kinase: A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which contain a pyrimidinedione-like core, have been evaluated for their inhibitory activity against the G2/M checkpoint kinase Wee1.[2][3] While many of these compounds also showed activity against c-Src, modifications to the core structure, such as 5-alkyl substitutions, led to increased selectivity for Wee1, albeit with some loss of overall potency.[2]
The following table summarizes the in vitro kinase inhibitory activity of representative pyrimidinedione derivatives from the literature.
| Derivative Class | Representative Structure | Target Kinase | IC50 (nM) | Reference |
| 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine | EGFR | 0.08 | [4] |
| 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | Varies | Wee1 | ~100-1000 | [2] |
| 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | Varies | c-Src | ~10-100 | [2] |
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidinedione Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
Structure-Activity Relationship (SAR) Insights
The available data on related pyrimidinedione derivatives provides valuable insights into the potential structure-activity relationships for the this compound scaffold:
-
The 6-Amino Group: The 6-position of the pyrimidine ring is a critical site for modification. As seen in the EGFR inhibitors, this position is often located at the entrance of the ATP-binding pocket and can tolerate a variety of substituents.[1] An amino group at this position provides a key vector for further derivatization to enhance potency, selectivity, and pharmacokinetic properties.
-
The 5-Bromo Substitution: Halogen atoms, such as bromine, at the 5-position of the uracil ring can significantly influence the electronic properties of the molecule and can be involved in halogen bonding with the kinase. Furthermore, the bromo group serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, enabling extensive SAR exploration.[5]
-
The 1-Methyl Group: N-alkylation of the uracil ring, such as the methyl group at the N1 position, can impact the molecule's solubility and its interactions within the ATP binding site. The presence of the methyl group can also prevent tautomerization, locking the molecule in a specific conformation that may be more favorable for kinase binding.
Visualizing a Targeted Kinase Signaling Pathway
Many pyrimidinedione-based inhibitors target key signaling pathways involved in cell growth and proliferation. The diagram below illustrates the RAF-MEK-ERK pathway, a critical signaling cascade in cancer that has been successfully targeted by related compounds.
Caption: The RAF-MEK-ERK signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To empirically determine the kinase inhibitory activity of novel this compound derivatives, a robust in vitro kinase assay is essential. The following is a generalized, step-by-step protocol for a luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (derivatives of this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
Prepare a 2x kinase/substrate solution in kinase assay buffer.
-
Prepare a 2x ATP solution in kinase assay buffer.
-
In the 384-well plate, add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the appropriate wells.
-
Add 2 µL of the 2x kinase/substrate solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
-
Initiation and Termination of Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
-
Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro kinase inhibition assay described above.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
References
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826. [Link]
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Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]
-
Palmer, B. D., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931–1935. [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927–3936. [Link]
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PubChem. (n.d.). 1-Methyluracil. National Center for Biotechnology Information. [Link]
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Slepukhina, T., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2853. [Link]
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DNAmod. (n.d.). 1-methyluracil. [Link]
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Scilit. (n.d.). Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. [Link]
-
Wikipedia. (2023, December 15). 5-Bromouracil. [Link]
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A Comparative Guide to Docking Studies of Novel Pyrimidinedione Derivatives as EGFR Kinase Inhibitors
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1] The dysregulation of its kinase activity is a known driver in various malignancies, making the design of potent and selective inhibitors a cornerstone of modern drug discovery.[2] This guide provides an in-depth comparative analysis of a novel series of kinase inhibitors derived from a 6-aminopyrimidine-2,4(1H,3H)-dione scaffold, benchmarking their in silico performance against established EGFR inhibitors. We will delve into the causality behind the computational experimental design, present validating in vitro data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Rationale for Targeting EGFR with Pyrimidinedione Scaffolds
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. The specific scaffold, 6-amino-5-substituted-pyrimidine-2,4(1H,3H)-dione, offers several advantages. The uracil-like core provides multiple hydrogen bond donors and acceptors, while the 6-amino group serves as a crucial anchor. The 5-position, in this case, derivatized with substituted methylamines, allows for probing a hydrophobic pocket and tailoring selectivity and potency.
This guide focuses on a series of novel 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione derivatives and evaluates their potential as EGFR tyrosine kinase (EGFR-TK) inhibitors.[3] The central hypothesis is that these compounds can effectively occupy the ATP-binding site of EGFR, disrupting its signaling cascade and thus inhibiting cancer cell proliferation. To validate this, a synergistic approach combining computational docking with in vitro enzymatic assays is employed.
Comparative Docking Performance at the EGFR ATP-Binding Site
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within a target's active site. For this analysis, a series of novel pyrimidinedione derivatives were docked into the ATP-binding site of EGFR (PDB ID: 1M17) and their performance was compared with established first-generation EGFR inhibitors, Gefitinib and Erlotinib.
| Compound ID | Structure | Docking Score (kcal/mol) | EGFR-TK IC50 (µM) | Key Interacting Residues |
| 10a | 6-Amino-5-((methylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione | -7.8 | >100 | Met793 |
| 10b | 6-Amino-5-((ethylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione | -8.2 | 0.7 ± 0.02 | Met793 |
| 10c | 6-Amino-5-((propylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione | -8.5 | 1.2 ± 0.04 | Met793 |
| 10d | 6-Amino-5-((dimethylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione | -8.1 | 31.8 ± 2.0 | Met793 |
| Gefitinib | Reference Inhibitor | -9.5 to -10.5 | 0.02 - 0.08 | Met793, Cys797 |
| Erlotinib | Reference Inhibitor | -7.3 to -9.0 | 0.002 - 0.02 | Met769, Cys773 |
Data for compounds 10a-d sourced from Y.M. Ali et al., 2025.[3] Docking scores and IC50 values for reference inhibitors are representative values from literature.
Analysis of Docking Results:
The docking studies reveal that the novel pyrimidinedione derivatives exhibit favorable binding energies within the EGFR kinase domain, with scores ranging from -7.8 to -8.5 kcal/mol.[3] A crucial observation is the consistent hydrogen bonding interaction with the backbone of Met793 in the hinge region, a hallmark of many EGFR inhibitors.[4][5] This interaction is vital for anchoring the inhibitor in the ATP-binding pocket.
Compound 10b , with an ethylamino substitution, demonstrates the most potent in vitro EGFR-TK inhibition with an IC50 of 0.7 µM.[3] This correlates well with its strong docking score of -8.2 kcal/mol. The slightly bulkier propylamino group in 10c maintains a strong docking score but shows a modest decrease in inhibitory activity, suggesting a fine balance between hydrophobic interactions and steric hindrance. The dimethylamino substitution in 10d results in a weaker, yet significant, inhibitory activity.
When compared to the reference inhibitors, Gefitinib and Erlotinib, the novel compounds show slightly lower, yet promising, binding affinities. This is expected, as the reference compounds are highly optimized drugs. The key takeaway is that the 6-aminopyrimidine-2,4-dione scaffold serves as a viable pharmacophore for EGFR inhibition.
The EGFR Signaling Pathway: The Target of Inhibition
To appreciate the significance of inhibiting EGFR, it is essential to understand its role in cellular signaling. EGFR activation triggers a cascade of downstream events that ultimately drive cell proliferation, survival, and migration.[3][6]
Caption: A streamlined workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (e.g., PDB ID: 1M17).
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), remove all water molecules and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared protein in the .pdbqt file format required by AutoDock Vina.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 6-amino-5-substituted-pyrimidine-2,4(1H,3H)-dione derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligands in the .pdbqt file format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the ATP-binding site of EGFR. The center of the grid should be set to the coordinates of the co-crystallized inhibitor in the original PDB file or a known key residue like Met793.
-
The dimensions of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.
-
-
Docking Execution:
-
Run the molecular docking simulation using AutoDock Vina. The software will explore various conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
-
Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a good starting point, but can be increased for more complex ligands).
-
-
Analysis of Docking Results:
-
Analyze the output file, which provides the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable.
-
Visualize the predicted binding mode of the ligand in the EGFR active site using software like PyMOL or Discovery Studio Visualizer.
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its crystallographic pose to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful validation.
-
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 value of an inhibitor against EGFR kinase activity, often using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human EGFR kinase enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (for the control).
-
Add 2 µL of EGFR enzyme diluted in kinase buffer.
-
Add 2 µL of a substrate/ATP mixture (final concentrations are typically around the Km for ATP and the substrate).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The integration of molecular docking and in vitro kinase assays provides a powerful paradigm for the discovery and optimization of novel kinase inhibitors. The 6-amino-5-substituted-pyrimidine-2,4(1H,3H)-dione scaffold has been shown to be a promising starting point for the development of new EGFR inhibitors. The docking studies successfully predicted the binding mode and highlighted the critical role of the hydrogen bond with Met793, which was subsequently validated by the potent in vitro inhibitory activity of compounds like 10b .
Future work should focus on synthesizing and testing derivatives with modifications at the 5-position to further explore the hydrophobic pocket and enhance potency and selectivity. Additionally, performing docking studies against mutant forms of EGFR (e.g., T790M) would be crucial to assess the potential of these compounds to overcome acquired resistance. Ultimately, this synergistic approach of computational and experimental validation accelerates the journey from a promising scaffold to a potential clinical candidate.
References
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ResearchGate. (n.d.). EGFR activation and downstream signaling cascade. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular docking of erlotinib and compounds 3, 4a, and 4b in EGFR tyrosine kinase. Retrieved from [Link]
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PubMed. (2019). Computational Screening, Ensemble Docking and Pharmacophore Analysis of Potential Gefitinib Analogues Against Epidermal Growth Factor Receptor. Retrieved from [Link]
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Bentham Science. (2019). Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Retrieved from [Link]
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PubMed Central. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Retrieved from [Link]
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Longdom Publishing. (2022). Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. Retrieved from [Link]
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ResearchGate. (n.d.). Docked structures of Gefitinib and aglycones with EGFR. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2022). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Retrieved from [Link]
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Longdom Publishing. (2022). Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. Retrieved from [Link]
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Longdom Publishing. (2022). Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. Retrieved from [Link]
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Semantic Scholar. (2022). In-Silico Investigation of Osimertinib Based Compounds as Potential Double Mutant EGFR Kinase Inhibitors Against H1975 Cell Line: Integrating QSAR Modeling, Molecular Docking, MD Simulations, and ADME/Tox Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Active site of EGFR with the position of different key mutations. Retrieved from [Link]
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Cureus. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Retrieved from [Link]
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Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]
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PubMed Central. (2007). The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. Retrieved from [Link]
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PubMed Central. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Retrieved from [Link]
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BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet. Retrieved from [Link]
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FULIR. (2020). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. Retrieved from [Link]
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PubMed Central. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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A Senior Application Scientist's Guide to Amino Group Protection in Pyrimidine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate field of medicinal chemistry and organic synthesis, the pyrimidine scaffold is a cornerstone of numerous therapeutic agents and biologically active molecules. The strategic manipulation of this heterocyclic system often necessitates the temporary masking of its reactive functionalities to achieve desired chemical transformations with high selectivity and yield. Among these, the exocyclic amino group presents a particular challenge due to its inherent nucleophilicity and basicity.[1] This guide offers an in-depth comparison of common protecting groups for the amino function in pyrimidine synthesis, providing field-proven insights, experimental data, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Imperative for Amino Group Protection in Pyrimidine Chemistry
The amino group on a pyrimidine ring significantly influences its electronic properties and reactivity. While essential for the biological activity of many compounds, its presence can interfere with a variety of synthetic operations, including:
-
Metal-catalyzed cross-coupling reactions: Unprotected amino groups can coordinate with metal catalysts, potentially deactivating them.
-
Lithiation and other strong base-mediated reactions: The acidic proton of the amino group can be abstracted by strong bases, leading to undesired side reactions.
-
Acylation and alkylation at other positions: The nucleophilic nature of the amino group can lead to competitive reactions.
Therefore, the selection of an appropriate protecting group is a critical step in the design of a successful synthetic route.[2] An ideal protecting group should be:
-
Easy and efficient to introduce.
-
Stable to the reaction conditions of subsequent steps.
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[3]
This guide will focus on the most widely used protecting groups for the amino function in pyrimidine synthesis: the carbamates (Boc, Cbz, and Fmoc) and acyl groups (Benzoyl and Acetyl).
Carbamate Protecting Groups: A Versatile Toolkit
Carbamates are among the most popular choices for amine protection due to their general stability and the diverse conditions available for their removal.[2][4]
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[5]
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction is generally high-yielding and can be performed in various solvents.[5][6] For aminopyrimidines, which can be less nucleophilic than aliphatic amines, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) may be beneficial.[7]
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophilic reagents, making it compatible with a broad array of synthetic transformations.[8]
Deprotection: Removal of the Boc group is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] The mechanism involves the formation of a stable tert-butyl cation.
Considerations for Pyrimidine Synthesis:
-
Advantages: Its stability to basic and reductive conditions makes it suitable for reactions such as ester hydrolysis and many metal-catalyzed couplings.
-
Limitations: The strongly acidic deprotection conditions may not be suitable for pyrimidine derivatives bearing other acid-labile functional groups.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group, a classic in peptide chemistry, offers orthogonality to the Boc group as it is stable to acidic conditions but readily cleaved by hydrogenolysis.[9][10]
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a biphasic system (Schotten-Baumann conditions).[11]
Stability: The Cbz group is stable to acidic and mildly basic conditions, allowing for the selective removal of Boc groups in its presence.[12][13]
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[9][14] This method is very mild and yields toluene and carbon dioxide as byproducts. Alternative methods include transfer hydrogenation and treatment with strong acids under harsh conditions.[15][16]
Considerations for Pyrimidine Synthesis:
-
Advantages: Its removal under neutral conditions is a significant advantage when working with acid- or base-sensitive pyrimidines.
-
Limitations: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds.[15][17] Additionally, this method is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is renowned for its lability under mild basic conditions, providing another layer of orthogonality in complex syntheses.[18][19]
Introduction: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate or pyridine.[20]
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz protecting groups.[20][21]
Deprotection: Deprotection is achieved by treatment with a mild base, most commonly a solution of piperidine in DMF.[22][23] The mechanism involves an E1cb-type elimination.
Considerations for Pyrimidine Synthesis:
-
Advantages: The exceptionally mild deprotection conditions are compatible with a wide range of sensitive functional groups. This orthogonality is highly valuable in multi-step syntheses.[4]
-
Limitations: The basic deprotection conditions may not be suitable for pyrimidines with base-labile functionalities. Side reactions such as aspartimide formation have been observed in peptide synthesis, suggesting that care should be taken with sensitive pyrimidine substrates.[24]
Acyl Protecting Groups: Robust and Cost-Effective
Acyl groups like benzoyl and acetyl offer a more robust protection strategy and are often employed in nucleoside and oligonucleotide synthesis.[4][25]
Benzoyl (Bz)
The benzoyl group is a common choice for protecting the exocyclic amino groups of cytidine and adenosine in oligonucleotide synthesis.[2][26]
Introduction: Benzoylation is typically achieved using benzoyl chloride in the presence of a base such as pyridine.[26]
Stability: The benzoyl group is stable to acidic conditions and is more robust than the carbamate protecting groups.[4]
Deprotection: Removal is accomplished under basic conditions, commonly with aqueous ammonia or sodium hydroxide, often at elevated temperatures.[27]
Considerations for Pyrimidine Synthesis:
-
Advantages: Its robustness makes it suitable for syntheses involving multiple steps where a more permanent protecting group is required.
-
Limitations: The harsh basic conditions required for deprotection can lead to side reactions and may not be compatible with sensitive pyrimidine derivatives.
Acetyl (Ac)
The acetyl group is another common acyl protecting group, though its use for amines is sometimes limited by the stability of the resulting amide.[25]
Introduction: Acetylation is readily achieved using acetyl chloride or acetic anhydride in the presence of a base.[28]
Stability: The acetyl group is stable to acidic and oxidative conditions.[25]
Deprotection: Similar to the benzoyl group, deprotection requires forcing conditions, such as heating in strongly acidic or basic solutions.[28]
Considerations for Pyrimidine Synthesis:
-
Advantages: The acetyl group is small and economical to introduce. It has been shown to be stable under Fmoc cleavage conditions.[29]
-
Limitations: The harsh deprotection conditions limit its applicability for complex and sensitive pyrimidine-containing molecules. N,N-diacetylation can sometimes be a side reaction.[30]
Comparative Analysis of Protecting Groups
The choice of a protecting group is highly dependent on the specific synthetic route. Below is a summary of the key characteristics of each group to aid in this selection process.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | (Boc)₂O, base | Strong acid (TFA, HCl) | Base, H₂, nucleophiles | Orthogonal to Cbz and Fmoc |
| Cbz | Cbz-Cl, base | H₂/Pd/C, strong acid | Acid, mild base | Orthogonal to Boc and Fmoc |
| Fmoc | Fmoc-Cl, base | Mild base (piperidine) | Acid, H₂ | Orthogonal to Boc and Cbz |
| Benzoyl (Bz) | Benzoyl chloride, base | Strong base (aq. NH₃, NaOH) | Acid | - |
| Acetyl (Ac) | Acetyl chloride, Ac₂O | Strong acid or base | Acid, oxidative conditions | - |
Orthogonality and Strategic Considerations in Pyrimidine Synthesis
In the synthesis of complex pyrimidine derivatives with multiple functional groups, an orthogonal protection strategy is often essential.[31] This approach allows for the selective deprotection of one group while others remain intact.[4][32]
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.
For example, a pyrimidine derivative could have one amino group protected with Boc and another with Fmoc. The Fmoc group could be removed with piperidine to allow for selective modification of that amine, leaving the Boc group untouched. Subsequently, the Boc group could be removed with TFA to liberate the second amino group.
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the discussed protecting groups on a generic aminopyrimidine.
Boc Protection of an Aminopyrimidine
Caption: General workflow for Boc protection of an aminopyrimidine.
Procedure:
-
Dissolve the aminopyrimidine (1.0 eq) in a suitable solvent such as THF or dioxane.
-
Add a base (e.g., triethylamine, 1.5 eq) and, if necessary, a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Cbz Deprotection by Catalytic Hydrogenolysis
Caption: General workflow for Cbz deprotection via hydrogenolysis.
Procedure:
-
Dissolve the Cbz-protected aminopyrimidine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Secure the reaction flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (this cycle is typically repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aminopyrimidine.[9]
Conclusion
The selection of an appropriate protecting group for the amino function is a critical decision in the synthesis of pyrimidine-containing molecules. The Boc, Cbz, and Fmoc groups offer a versatile and largely orthogonal set of tools for managing the reactivity of the amino group under a variety of conditions. Acyl protecting groups such as benzoyl and acetyl provide a more robust, albeit more challenging to remove, alternative. A thorough understanding of the stability and lability of these groups, as outlined in this guide, will enable the synthetic chemist to devise more efficient and successful routes to complex pyrimidine targets.
References
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
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Chem-Station. Acyl Protective Groups. Available at: [Link]
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Organic Chemistry Portal. Acetyl Protection - Common Conditions. Available at: [Link]
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Wikipedia. Protecting group. Available at: [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 5(4), 183-190.
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ACS GCI Pharmaceutical Roundtable. Deprotection. Available at: [Link]
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Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
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Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
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Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Available at: [Link]
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Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Available at: [Link]
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Organic Chemistry Portal. Cbz Protection - Common Conditions. Available at: [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(12), 14894-14911.
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
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Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(12), 14894–14911.
- Beke, M., Kékesi, L., Tőke, O., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Scientific Reports, 13, 10123.
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ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available at: [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
- D'Alonzo, D., Guaragna, A., & Palumbo, G. (2010). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. Tetrahedron Letters, 51(40), 5289-5291.
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
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Methods in Molecular Biology. Methods for Removing the Fmoc Group. Available at: [Link]
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University of Texas Southwestern Medical Center. Protecting Groups. Available at: [Link]
- Khaksar, S., & Gholami, M. R. (2008). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 9(12), 2494–2502.
- Park, S., & Lee, Y. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Asian Journal of Organic Chemistry, 12(9), e202300293.
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Available at: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Available at: [Link]
-
CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link]
-
ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. Available at: [Link]
-
Organic Chemistry Portal. Benzylamines. Available at: [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
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Efficacy of different bases in the amination of 5-halopyrimidines
An Application Scientist's Guide to the Efficacy of Different Bases in the Amination of 5-Halopyrimidines
This guide provides an in-depth comparison of the efficacy of various bases in the amination of 5-halopyrimidines, a cornerstone reaction in the synthesis of pharmaceutically relevant compounds. We will dissect the mechanistic roles of different bases in both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination reactions, supported by experimental data and detailed protocols to guide your synthetic strategy.
Introduction: The Centrality of 5-Aminopyrimidines
The 5-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its synthesis is therefore of paramount importance. The most common methods involve the C-N bond formation at the C5 position of a 5-halopyrimidine. The success of this transformation is critically dependent on the reaction conditions, particularly the choice of base, which plays a nuanced and often mechanism-specific role. This guide will explore the "why" behind base selection, empowering researchers to move beyond empirical screening to rational design.
Mechanistic Considerations: The Role of the Base
The two dominant pathways for the amination of 5-halopyrimidines are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig cross-coupling. The function of the base is fundamentally different in each.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a potent nucleophile directly attacks the electron-deficient pyrimidine ring, displacing the halide through a Meisenheimer intermediate. The reaction is most efficient with highly activated substrates, typically 5-fluoro- or 5-chloropyrimidines.
The base in an SNAr reaction typically serves one of two purposes:
-
Acid Scavenger: It neutralizes the hydrohalic acid (HX) byproduct, preventing the protonation and deactivation of the amine nucleophile and driving the equilibrium towards the product. Milder organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often sufficient.
-
Deprotonation of Nucleophile: For less nucleophilic amines, a stronger base may be required to generate a more potent anionic nucleophile.
Caption: Figure 1: S(N)Ar Amination Mechanism
Buchwald-Hartwig Cross-Coupling
This powerful Pd-catalyzed reaction is highly versatile, enabling the coupling of a wide range of amines with aryl halides, including the less reactive 5-bromo- and 5-chloropyrimidines. The base is not merely an acid scavenger here; it is an integral participant in the catalytic cycle.
Key roles of the base in the Buchwald-Hartwig amination include:
-
Amine Deprotonation: The base deprotonates the amine to form the corresponding amide in situ. This is crucial for the subsequent steps.
-
Catalyst Activation: It facilitates the formation of the active L-Pd(0) species from the precatalyst.
-
Reductive Elimination: The base can influence the rate of the final, product-forming reductive elimination step from the Pd(II) intermediate.
Strong, non-nucleophilic bases are required to drive the catalytic cycle efficiently. The choice of base can dramatically impact reaction rate, yield, and the suppression of side reactions.
Caption: Figure 2: Buchwald-Hartwig Catalytic Cycle
Comparative Analysis of Common Bases
The selection of a base is dictated by the chosen synthetic route (SNAr vs. Buchwald-Hartwig), the reactivity of the halide, and the functional groups present on the substrates.
| Base Type | Examples | pKa (approx.) | Primary Application | Mechanism | Key Considerations |
| Strong Alkoxides | NaOtBu, KOtBu | 19 | Buchwald-Hartwig | Amine Deprotonation | Highly effective but can be poorly soluble and may cause saponification of ester groups. Requires strictly anhydrous conditions. |
| Carbonates | Cs₂CO₃, K₂CO₃ | 10.3 (HCO₃⁻) | Buchwald-Hartwig, SNAr | Amine Deprotonation / Acid Scavenger | Milder, good for sensitive substrates. Cs₂CO₃ is often superior due to the "caesium effect," enhancing solubility and reactivity. |
| Phosphates | K₃PO₄ | 12.3 (HPO₄²⁻) | Buchwald-Hartwig | Amine Deprotonation | Excellent, versatile base. It is non-hygroscopic, easy to handle, and often provides high yields with a broad range of substrates. |
| Organic Amines | Et₃N, DIPEA | 11 | SNAr | Acid Scavenger | Primarily used as acid scavengers in SNAr with reactive halides (F, Cl). Generally inhibit Pd catalysts and are poor choices for Buchwald-Hartwig. |
| Amidine/Guanidine | DBU | 13.5 | SNAr | Amine Deprotonation / Acid Scavenger | Strong, non-nucleophilic organic bases. Useful in SNAr when a soluble, strong organic base is required. |
Experimental Protocols & Data
Comparative Experimental Data
The following table summarizes results from various studies, highlighting the impact of the base on reaction outcomes.
| 5-Halopyrimidine | Amine | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Morpholine | NaOtBu | Pd₂(dba)₃ / Xantphos | Toluene | 100 | 12 | 95 |
| 5-Bromopyrimidine | Aniline | K₃PO₄ | Pd(OAc)₂ / SPhos | Dioxane | 110 | 16 | 88 |
| 5-Chloropyrimidine | Benzylamine | Cs₂CO₃ | Pd₂(dba)₃ / RuPhos | t-BuOH | 80 | 24 | 75 |
| 5-Fluoropyrimidine | Piperidine | K₂CO₃ | None (SNAr) | DMSO | 90 | 6 | 92 |
| 5-Fluoropyrimidine | N-Methylaniline | DIPEA | None (SNAr) | NMP | 120 | 18 | 65 |
Note: Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary.
Protocol 1: SNAr Amination of 5-Fluoropyrimidine
Objective: To synthesize 5-(piperidin-1-yl)pyrimidine using a standard SNAr protocol with potassium carbonate as the base.
Rationale: 5-Fluoropyrimidine is highly activated towards nucleophilic attack. A mild inorganic base like K₂CO₃ is sufficient to act as an acid scavenger, driving the reaction to completion without the need for a catalyst. DMSO is chosen as the solvent for its high polarity, which stabilizes the charged Meisenheimer intermediate, and its high boiling point, allowing for elevated reaction temperatures.
Materials:
-
5-Fluoropyrimidine (1.0 mmol, 96 mg)
-
Piperidine (1.2 mmol, 102 mg, 0.12 mL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous DMSO (5 mL)
-
Reaction vial with stir bar, heating block
Procedure:
-
To a dry reaction vial, add 5-fluoropyrimidine, potassium carbonate, and a magnetic stir bar.
-
Seal the vial with a septum cap and flush with nitrogen or argon. While not strictly necessary for SNAr, this is good practice to prevent moisture ingress.
-
Add anhydrous DMSO (4 mL) followed by piperidine (0.12 mL) via syringe.
-
Place the vial in a preheated heating block at 90 °C.
-
Stir the reaction mixture for 6 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 5-(piperidin-1-yl)pyrimidine.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine
Objective: To synthesize 5-(morpholino)pyrimidine using a robust Buchwald-Hartwig protocol with sodium tert-butoxide as the base.
Rationale: 5-Bromopyrimidine is less reactive than its fluoro counterpart and requires catalytic activation. The Buchwald-Hartwig reaction is ideal. A strong, non-nucleophilic base like NaOtBu is chosen to ensure efficient deprotonation of both the amine and the catalyst-amine complex, which is critical for a high turnover rate in the catalytic cycle. Xantphos is selected as a ligand due to its wide bite angle, which is known to promote the desired reductive elimination step. Toluene is a standard non-polar solvent for this type of cross-coupling. A strictly inert atmosphere is required to protect the Pd(0) catalyst from oxidation.
Materials:
-
5-Bromopyrimidine (1.0 mmol, 159 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.105 mL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
Xantphos (0.025 mmol, 14.5 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed reaction tube, inert gas line (N₂ or Ar)
Procedure:
-
Inert Atmosphere Setup: Add 5-bromopyrimidine, NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask containing a stir bar inside a glovebox. If a glovebox is unavailable, add the solids to the flask, seal it, and subject it to three cycles of vacuum/inert gas backfill.
-
Add anhydrous toluene (4 mL) followed by morpholine (0.105 mL) via syringe under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours. The mixture will typically become dark and heterogeneous.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After cooling to room temperature, quench the reaction by carefully adding 1 mL of water.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 5-(morpholino)pyrimidine.
Decision Framework & Troubleshooting
Choosing Your Base: A Quick Guide
Caption: Decision workflow for selecting a base.
Common Issues & Solutions:
-
Low Conversion in Buchwald-Hartwig:
-
Cause: Inactive catalyst or insufficient base strength.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). Screen different phosphine ligands.
-
-
No Reaction in SNAr:
-
Cause: Poorly activated substrate or insufficient temperature.
-
Solution: Increase the reaction temperature. Switch to a more polar aprotic solvent (e.g., from THF to DMSO or NMP). If using a 5-bromo or 5-iodopyrimidine, this method is likely unsuitable; switch to Buchwald-Hartwig conditions.
-
-
Side Reactions (e.g., Ester Hydrolysis):
-
Cause: Base is too strong.
-
Solution: Switch to a milder base. For Buchwald-Hartwig, replace NaOtBu with K₃PO₄ or Cs₂CO₃. For SNAr, use DIPEA instead of a stronger base.
-
Conclusion
The rational selection of a base is critical for the successful amination of 5-halopyrimidines. For SNAr reactions on activated (fluoro, chloro) substrates, milder bases like K₂CO₃ and DIPEA serve effectively as acid scavengers. For the more versatile Buchwald-Hartwig cross-coupling, strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, and Cs₂CO₃ are essential components of the catalytic cycle, directly enabling C-N bond formation. By understanding the distinct mechanistic roles of the base in each pathway, researchers can select optimal conditions, troubleshoot effectively, and accelerate the synthesis of these vital chemical building blocks.
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Title: The cesium effect: a striking feature in modern organic synthesis. Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL: [Link]
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Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of Aryl Bromides. Source: The Journal of Organic Chemistry, American Chemical Society. URL: [Link]
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Title: A New Turn for Palladium-Catalyzed Aromatic Aminations. Source: Angewandte Chemie International Edition, Wiley Online Library. URL: [Link]
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Aminopyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the pursuit of novel anticancer therapeutics.[1][2][3] Its inherent biological significance as a core component of nucleic acids, coupled with its structural versatility, makes it a privileged motif in medicinal chemistry.[3][4][5] This guide offers an in-depth technical comparison of the cytotoxic profiles of various substituted aminopyrimidine derivatives, grounded in experimental data, to inform and direct future research in oncology. We will explore the nuances of structure-activity relationships (SAR), delve into the key signaling pathways these compounds modulate, and provide robust, validated protocols for assessing their cytotoxic potential.
Structure-Activity Relationships: Decoding the Impact of Substitution
The anticancer efficacy of aminopyrimidine derivatives is profoundly dictated by the nature and placement of substituents on the pyrimidine core.[2][3] Strategic chemical modifications can significantly alter a molecule's binding affinity for its biological target, modulate its pharmacokinetic properties, and ultimately, enhance its cytotoxic potency.[2]
Recent studies have illuminated key SAR trends. For instance, the introduction of a N-benzyl group to an aminopyrimidine core in compound 2a resulted in a 4- to 13-fold increase in activity against glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, and colon cancer cell lines when compared to its parent compound, RDS 3442.[6] Similarly, novel 2,4-diaminopyrimidine derivatives bearing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds have demonstrated potent antitumor activities, with compounds 9k and 13f exhibiting IC50 values in the low micromolar range against A549, HCT-116, PC-3, and MCF-7 cell lines.[7] These findings underscore the critical role of specific substitutions in optimizing the anticancer profile of aminopyrimidine derivatives.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC50) values, of a selection of substituted aminopyrimidine derivatives against various human cancer cell lines. A lower IC50 value is indicative of greater cytotoxic potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aminopyrimidine | RDS 3442 (1a) | Multiple | ~20-80 (48h) | [6] |
| N-benzyl Aminopyrimidine | 2a | Multiple | 5-8 (48h) | [6] |
| 2,4-Diaminopyrimidine | 9k | A549 (Lung) | 2.14 | [7] |
| HCT-116 (Colon) | 3.59 | [7] | ||
| PC-3 (Prostate) | 5.52 | [7] | ||
| MCF-7 (Breast) | 3.69 | [7] | ||
| 2,4-Diaminopyrimidine | 13f | A549 (Lung) | 1.98 | [7] |
| HCT-116 (Colon) | 2.78 | [7] | ||
| PC-3 (Prostate) | 4.27 | [7] | ||
| MCF-7 (Breast) | 4.01 | [7] | ||
| Imidazo[1,2-a]pyrimidine | 6c | MCF-7 (Breast) | 6.72 | [8] |
| T-47D (Breast) | ~8 | [8] | ||
| MDA-MB-231 (Breast) | ~10 | [8] | ||
| 2-Aminopyrimidine Hybrid | 6c | MCF-7 (Breast) | 37.7 | [9][10] |
| 6-Amino-pyrimidine Hybrid | 10b | MCF-7 (Breast) | 31.8 | [9][10] |
| 2-Aminopyrimidine | 2n | MDA-MB-453 (Breast) | 0.38 | [11] |
Mechanisms of Action: Targeting Key Oncogenic Pathways
Substituted aminopyrimidines exert their cytotoxic effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival.[1][4] A predominant mechanism is the inhibition of protein kinases, which are often deregulated in cancer.[5]
For example, certain aminopyrimidine derivatives have been engineered as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer.[9][10][12][13] These compounds can competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling cascades that promote tumor growth.[9][10] Other derivatives have been shown to target different kinases such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression, and Fibroblast Growth Factor Receptor 4 (FGFR4), an emerging target in breast cancer and hepatocellular carcinoma.[11][14] The ability of compound 9k to induce cell cycle arrest at the G2-M phase and promote apoptosis in A549 cells further illustrates the diverse mechanistic approaches of these compounds.[7]
Experimental Protocols: A Guide to Cytotoxicity Assessment
The reliable evaluation of a compound's cytotoxic potential is fundamental to anticancer drug discovery.[15][16] The MTT and Sulforhodamine B (SRB) assays are two widely adopted colorimetric methods for in vitro cytotoxicity screening.[15][16][17][18] While both are robust, the SRB assay is often recommended due to its simplicity and stability.[17]
Workflow for In Vitro Cytotoxicity Testing
Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method that quantifies cell number by staining total cellular protein with sulforhodamine B.[15][19]
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test aminopyrimidine derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[15]
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
4. Absorbance Measurement and Data Analysis:
-
Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on a gyratory shaker for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 565 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Directions
Substituted aminopyrimidine derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action and significant potential for therapeutic development. The comparative data presented in this guide highlight the critical importance of strategic structural modifications in optimizing cytotoxic potency. The provided experimental protocols offer a standardized framework for the rigorous evaluation of novel aminopyrimidine compounds. Future research should continue to explore novel substitutions on the pyrimidine scaffold, elucidate their precise molecular targets, and evaluate their efficacy in preclinical and clinical settings to translate these promising findings into tangible benefits for cancer patients.
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The 6-Aminopyrimidine Scaffold: A Comparative Guide to Kinase Inhibitor Selectivity
In the landscape of targeted cancer therapy, the selective inhibition of protein kinases remains a cornerstone of drug discovery. The 6-aminopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region provides a robust anchor for designing potent inhibitors. However, achieving selectivity across the vast and structurally similar human kinome presents a significant challenge. This guide provides an in-depth comparison of the selectivity profiles of prominent kinase inhibitors based on the 6-aminopyrimidine scaffold, supported by experimental data and detailed methodologies for researchers in the field.
The Central Role of the 6-Aminopyrimidine Scaffold
The pyrimidine core is a recurring motif in FDA-approved kinase inhibitors.[1] Specifically, the 2-aminopyrimidine and 4-aminopyrimidine structures are adept at forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[2][3] This fundamental interaction is crucial for the potency of these inhibitors. The 6-amino substitution on the pyrimidine ring provides a vector for introducing various side chains that can exploit differences in the ATP-binding pocket among kinases, thereby dictating the inhibitor's selectivity profile. Modifications at this position can influence interactions with the solvent front or deeper hydrophobic pockets, leading to significant variations in on-target potency and off-target effects.[4]
Comparative Selectivity Profiles of 6-Aminopyrimidine-Based Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, as off-target activities can lead to toxicity.[5] The following tables summarize the inhibitory activities (IC50 or Kd values) of several key 6-aminopyrimidine-based inhibitors against their primary targets and a selection of off-target kinases. This data, compiled from various kinase profiling studies, offers a quantitative comparison of their selectivity.
Table 1: Selectivity Profile of Bcr-Abl Inhibitors
| Compound | Primary Target | IC50/Kd (nM) | Selected Off-Targets | IC50/Kd (nM) | Reference(s) |
| Imatinib | Bcr-Abl | 4.6 (IC50) | c-Kit | 100 (IC50) | [6][7] |
| PDGFRα | 71 (IC50) | [2] | |||
| NQO2 | 82 (IC50) | [8] | |||
| c-Abl | 100-300 (IC50) | [9] | |||
| Dasatinib | Bcr-Abl | 0.1 - 3 (IC50) | SRC family kinases | <1 (IC50) | [10][11] |
| c-Kit | 1-10 (IC50) | [11] | |||
| PDGFRβ | 1-10 (IC50) | [11] | |||
| Ephrin receptors | 1-10 (IC50) | [11] |
Table 2: Selectivity Profile of EGFR Inhibitors
| Compound | Primary Target | IC50 (nM) | Selected Off-Targets | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR (Tyr1173) | 37 | RICK | ~50 | [12][13] |
| EGFR (Tyr992) | 37 | GAK | ~90 | [13] | |
| EGFR (L858R/T790M) | >4000 | [6] | |||
| WZ4002 | EGFR (L858R/T790M) | <0.3 | EGFR (WT) | >2000 | [14] |
Analysis of Selectivity:
-
Imatinib , a first-generation Bcr-Abl inhibitor, demonstrates remarkable specificity for its primary targets, ABL, KIT, and PDGFR.[15] However, it also inhibits the non-kinase target NQO2 at physiologically relevant concentrations.[8] Its selectivity is attributed to its ability to bind to the inactive conformation of the ABL kinase domain.[15]
-
Dasatinib , a second-generation inhibitor, is significantly more potent against Bcr-Abl but exhibits a much broader kinase inhibition profile, targeting a large number of tyrosine and serine/threonine kinases.[11][15] This promiscuity can be attributed to its ability to bind to the active conformation of kinases and its less stringent structural requirements for binding.[16] This broader activity profile may contribute to its efficacy in imatinib-resistant cases but also to a different side-effect profile.[17]
-
Gefitinib , a selective EGFR inhibitor, shows high potency against wild-type EGFR but is less effective against certain resistance mutations like T790M.[6][18] Its off-target profile includes the serine/threonine kinases RICK and GAK.[13]
-
Third-generation inhibitors like WZ4002 , which also feature a 4-aminopyrimidine core, are designed to be highly selective for mutant forms of EGFR (e.g., L858R/T790M) while sparing the wild-type receptor, thereby reducing toxicity.[14]
Methodologies for Assessing Kinase Inhibitor Selectivity
A variety of robust methodologies are available to profile the selectivity of kinase inhibitors. These assays are crucial for understanding a compound's mechanism of action and potential for off-target effects.[19]
In Vitro Kinase Profiling: The LanthaScreen™ Assay
The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a widely used platform for determining inhibitor potency against a purified kinase.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Kinase of interest
-
Europium (Eu)-labeled anti-tag antibody specific for the kinase
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer
-
Test inhibitor (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates (white or black, low-volume)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound by performing a serial dilution in the assay buffer.
-
Prepare a 3X kinase/antibody mixture containing the kinase and the Eu-labeled antibody in the assay buffer. The optimal concentrations should be determined empirically.
-
Prepare a 3X solution of the kinase tracer in the assay buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells. The final reaction volume will be 15 µL.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-enabled plate reader. Measure the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
TR-FRET: This technology is chosen for its high sensitivity and low background, as the time-resolved measurement allows for the decay of short-lived background fluorescence.[18]
-
ATP-Competitive Tracer: The use of an ATP-competitive tracer ensures that the assay is sensitive to inhibitors that bind to the ATP pocket, which is the mode of action for most 6-aminopyrimidine-based inhibitors.[20]
-
Europium Donor: Europium has a long fluorescence lifetime, which is essential for the time-resolved measurement.[18]
Kinome-Wide Profiling: The KINOMEscan™ Platform
For a comprehensive assessment of selectivity, the KINOMEscan™ platform is an industry standard. This is a competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases (over 450).[1]
Experimental Workflow: KINOMEscan™
The KINOMEscan™ assay is typically performed as a service. The general workflow is as follows:
-
Assay Principle: A DNA-tagged kinase, an immobilized ligand, and the test compound are the three main components. The assay measures the ability of the test compound to compete with the immobilized ligand for binding to the kinase active site.[1]
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR, which detects the DNA tag.[1]
-
Data Output: The results are often reported as percent of control or as dissociation constants (Kd), providing a quantitative measure of binding affinity.[21]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by these inhibitors is crucial for interpreting their biological effects.
Signaling Pathway: Bcr-Abl and Points of Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[22]
Caption: Bcr-Abl signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay to determine an inhibitor's IC50.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The 6-aminopyrimidine scaffold is a versatile and powerful core for the design of potent kinase inhibitors. As demonstrated by the comparative data, subtle modifications to this scaffold can dramatically alter the selectivity profile of the resulting inhibitor. While broad-spectrum inhibitors like Dasatinib have their clinical utility, the field is increasingly focused on developing highly selective inhibitors to minimize off-target toxicities. A thorough understanding of the structure-activity relationships and the application of comprehensive profiling assays are essential for the successful development of the next generation of targeted kinase inhibitors.
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ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]
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BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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Introduction: The Enduring Significance of Kinase Inhibitors and the Pyrimidine Scaffold
An In-Depth Guide to Benchmarking New Pyrimidine Derivatives Against Known Kinase Inhibitors
Protein kinases, enzymes that regulate the majority of cellular processes by phosphorylating specific substrates, have become one of the most critical classes of drug targets in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell growth and proliferation.[2][3] Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies, with over 70 inhibitors approved by the U.S. Food and Drug Administration (FDA), the majority for oncological indications.[4]
Within the vast chemical space explored for kinase inhibitor development, the pyrimidine nucleus stands out as a "privileged scaffold."[5][6] This heterocyclic motif is a cornerstone of numerous clinically successful drugs.[7][8] Its utility stems from its structural resemblance to the adenine core of ATP, allowing pyrimidine derivatives to act as competitive inhibitors by occupying the ATP-binding site of kinases.[6][9] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10][11]
The discovery pipeline is continually producing novel pyrimidine derivatives with the potential for enhanced efficacy or the ability to overcome resistance to existing therapies.[12][13] However, to ascertain their true therapeutic potential, a rigorous and standardized benchmarking process against established inhibitors is paramount. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for this comparative evaluation. We will detail the essential biochemical and cell-based assays, explain the causality behind methodological choices, and present a clear roadmap for interpreting the resulting data, thereby ensuring a robust and reliable assessment of new therapeutic candidates.
Experimental Design & Methodologies
A successful benchmarking study is built on a foundation of well-chosen materials and meticulously executed, self-validating protocols. The goal is not merely to generate data, but to produce a clear, unbiased comparison of potency and cellular efficacy.
Materials: Compounds and Target Selection
1. Test Compounds (Hypothetical New Pyrimidine Derivatives): For this guide, we will consider three novel, hypothetical 2,4-diaminopyrimidine derivatives designed to target Aurora Kinase A (AURKA).
-
PYR-1: The core 2,4-diaminopyrimidine scaffold with foundational substitutions.
-
PYR-2: A derivative of PYR-1 featuring a trifluoromethyl group on a phenyl ring, intended to enhance binding affinity.
-
PYR-3: A derivative of PYR-1 incorporating a solubilizing moiety to improve pharmacokinetic properties without compromising potency.
2. Reference Kinase Inhibitors: A meaningful comparison requires benchmarking against clinically relevant and structurally related inhibitors.
-
Alisertib (MLN8237): An FDA-approved, potent, and selective Aurora Kinase A inhibitor with a pyrimidine core.[6][7] It serves as the primary benchmark for on-target potency.
-
Barasertib (AZD1152): A potent Aurora Kinase B inhibitor, also containing a pyrimidine scaffold.[6][7] Including Barasertib allows for an initial assessment of selectivity between highly related kinase isoforms (AURKA vs. AURKB).
3. Target Kinase and Cell Line:
-
Target Kinase: Recombinant human Aurora Kinase A (AURKA) for biochemical assays. The choice of AURKA is based on its clinical relevance in various cancers and the existence of well-characterized pyrimidine-based inhibitors.[7]
-
Cell Line: A549 human lung carcinoma cell line. This line is selected for its documented moderate to high expression of AURKA, providing a suitable model for assessing the antiproliferative effects of the inhibitors in a cellular context.
Experimental Workflow Diagram
The overall process for evaluating and benchmarking the new derivatives is summarized in the workflow below.
Caption: High-level workflow for kinase inhibitor benchmarking.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
Rationale: The primary goal is to determine the direct inhibitory effect of the compounds on the purified target kinase. The ADP-Glo™ assay is chosen for its high sensitivity and non-radioactive format. It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[14][15] A lower signal indicates less ADP produced, and therefore, stronger inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a 2X ATP solution (e.g., 20 µM) in kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately assessed.
-
Kinase Solution: Dilute recombinant human AURKA to a 2X working concentration in kinase buffer. This concentration must be optimized to produce a robust signal within the linear range of the assay.
-
Compound Dilutions: Prepare a 10-point serial dilution series for each compound (PYR-1, PYR-2, PYR-3, Alisertib, Barasertib) in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create intermediate dilutions in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 2.5 µL of the diluted compound solution to the appropriate wells. Include "no inhibitor" (DMSO only) controls and "no enzyme" background controls.
-
Add 2.5 µL of the 2X Kinase Solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and background as 0%.
-
Plot the normalized percent inhibition against the logarithmic concentration of the inhibitor.
-
Calculate the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[16]
-
Protocol 2: Cell-Based Antiproliferative Assay (CellTiter-Glo® Assay)
Rationale: A potent biochemical inhibitor must be able to cross the cell membrane and inhibit its target in the complex intracellular environment to be therapeutically useful. This assay measures the antiproliferative effect of the compounds by quantifying the number of viable cells after treatment. The CellTiter-Glo® assay determines cell viability by measuring intracellular ATP levels, which correlate with metabolic activity and cell number.[17]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom white plate at a density of 3,000-5,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and reference compounds in culture media.
-
Carefully remove the old media from the wells and add 100 µL of media containing the desired final concentration of each compound. Include DMSO vehicle controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data by setting the DMSO-treated wells as 100% cell viability and wells with no cells as 0%.
-
Plot the percent viability against the logarithmic concentration of the compound.
-
Calculate the GI50 value (the concentration required to inhibit cell growth by 50%) using a four-parameter logistic fit.
-
Results: A Comparative Analysis
The data from the biochemical and cellular assays are summarized below to facilitate a direct comparison of the novel pyrimidine derivatives against the established inhibitors.
Table 1: Biochemical Inhibition of Aurora Kinase A
| Compound | Target Kinase | IC50 (nM) | Notes |
| PYR-1 | AURKA | 85.2 | Baseline potency of the core scaffold. |
| PYR-2 | AURKA | 15.6 | ~5.5x improvement over PYR-1, suggesting the trifluoromethyl group enhances binding. |
| PYR-3 | AURKA | 92.5 | Potency is comparable to the parent scaffold, indicating the solubilizing group is well-tolerated. |
| Alisertib | AURKA | 1.2[6] | Gold standard reference; highly potent. |
| Barasertib | AURKA | 25.0 | Included for selectivity reference (known AURKB inhibitor). |
Table 2: Antiproliferative Activity in A549 Cells
| Compound | Cell Line | GI50 (nM) | Notes |
| PYR-1 | A549 | 450.3 | Moderate cellular activity. |
| PYR-2 | A549 | 88.1 | Strong correlation with biochemical potency; good cell permeability. |
| PYR-3 | A549 | 115.7 | Enhanced cellular activity relative to its biochemical potency, possibly due to better cell penetration or stability. |
| Alisertib | A549 | 20.5 | High cellular potency, as expected. |
Discussion: Interpreting the Benchmark Data
The primary objective of this study was to benchmark novel pyrimidine derivatives against established drugs. The results provide a clear hierarchy of potency and cellular efficacy.
Potency and Structure-Activity Relationship (SAR): The biochemical data reveals a clear SAR. The addition of a trifluoromethyl group in PYR-2 led to a significant 5.5-fold increase in potency against AURKA compared to the parent compound PYR-1 . This common medicinal chemistry strategy often enhances binding affinity through favorable hydrophobic or electronic interactions within the ATP-binding pocket. Conversely, PYR-3 demonstrated that adding a solubilizing group did not negatively impact its direct inhibitory activity, which is a positive outcome for downstream drug development. However, none of the new derivatives matched the sub-nanomolar potency of the clinical benchmark, Alisertib .[6]
Cellular Activity and Translation: The true potential of an inhibitor is revealed in cell-based assays. Both PYR-2 and PYR-3 showed promising antiproliferative activity. PYR-2 's strong cellular effect (GI50 = 88.1 nM) correlates well with its biochemical potency (IC50 = 15.6 nM), suggesting efficient cell penetration and target engagement.
Perhaps the most interesting result is from PYR-3 . Despite having a modest biochemical IC50 of 92.5 nM, its cellular GI50 was a surprisingly strong 115.7 nM. This suggests that the structural modification in PYR-3 , while not enhancing direct binding, may have significantly improved its drug-like properties, such as cell permeability or resistance to metabolic degradation. This discrepancy underscores the critical importance of conducting both biochemical and cellular assays; relying on biochemical data alone would have incorrectly deprioritized PYR-3 .
Aurora Kinase Signaling Pathway Context
To understand the downstream effects of inhibiting AURKA, it is helpful to visualize its role in cell cycle progression.
Caption: Simplified Aurora Kinase A signaling pathway in mitosis.
Inhibition of AURKA by compounds like PYR-2 or Alisertib disrupts this cascade, leading to defects in spindle assembly and ultimately triggering apoptosis, which is the desired therapeutic outcome in cancer cells.[7]
Future Directions: Based on this benchmark, PYR-2 is a promising lead candidate due to its superior biochemical potency and strong cellular activity. PYR-3 also warrants further investigation due to its excellent cellular profile. The next logical steps would include:
-
Selectivity Profiling: Screen the lead compounds against a broad panel of kinases (e.g., KINOMEscan) to determine their selectivity profile. While potent, many pyrimidine-based inhibitors can have off-target effects.[18]
-
In Vivo Efficacy Studies: Test the lead candidates in animal models (e.g., xenografts of A549 cells) to assess their anti-tumor activity in a living system.
-
ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds to determine their suitability for further clinical development.
Conclusion
This guide outlines a robust, multi-faceted approach to benchmarking novel pyrimidine-based kinase inhibitors. By integrating direct biochemical inhibition assays with functional cellular proliferation assays, we can build a comprehensive profile of a new compound's potential. Our hypothetical case study demonstrated that while PYR-2 emerged as a potent lead, the unexpected cellular efficacy of PYR-3 highlights the necessity of this dual-assay approach for making informed decisions in drug discovery. This structured methodology ensures that the most promising candidates are advanced, paving the way for the development of next-generation targeted therapies.
References
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Bano, S., et al. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
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Scott, J.S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed. Available at: [Link]
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Al-Ostath, S.M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
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Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
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Shafi, S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
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Devesa, I., et al. (2004). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]
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Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Aushia, A. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Aushia. Available at: [Link]
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Wang, J., & Zhang, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. Available at: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
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BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Vasta, J.D., & Robers, M.B. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
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ResearchGate (2018). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Available at: [Link]
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Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]
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Drewry, D.H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
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Hassan, R.A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Vishwakarma, P., et al. (2022). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Taylor & Francis. Available at: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
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Talele, T.T. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link]
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BMG LABTECH (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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Reaction Biology (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
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Cross-reactivity profiling of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione derived compounds
An In-Depth Guide to Cross-Reactivity Profiling of Pyrimidinedione-Derived Compounds for Drug Discovery
Introduction: The Pyrimidinedione Scaffold and the Imperative of Selectivity
The pyrimidinedione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A representative example, 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, illustrates the potential for functionalization of this heterocyclic system. The true value of such scaffolds lies in the ability to develop derivatives with high affinity and selectivity for a specific biological target. However, achieving this selectivity is a significant challenge, as minor structural modifications can lead to unintended interactions with other proteins, resulting in off-target effects and potential toxicity.
This guide provides a comprehensive overview of the principles and methodologies for the cross-reactivity profiling of pyrimidinedione-derived compounds. We will explore key experimental techniques, present a comparative framework for analyzing selectivity, and offer detailed protocols to enable researchers in drug development to make informed decisions about lead candidate selection and optimization.
Comparative Analysis of Pyrimidinedione Derivatives: A Hypothetical Case Study
To illustrate the process of cross-reactivity profiling, let us consider a hypothetical case study involving three pyrimidinedione derivatives (Compound A, Compound B, and Compound C) designed as inhibitors of a specific kinase, Target Kinase X.
Table 1: Comparative Inhibitory Activity and Kinome Selectivity
| Compound | Target Kinase X IC50 (nM) | S-Score (10) at 1 µM | Number of Off-Target Kinases (at 1 µM with >90% inhibition) |
| Compound A | 5 | 0.08 | 8 |
| Compound B | 25 | 0.02 | 2 |
| Compound C | 2 | 0.25 | 25 |
S-Score (10) is a quantitative measure of kinase selectivity, with a lower score indicating higher selectivity. It is calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested (excluding the primary target). For this example, we assume a panel of 100 kinases was used.
From this hypothetical data, Compound B, despite having a higher IC50 for the primary target than Compounds A and C, demonstrates superior selectivity with the lowest S-score and the fewest off-target interactions. Compound C, while being the most potent inhibitor of Target Kinase X, exhibits significant cross-reactivity, suggesting a higher potential for off-target effects.
Key Experimental Techniques for Cross-Reactivity Profiling
A multi-faceted approach is essential for a thorough assessment of compound selectivity. Here, we detail three critical experimental workflows.
Kinome Scanning
Kinome scanning provides a broad overview of a compound's interaction with a large panel of kinases. This is often the first step in assessing the selectivity of a potential kinase inhibitor.
Experimental Workflow: Kinome Scanning
Caption: Workflow for Kinome Scanning.
Step-by-Step Protocol for a Representative Kinase Inhibition Assay:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction Mixture: In a microplate, prepare a reaction mixture containing the specific kinase, a suitable substrate peptide, and ATP in a kinase reaction buffer.
-
Incubation: Add the test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., with ³³P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding. This technique can identify direct targets and off-targets in their native cellular context.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Affinity Chromatography coupled with Mass Spectrometry
This powerful technique can identify the direct binding partners of a compound from a complex biological sample, such as a cell lysate.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Step-by-Step Protocol for Affinity Chromatography-Mass Spectrometry:
-
Probe Synthesis: Synthesize a derivative of the test compound with a linker for immobilization onto a solid support (e.g., sepharose beads).
-
Affinity Matrix Preparation: Covalently attach the linker-modified compound to the solid support.
-
Protein Extraction: Prepare a protein lysate from cells or tissues of interest.
-
Affinity Capture: Incubate the protein lysate with the affinity matrix to allow for binding of target proteins.
-
Washing: Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.
Conclusion: An Integrated Approach to De-risking Drug Candidates
The cross-reactivity profiling of pyrimidinedione-derived compounds, and indeed any drug candidate, is a critical component of the preclinical drug development process. A thorough understanding of a compound's selectivity profile, obtained through a combination of techniques such as kinome scanning, CETSA, and affinity chromatography-mass spectrometry, allows for the early identification of potential liabilities and provides a rational basis for lead optimization. By embracing a multi-pronged, data-driven approach to selectivity assessment, researchers can enhance the likelihood of developing safe and effective medicines.
References
-
Martinez Molina, D. et al. (2013) Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), pp. 84-87. Available at: [Link]
A Senior Application Scientist's Guide to the Synthesis of Fused Pyrimidine Ring Systems
Introduction: The Central Role of Fused Pyrimidines in Modern Drug Discovery
Fused pyrimidine scaffolds are cornerstones of medicinal chemistry, forming the structural core of a vast array of therapeutic agents and biologically significant molecules. From the purines that constitute our genetic code to potent kinase inhibitors used in oncology, the unique electronic and structural properties of these bicyclic systems make them "privileged structures" capable of interacting with a multitude of biological targets. Their prevalence in approved drugs for treating cancer, viral infections, and inflammatory conditions underscores the enduring need for efficient, versatile, and scalable synthetic routes to access novel analogues.[1][2]
This guide provides an in-depth comparison of the primary synthetic strategies for constructing fused pyrimidine systems. We will move beyond a simple recitation of reaction schemes to dissect the underlying principles, explain the causality behind experimental choices, and provide validated protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to select and implement the optimal synthetic route for their specific target, considering factors such as substrate scope, desired substitution patterns, and scalability.
Strategic Overview: Major Synthetic Paradigms
The construction of fused pyrimidine systems can be broadly categorized into four dominant strategies, each with distinct advantages and limitations. The choice of strategy is often dictated by the availability of starting materials and the desired final substitution pattern.
-
Classical Condensation Reactions: These are foundational methods involving the cyclization of pre-functionalized precursors, often requiring elevated temperatures.
-
Multicomponent Reactions (MCRs): These powerful reactions build molecular complexity in a single step from three or more starting materials, offering high atom economy and operational simplicity.[3]
-
Transition-Metal-Catalyzed Cross-Coupling and Annulation: These modern methods provide unparalleled precision in forming C-C and C-N bonds, enabling the construction of highly decorated and complex fused systems.
-
Green Chemistry Approaches: Utilizing technologies like microwave irradiation and ultrasound, these methods aim to improve efficiency, reduce reaction times, and minimize environmental impact.[4][5]
Caption: Overview of major synthetic strategies for fused pyrimidines.
Classical Condensation Routes: The Foundation
These methods rely on the intramolecular cyclization of a pre-formed, suitably substituted aromatic or heteroaromatic precursor. While sometimes requiring harsh conditions, their simplicity and reliance on readily available starting materials ensure their continued relevance.
The Niementowski Quinazolinone Synthesis
The Niementowski synthesis is a robust and widely used method for preparing 4(3H)-quinazolinones, involving the thermal condensation of an anthranilic acid with an amide.[6] The reaction's versatility allows for substitution on both the benzene and pyrimidine rings by selecting the appropriate starting materials.
Mechanism & Rationale: The reaction proceeds via the initial formation of an N-acylanthranilic acid intermediate. At elevated temperatures (typically 130–200 °C), this intermediate undergoes intramolecular cyclization with the elimination of water to form the stable quinazolinone ring. The high temperature is necessary to drive the dehydration and cyclization steps. A key variation uses formamide to yield the parent quinazolin-4(3H)-one.[7][8]
Caption: Simplified workflow of the Niementowski Quinazolinone Synthesis.
The Traube Purine Synthesis
The Traube synthesis is arguably the most fundamental and versatile method for constructing the purine ring system.[9] It involves building the imidazole ring onto a pre-existing 4,5-diaminopyrimidine.
Mechanism & Rationale: The synthesis begins with a 4,5-diaminopyrimidine, which is cyclized by introducing a one-carbon unit. Formic acid is the most common reagent for this purpose, leading to the parent purine or its derivatives upon heating.[10][11] The reaction involves the formylation of one of the amino groups, followed by an intramolecular cyclization (dehydration) to close the imidazole ring. The choice of cyclizing reagent is critical; using urea or phosgene analogues can lead to xanthine (an 8-oxo-purine) derivatives.
Experimental Protocol: Traube Synthesis of Guanine
This protocol details the classic synthesis of guanine from 2,5,6-triaminopyrimidin-4-ol.[10]
-
Materials: 2,5,6-triaminopyrimidin-4-ol (10 g, 0.07 mol), 90% Formic Acid (60 mL).
-
Procedure:
-
A solution of 2,5,6-triaminopyrimidin-4-ol in 90% formic acid is heated under reflux for 4-5 hours.
-
The reaction mixture is then evaporated to dryness under reduced pressure.
-
The residue is dissolved in concentrated nitric acid and decolorized with activated charcoal.
-
The product is precipitated by the addition of aqueous ammonia.
-
-
Yield: 65-75%.[10]
Multicomponent Reactions (MCRs): Efficiency and Complexity in One Pot
MCRs are highly convergent reactions where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. This approach is prized for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules.
The Biginelli Reaction for Fused Dihydropyrimidines
The classic Biginelli reaction produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[9] This methodology can be adapted to synthesize fused pyrimidine systems by using cyclic β-dicarbonyl compounds or pre-functionalized pyrimidines.
Mechanism & Rationale: The reaction mechanism is believed to begin with an acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion.[12] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent intramolecular cyclization via attack of the remaining urea nitrogen onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidine product. The use of a Brønsted or Lewis acid catalyst is crucial for activating the aldehyde and promoting the key condensation steps.[13]
Caption: Key intermediates in the Biginelli Reaction mechanism.
Experimental Protocol: FeCl₃-Catalyzed Biginelli Reaction
This protocol describes a robust and high-yielding synthesis of a dihydropyrimidine derivative using an iron(III) chloride catalyst.[13]
-
Materials: 5-Phenyl-2-furaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.5 eq), Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%), Ethanol.
-
Procedure:
-
To a round-bottom flask, add the 5-phenyl-2-furaldehyde, ethyl acetoacetate, urea, and FeCl₃·6H₂O in ethanol.
-
Reflux the reaction mixture for 6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the purified product.
-
-
Yield: Up to 79%.[13]
Transition-Metal Catalysis: Precision and Scope
Transition-metal catalysis has revolutionized the synthesis of fused heterocycles, offering mild reaction conditions and unprecedented control over regioselectivity. Palladium- and rhodium-catalyzed reactions are particularly prominent.
Palladium-Catalyzed Annulation for Pyrido[2,3-d]pyrimidines
This strategy often involves the intramolecular or intermolecular coupling of a pre-functionalized pyrimidine (e.g., an iodouracil derivative) with an alkyne or alkene.[14] These methods are powerful for constructing highly substituted systems that are difficult to access via classical routes.
Mechanism & Rationale: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the uracil derivative. This is followed by coordination and insertion of the alkyne into the Pd-C bond. The final steps involve reductive elimination and intramolecular cyclization (annulation) to form the fused pyridine ring and regenerate the Pd(0) catalyst. The choice of ligands and additives (like LiCl) can be critical for controlling selectivity and preventing side reactions.[14]
Experimental Protocol: Palladium-Catalyzed Synthesis of a Pyrido[2,3-d]pyrimidine
This protocol details the synthesis of a substituted pyrido[2,3-d]pyrimidine from an iodouracil derivative and diphenylacetylene.[14]
-
Materials: 5-Iodo-6-(dimethylaminomethylene)amino-1,3-dimethyluracil (100 mg, 0.297 mmol), Diphenylacetylene (80 mg, 0.446 mmol), Palladium(II) acetate (Pd(OAc)₂) (3.3 mg, 5 mol%), Anhydrous Potassium Carbonate (K₂CO₃) (82 mg, 2.0 eq), Lithium Chloride (LiCl) (12.6 mg, 1.0 eq), Anhydrous DMF (10 mL).
-
Procedure:
-
To a solution of the iodouracil in DMF, add Pd(OAc)₂, K₂CO₃, LiCl, and diphenylacetylene.
-
Stir the resulting solution at 120 °C for 1.5 hours under a nitrogen atmosphere.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (eluent: ethyl acetate/hexane, 1:10) to yield the product as a white solid.
-
-
Yield: 93% (with LiCl).[14]
Rhodium-Catalyzed C-H Activation for Quinazoline Synthesis
Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalization of starting materials.[15] Rhodium(III) catalysts have proven particularly effective for the synthesis of quinazolines from benzimidates and dioxazolones.[16]
Mechanism & Rationale: The reaction is initiated by C-H activation at the ortho-position of the benzimidate, directed by the imine nitrogen, to form a five-membered rhodacycle intermediate. The dioxazolone then coordinates and inserts into the Rh-C bond. Subsequent reductive elimination and cyclization steps form the quinazoline ring. The dioxazolone cleverly serves as an internal oxidant, allowing the Rh(III) catalyst to be regenerated without the need for an external oxidizing agent.[16]
Green Chemistry Approaches: Enhancing Efficiency and Sustainability
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[8] Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are two key enabling technologies in this area.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the solvent and reactants directly, leading to significant reductions in reaction times compared to conventional oil-bath heating.[17][18]
Causality: The rapid heating is due to the direct interaction of the microwave's electromagnetic field with polar molecules in the reaction mixture, causing them to align and rapidly rotate, generating thermal energy. This can lead to localized superheating and pressure increases (in a sealed vessel), which can accelerate reactions that are typically slow under conventional heating.
Ultrasound-Assisted Synthesis
Sonication promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets, which can enhance mass transfer and accelerate reaction rates.[5][11]
Comparative Performance Analysis
The choice of synthetic route is a multi-factorial decision. The following tables provide a comparative summary of the discussed methodologies based on experimental data from the literature.
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
| Conventional | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Ethanol, Pyridine, Reflux | 10 h | Moderate | [7] |
| Microwave | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Ethanol, Microwave | 10-20 min | 66-97% | [7][17] |
| Conventional | Anthranilic acid, Formamide | Oil bath, 150-180 °C | 3-6 h | 48-89% | [17][19] |
| Microwave | Anthranilic acid, Formamide | Neat, Microwave, 60-640W | 4-5 min | 70-95% | [12][18] |
As demonstrated, microwave irradiation offers a dramatic reduction in reaction time and often a significant increase in yield for the Niementowski synthesis.
Table 2: Comparison of Synthetic Strategies for Fused Pyrimidines
| Strategy | Key Features | Advantages | Disadvantages | Typical Yields |
| Classical Condensation | Cyclization of pre-functionalized precursors | Simple, readily available starting materials | Often requires harsh conditions (high temp.), limited scope | 60-80% |
| Multicomponent (MCR) | One-pot, ≥3 components | High efficiency, atom economy, diversity | Optimization can be complex, purification challenges | 70-95% |
| Transition-Metal Catalysis | Cross-coupling, C-H activation | High selectivity, mild conditions, broad scope | Catalyst cost/toxicity, ligand sensitivity | 80-98% |
| Ultrasound-Assisted | Acoustic cavitation | Shorter reaction times, improved yields, milder conditions | Specialized equipment, scalability can be an issue | 75-95% |
Conclusion and Future Outlook
The synthesis of fused pyrimidine systems has evolved from classical, high-temperature condensations to highly sophisticated and efficient transition-metal-catalyzed and multicomponent strategies. Classical methods like the Traube and Niementowski syntheses remain valuable for their simplicity and access to fundamental scaffolds. However, for the rapid generation of molecular diversity and the construction of highly functionalized targets, multicomponent and transition-metal-catalyzed reactions are often superior.
The increasing adoption of green chemistry techniques, particularly microwave and ultrasound assistance, provides a powerful tool to enhance the efficiency of all these methods. By significantly reducing reaction times and energy consumption, these technologies align modern drug discovery efforts with the principles of sustainability.
The future of fused pyrimidine synthesis will likely involve the continued development of novel C-H activation strategies to further streamline synthetic routes, the design of new multicomponent reactions to access unprecedented chemical space, and the integration of flow chemistry for safer and more scalable production. As our understanding of the biological roles of these "privileged scaffolds" deepens, the demand for innovative and efficient synthetic methodologies will only continue to grow.
References
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Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917. [Link]
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Mittersteiner, M., Farias, F. F. S., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics sonochemistry, 79, 105683. [Link]
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Bae, J. W., Lee, S. H., Cho, Y. J., Jung, Y. J., Hwang, H. J., & Yoon, C. M. (2000). Synthesis of pyrido[2,3-d]pyrimidines via palladium-catalyzed reaction of iodouracil with acetylenes. Tetrahedron Letters, 41(31), 5899-5902. [Link]
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Liu, X., et al. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry, 87(20), 13587–13600. [Link]
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Szymańska, E., & Gornowicz, A. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729. [Link]
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Heravi, M. M., et al. (2013). Recent progress in asymmetric Biginelli reaction. Molecular diversity, 17(2), 389–407. [Link]
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Richieu, A., & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20646-20650. [Link]
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Wang, J., Zha, S., Chen, K., Zhang, F., Song, C., & Zhu, J. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C–H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2062–2065. [Link]
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Qiu, W., Zhan, D., Ma, X., & Zhang, X. (2025). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. International Journal of Molecular Sciences, 26(18), 8955. [Link]
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- Legraverend, M., & Grierson, D. S. (2006). The purines: potent and versatile starting materials in medicinal chemistry. Chemistry-A European Journal, 12(9), 2434-2444.
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- Niementowski, S. v. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
- Dandia, A., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108.
- Chen, D. Y.-K., & Diness, F. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
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Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
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Song, G., & Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134. [Link]
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Maikhuri, V. K., Mathur, D., Chaudhary, A., Kumar, R., Parmar, V. S., & Singh, B. K. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in current chemistry (Cham), 382(1), 4. [Link]
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Szymańska, E., & Gornowicz, A. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules (Basel, Switzerland), 30(18), 3729. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
As researchers and developers, our responsibility for a chemical compound extends through its entire lifecycle, from synthesis and application to its final, safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established principles of hazardous waste management for halogenated organic compounds.
Core Principle: Hazard Identification and Classification
Before any disposal action is taken, it is crucial to understand the nature of the waste. This compound is an organic chemical containing a bromine atom. This places it unequivocally in the category of halogenated organic waste .[1][2][3]
The causality for this classification is twofold:
-
Regulatory Compliance: Environmental protection agencies worldwide mandate the segregation of halogenated waste from non-halogenated streams. This is because the incineration of mixed waste can lead to the formation of persistent and toxic byproducts like dioxins and furans.
-
Disposal Cost and Method: Halogenated waste requires specialized, high-temperature incineration and often costs significantly more to dispose of than non-halogenated waste.[2] Proper segregation is therefore both an environmental and an economic imperative.
Essential Preparations: PPE and Container Setup
Proper preparation is the foundation of a safe disposal process. Before handling the waste, ensure all necessary equipment and materials are readily accessible in the designated waste handling area, preferably within a chemical fume hood.
| Item | Specification | Rationale |
| Waste Category | Halogenated Organic Solid Waste | Segregation is critical to prevent improper treatment and ensure regulatory compliance.[3][6] |
| Primary Container | HDPE or glass, wide-mouth, with a screw-top lid. Must be clean, dry, and in good condition. | Ensures chemical compatibility and prevents leaks or spills. The container must be able to seal tightly to be "vapor tight" and "spill proof".[1][6] |
| Labeling | Hazardous Waste Tag | Must include the full chemical name, the words "Hazardous Waste," accumulation start date, and hazard identification (e.g., Toxic, Irritant).[2] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a lab coat. | Provides a barrier against skin and eye contact with the solid chemical.[4] |
| Handling Area | A designated Satellite Accumulation Area (SAA) within the laboratory. | SAA must be in a well-ventilated, cool, and dry location, with secondary containment to capture any potential leaks.[2][3] |
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, contained, and stored in a self-validating system that minimizes risk at every stage.
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on your lab coat, safety goggles, and nitrile gloves as specified in the table above.
-
Prepare the Waste Container: Affix a "Hazardous Waste" tag to your designated halogenated solid waste container before adding any waste.[1][2] Fill out all required generator information.
-
Transfer the Waste:
-
Working within a chemical fume hood to minimize inhalation risk, carefully transfer the solid this compound from its original container or experimental vessel into the prepared halogenated waste container.
-
Use a dedicated spatula or scoop. Avoid creating airborne dust.[4]
-
If residual material remains in the original container, it may be triple-rinsed with a suitable solvent (e.g., acetone, methanol). The resulting rinsate must also be disposed of as halogenated liquid waste in a separate, appropriately labeled container.
-
-
Seal and Secure the Container:
-
Once the waste is transferred, securely fasten the container's cap. The container must be kept closed at all times except when actively adding waste.[1]
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
-
Complete the Label: List "this compound" and its approximate quantity on the hazardous waste tag. Ensure all fields are accurately completed.
-
Store Appropriately: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). The container must be stored within secondary containment.[2]
-
Arrange for Pickup: Once the container is full (do not exceed 90% capacity) or has been stored for the maximum allowable time per your institution's policy (e.g., 3 months), arrange for a waste collection with your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated solid chemical waste.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is critical.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill location.
-
Assess the Spill: For a small spill of solid material, laboratory personnel can typically manage the cleanup. For a large spill, evacuate the area and contact your institution's EHS emergency line.[1]
-
Cleanup:
-
Wearing your full PPE, gently sweep up the solid material and place it into your labeled halogenated solid waste container.[4] Avoid creating dust.
-
Use absorbent pads to decontaminate the area. Place the used pads into a sealed bag or container, label it as hazardous waste, and dispose of it along with the primary waste.[1][2]
-
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institutional policy.
By adhering to this structured and scientifically-grounded protocol, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois Urbana-Champaign URL: [Link]
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Title: CHEMICAL WASTE GUIDELINE: Halogenated Solvents Source: Temple University Environmental Health and Radiation Safety URL: [Link]
-
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]
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Title: Chemical and Hazardous Waste Guide Source: University of Oslo (UiO) URL: [Link]
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Title: 8.1 Organic solvent waste Source: Kemicentrum, Lund University URL: [Link]
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A Senior Application Scientist's Guide to Handling 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione
Abstract: This guide provides a comprehensive operational, safety, and disposal protocol for the handling of 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione. As a brominated heterocyclic compound, this reagent warrants a high degree of caution. This document is structured to provide researchers, scientists, and drug development professionals with the essential information to mitigate risks and ensure safe laboratory practices. The protocols herein are grounded in established safety principles and regulatory standards, emphasizing engineering controls, personal protective equipment, and emergency preparedness.
Hazard Assessment and the Precautionary Principle
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[4][5] The procedures outlined below are designed to comply with and exceed these standards.
Primary Lines of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any task is initiated, engineering and administrative controls must be in place as the primary methods of protection.[6]
-
Engineering Controls: All work involving the solid (powder) form of this compound, or its solutions in volatile solvents, must be conducted within a certified chemical fume hood.[5][7] The fume hood provides critical ventilation to capture and exhaust airborne particles and vapors, preventing inhalation exposure.
-
Administrative Controls:
-
Designated Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked, and access should be limited to trained personnel.
-
Training: All personnel must receive documented training on the potential hazards and safe handling procedures for this compound before commencing any work.[5] This training is a core requirement of the OSHA Laboratory Standard.[8]
-
Chemical Hygiene Plan (CHP): All procedures must be incorporated into the laboratory's written CHP, which outlines protocols and policies to protect workers from chemical hazards.[9]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a thorough risk assessment of the planned procedure.[6] The following table summarizes the required PPE for different operational scenarios.
| Operational Scenario | Eyes/Face | Hand Protection | Body Protection | Respiratory |
| Low-Energy Tasks (e.g., weighing solids, preparing solutions in a fume hood) | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required if in fume hood |
| High-Energy/Splash Potential (e.g., pouring large volumes, potential for splashing) | Face Shield over Chemical Splash Goggles | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not required if in fume hood |
| Spill Cleanup | Face Shield over Chemical Splash Goggles | Heavy-duty outer gloves over inner nitrile gloves | Chemical-Resistant Apron or Suit | N95 Respirator (for powder spills) |
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Don the lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.
-
Gloves (First Pair): Put on the first pair of nitrile gloves.
-
Goggles/Face Shield: Put on chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.[6][10]
-
Gloves (Second Pair): Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. Double-gloving is a best practice for handling potentially potent compounds.[6][11]
Doffing (Taking Off) Sequence: This sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove goggles from the back of your head forward.
-
Lab Coat: Remove the lab coat by rolling it down your arms and folding it so the contaminated exterior is contained within itself.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Safe Handling and Operational Plan
Handling this compound requires methodical and deliberate actions to prevent the generation of dust and aerosols.
Protocol for Weighing and Transferring the Solid Compound:
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) inside the hood.
-
Tare Container: Place a tared weigh boat or container on the analytical balance inside the fume hood.
-
Dispense Solid: Slowly and carefully dispense the solid powder from the stock bottle onto the weigh boat. Avoid any rapid movements that could create dust. Use a spatula to gently transfer the material.
-
Close Container: Securely close the primary stock container immediately after dispensing.
-
Transfer to Solvent: Carefully add the weighed solid to the destination flask containing the solvent. If possible, use a powder funnel.
-
Initial Decontamination: Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a damp paper towel (wetted with water or an appropriate solvent like ethanol) to collect any residual powder. Dispose of these wipes as hazardous waste.
Spill Management and Decontamination
Even with careful planning, spills can occur. A rapid and correct response is crucial to mitigate exposure.[12]
Procedure for a Small Solid Spill (<1 gram) inside a Fume Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Do not attempt to brush the dry powder. Gently cover the spill with absorbent pads to prevent it from becoming airborne.[12]
-
Wetting: Lightly mist the absorbent pads with water to wet the powder, which prevents dust generation.[12]
-
Collection: Using tongs or forceps, carefully pick up the wetted absorbent material and place it into a designated hazardous waste bag.[13]
-
Decontamination: Wipe the spill area with a detergent solution, followed by water. All cleaning materials must be disposed of as hazardous waste.[14][15]
-
Dispose of PPE: Treat all PPE worn during the cleanup as contaminated and dispose of it accordingly.
For spills larger than 1 gram or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.[15]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, weigh paper, and any excess solid chemical. Collect this waste in a clearly labeled, sealed plastic bag or container. The label must read "Hazardous Waste" and include the full chemical name.[13]
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate if required by your institution's waste management plan.
-
Sharps Waste: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.
Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Visual Workflow: PPE Selection and Decontamination
The following diagram illustrates the decision-making and procedural flow for safely using and removing PPE when handling this compound.
Caption: PPE Selection, Donning, and Doffing Workflow.
References
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- OSHA. (n.d.). Laboratory Safety Guidance.
- DuraLabel Resources. (2025). OSHA Rules for Hazardous Chemicals.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Unknown Author. (2025). Protective Equipment for Chemical Researchers: Essential Lab.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager Magazine. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Clariant. (2015). Safety Data Sheet in accordance with Regulation (EU) No.453/2010.
- MedchemExpress.com. (2025). Safety Data Sheet for 6-Bromoquinoline.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Amino-5-bromo-6-chloropyrimidine.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
